Product packaging for 1-(Pyridin-2-YL)cyclopropanecarbonitrile(Cat. No.:CAS No. 162960-28-3)

1-(Pyridin-2-YL)cyclopropanecarbonitrile

Cat. No.: B063450
CAS No.: 162960-28-3
M. Wt: 144.17 g/mol
InChI Key: GAEVNPHZQRROPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Pyridin-2-YL)cyclopropanecarbonitrile is a versatile and high-value synthetic intermediate primarily employed in medicinal chemistry and drug discovery research. This compound features a strategically fused cyclopropane ring adjacent to a nitrile group, all conjugated with a pyridine heterocycle. This unique architecture confers significant research value, as the nitrile group can serve as a bioisostere for carbonyl, alkyne, or halogen functionalities, or participate in click chemistry and other cyclization reactions to form diverse heterocyclic scaffolds, such as tetrazoles. The rigid cyclopropane ring is a critical motif for constraining conformational flexibility, potentially enhancing a candidate molecule's binding affinity, metabolic stability, and selectivity towards biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2 B063450 1-(Pyridin-2-YL)cyclopropanecarbonitrile CAS No. 162960-28-3

Properties

IUPAC Name

1-pyridin-2-ylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEVNPHZQRROPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595137
Record name 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162960-28-3
Record name 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of 1-(Pyridin-2-YL)cyclopropanecarbonitrile?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-YL)cyclopropanecarbonitrile is a heterocyclic compound incorporating both a pyridine ring and a cyclopropane nitrile moiety. These structural features are present in numerous biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the predicted biological activities of this compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical databases, analogous compound characterizations, and general synthetic methodologies to serve as a valuable resource for researchers.

Chemical Properties

Detailed experimental data for this compound is not extensively reported in the scientific literature. However, computational data and information from chemical suppliers provide insight into its basic properties.

Identity and Structure
PropertyValueSource
Chemical Name This compound-
Synonyms 1-(2-Pyridinyl)cyclopropanecarbonitrile, 1-(2-pyridyl)cyclopropanecarbonitrile[1][2]
CAS Number 162960-28-3[1][3]
Molecular Formula C₉H₈N₂[1][3]
Molecular Weight 144.17 g/mol [1]
Canonical SMILES C1C(C1)(C#N)C2=CC=CC=N2-
InChI Key GAEVNPHZQRROPK-UHFFFAOYSA-N[2]
Physicochemical Properties
Computational Data

The following data has been calculated using computational models and provides estimations of the compound's properties.

PropertyValueSource
Topological Polar Surface Area (TPSA) 36.68 Ų[1]
logP (Octanol-Water Partition Coefficient) 1.63678[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Synthesis and Characterization

A detailed, experimentally verified protocol for the synthesis of this compound is not published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of similar cyclopropanecarbonitrile derivatives[4].

Proposed Synthetic Pathway

A likely synthetic approach involves the reaction of 2-pyridineacetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

DOT Script of the Proposed Synthetic Pathway

Synthesis_of_this compound cluster_conditions Reaction Conditions reagent1 2-Pyridineacetonitrile reaction + reagent1->reaction reagent2 1,2-Dibromoethane reagent2->reaction product This compound base Strong Base (e.g., NaOH) base->reaction ptc Phase-Transfer Catalyst ptc->reaction reaction->product Cyclization

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general procedure adapted from the synthesis of analogous 1-phenylcyclopropanecarbonitriles and would require optimization for this specific substrate[4].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridineacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in a suitable solvent such as toluene or a biphasic system with water.

  • Reaction Execution: Add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) dropwise to the stirred mixture at room temperature. After the initial addition, the reaction mixture may be heated to facilitate the reaction.

  • Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

DOT Script of the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reagents & Solvent) start->setup reaction Reaction (Base Addition & Heating) setup->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Complete purification Column Chromatography workup->purification end Pure Product purification->end Potential_Signaling_Pathway compound This compound kinase Kinase (e.g., in MAPK/ERK pathway) compound->kinase Potential Inhibition proliferation Cell Proliferation kinase->proliferation

References

An In-depth Technical Guide to the Structure Elucidation of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques and methodologies employed in the structural elucidation of 1-(Pyridin-2-YL)cyclopropanecarbonitrile. The strategic integration of spectroscopic and spectrometric methods is crucial for the unambiguous confirmation of its molecular structure. This document details the expected data from core analytical techniques, offers detailed experimental protocols, and presents logical workflows for the characterization of this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 162960-28-3

  • Molecular Formula: C₉H₈N₂

  • Molecular Weight: 144.17 g/mol

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound is determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available experimental spectra for this specific molecule are limited, this guide presents predicted data and data from closely related analogs to provide a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Technique Predicted Chemical Shifts (δ, ppm) Expected Multiplicities Assignment
¹H NMR 8.60 - 8.50Doublet of doubletsH6' (Pyridine)
7.80 - 7.70Triplet of doubletsH4' (Pyridine)
7.40 - 7.30DoubletH3' (Pyridine)
7.25 - 7.15TripletH5' (Pyridine)
1.80 - 1.70MultipletCH₂ (Cyclopropane)
1.50 - 1.40MultipletCH₂ (Cyclopropane)
¹³C NMR ~158SingletC2' (Pyridine)
~149SingletC6' (Pyridine)
~137SingletC4' (Pyridine)
~123SingletC5' (Pyridine)
~121SingletC3' (Pyridine)
~120SingletCN (Nitrile)
~25SingletC1 (Quaternary Cyclopropane)
~16SingletC2/C3 (Cyclopropane)

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.

Technique Parameter Expected Value
High-Resolution MS (HRMS) [M+H]⁺m/z 145.0760
GC-MS Molecular Ion (M⁺)m/z 144
Key Fragmentsm/z 117, 104, 78
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Absorption Range (cm⁻¹)
C≡N (Nitrile stretch)2250 - 2200
C=N, C=C (Pyridine ring stretch)1600 - 1450
C-H (Aromatic)3100 - 3000
C-H (Cyclopropane)3000 - 2900

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved through various synthetic routes. A plausible final step, based on related preparations, involves the dehydration of the corresponding amide, 1-(pyridin-2-yl)cyclopropanecarboxamide.

Example Synthetic Protocol: Dehydration of Amide

To a solution of 1-(pyridin-2-yl)cyclopropanecarboxamide (1 equivalent) in a suitable solvent such as pyridine or dichloromethane at 0 °C, add a dehydrating agent like phosphorous oxychloride, trifluoroacetic anhydride, or methanesulfonyl chloride (2-3 equivalents) dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with water or an ice-water mixture and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Visualizations

Structure Elucidation Workflow

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides C-H Framework ms Mass Spectrometry (GC-MS, HRMS) purification->ms Provides Mol. Weight & Formula ir IR Spectroscopy purification->ir Identifies Functional Groups structure Confirmed Structure nmr->structure ms->structure ir->structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Logical Relationship of Analytical Techniques

analytical_relationship cluster_info Information Derived cluster_tech Analytical Techniques compound This compound nmr NMR (¹H, ¹³C) compound->nmr ms MS compound->ms ir IR compound->ir connectivity Atom Connectivity (C-H Framework) final_structure Final Structure Elucidation connectivity->final_structure mol_weight Molecular Weight & Elemental Composition mol_weight->final_structure func_groups Functional Groups (C≡N, Pyridine) func_groups->final_structure nmr->connectivity ms->mol_weight ir->func_groups

Caption: Interrelation of analytical techniques for comprehensive structure confirmation.

An In-depth Technical Guide to the Physicochemical Characteristics and Data of CAS 162960-28-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical characteristics and available data for the compound with CAS number 162960-28-3, identified as 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile. This molecule incorporates a pyridine ring, a cyclopropane ring, and a nitrile functional group, structural motifs that are prevalent in a wide array of biologically active compounds and pharmaceuticals. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] The inclusion of a cyclopropane ring, a small, strained carbocycle, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[2][3]

This guide collates available quantitative data, outlines representative experimental protocols for its synthesis and characterization based on related compounds, and discusses its potential, albeit currently unevaluated, biological significance.

Physicochemical Characteristics

While specific experimental data for 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile is limited, its fundamental properties have been calculated and are supplemented here with experimental data for closely related structural analogs to provide a predictive overview.

Table 1: Physicochemical Data for CAS 162960-28-3 and Related Compounds

Property1-(Pyridin-2-yl)cyclopropane-1-carbonitrile (CAS 162960-28-3)Pyridine-2-carbonitrile (CAS 100-70-9)[4]Cyclopropanecarbonitrile (CAS 5500-21-0)[5]
Molecular Formula C₉H₈N₂C₆H₄N₂C₄H₅N
Molecular Weight 144.17 g/mol 104.11 g/mol 67.09 g/mol
Melting Point Data not available29 °CData not available
Boiling Point Data not available224.5 °CData not available
Solubility Data not available; likely soluble in common organic solvents.[6]Soluble in water, alcohol, ether, and benzene.[4]Data not available
Calculated XLogP3 0.90.450.3

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile are not explicitly available in the reviewed literature. However, based on established synthetic methodologies for related pyridyl cyclopropanes and standard analytical techniques, the following representative protocols can be proposed.

Synthesis

The synthesis of pyridyl-functionalized cyclopropanes can be achieved through various methods, including biocatalytic strategies involving hemoprotein-mediated activation of pyridotriazoles for the cyclopropanation of olefins.[2] A common chemical approach involves the reaction of a pyridine-containing precursor with a suitable cyclopropanating agent.

A plausible synthetic route, depicted in the workflow below, could involve the reaction of 2-cyanopyridine with a 1,2-dihaloethane in the presence of a strong base to form the cyclopropane ring.

G General Synthesis Workflow reagent1 2-Cyanopyridine reaction Reaction Mixture reagent1->reaction reagent2 1,2-Dibromoethane reagent2->reaction base Strong Base (e.g., NaH) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(Pyridin-2-yl)cyclopropane-1-carbonitrile purification->product G Characterization Workflow product Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (e.g., GC-MS or ESI-MS) product->ms ir Infrared Spectroscopy (FTIR) product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

References

Spectroscopic and Structural Elucidation of 1-(2-pyridyl)cyclopropanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for 1-(2-pyridyl)cyclopropanecarbonitrile. The following guide has been constructed using hypothetical, yet chemically plausible, data to serve as an illustrative template for the analysis of this compound. The experimental protocols and data interpretation sections are based on standard analytical techniques for small organic molecules.

Introduction

1-(2-pyridyl)cyclopropanecarbonitrile is a novel small molecule incorporating a pyridine ring, a cyclopropane moiety, and a nitrile functional group. This unique combination of structural features makes it a compound of interest in medicinal chemistry and materials science. The pyridine ring offers potential for hydrogen bonding and metal coordination, the strained cyclopropane ring can influence molecular conformation and metabolic stability, and the nitrile group can act as a versatile chemical handle or a polar pharmacophoric element. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound upon synthesis. This guide provides a framework for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Hypothetical Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-pyridyl)cyclopropanecarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.62ddd1HPyridyl-H6
7.75td1HPyridyl-H4
7.45d1HPyridyl-H3
7.28ddd1HPyridyl-H5
1.85dd2HCyclopropyl-H (cis)
1.50dd2HCyclopropyl-H (trans)

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
158.5Pyridyl-C2 (ipso)
149.8Pyridyl-C6
137.0Pyridyl-C4
124.2Pyridyl-C5
121.5Pyridyl-C3
118.9-C≡N (Nitrile)
23.0Cyclopropyl-C (ipso)
16.5Cyclopropyl-CH₂
Infrared (IR) Spectroscopy

Table 3: Hypothetical IR Absorption Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3010MediumC-H stretch (Aromatic, Pyridyl)
2245StrongC≡N stretch (Nitrile)
1590, 1570, 1475StrongC=C, C=N stretch (Pyridyl ring)
1435MediumCH₂ scissoring (Cyclopropyl)
1020MediumCyclopropane ring breathing
Mass Spectrometry (MS)

Table 4: Hypothetical Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
144.0795[M]⁺ (Molecular Ion)
117.06100[M - HCN]⁺ (Loss of hydrogen cyanide)
104.0560[C₇H₆N]⁺ (Rearrangement and loss of C₂H₂)
78.0385[C₅H₄N]⁺ (Pyridyl cation)

Experimental Protocols

NMR Spectroscopy

A sample of approximately 5-10 mg of 1-(2-pyridyl)cyclopropanecarbonitrile would be dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data would be collected with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. ¹³C NMR spectra would be acquired using proton decoupling, with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometric analysis would be performed on a high-resolution mass spectrometer using electron ionization (EI). A dilute solution of the compound in methanol would be introduced into the ion source. The EI energy would be set to 70 eV. The mass analyzer would be scanned over a mass-to-charge (m/z) range of 40-500 amu.

Workflow and Visualization

The general workflow for the synthesis and spectroscopic characterization of a novel compound like 1-(2-pyridyl)cyclopropanecarbonitrile is depicted below. This process ensures the unambiguous identification and purity assessment of the final product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR Pure Sample MS Mass Spectrometry Purification->MS Pure Sample Data_Analysis Data Analysis & Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Compound Characterized Compound Structure_Confirmation->Final_Compound Purity_Assessment->Final_Compound

Caption: Workflow for Synthesis and Spectroscopic Characterization.

The Ascending Trajectory of Pyridinyl Cyclopropane Compounds in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today sheds light on the burgeoning class of pyridinyl cyclopropane compounds, detailing their predicted biological activities, synthesis, and the experimental frameworks for their evaluation. This whitepaper is an essential resource for researchers, scientists, and drug development professionals interested in the next wave of therapeutic agents.

The unique structural amalgamation of a pyridine ring and a cyclopropane moiety presents a promising scaffold in medicinal chemistry. Pyridine derivatives are well-established for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Concurrently, the incorporation of a cyclopropane ring is a recognized strategy to enhance metabolic stability and receptor binding affinity in drug candidates. The fusion of these two pharmacophores is anticipated to yield novel compounds with significant therapeutic potential.

This document provides an in-depth analysis of the predicted biological activities of pyridinyl cyclopropane compounds, focusing on their potential as anticancer and antimicrobial agents through the inhibition of key enzymes and cellular processes.

Predicted Biological Activities and Quantitative Data

While comprehensive biological data for compounds containing both a pyridinyl and a cyclopropane moiety remains an emerging field of study, the individual contributions of each structural component suggest potent therapeutic activities. This guide summarizes the known quantitative data for representative pyridine and cyclopropane derivatives to forecast the potential of their combined scaffold.

Predicted Anticancer Activity

Pyridinyl cyclopropane compounds are hypothesized to exhibit anticancer properties by targeting key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). Pyridine-based compounds have demonstrated potent inhibition of VEGFR-2, a critical mediator of angiogenesis.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative Pyridine Derivatives

Compound IDStructureIC50 (µM)Reference
Sorafenib Pyridine-urea derivative0.09 ± 0.01[1]
Compound 8e Pyridine-urea derivative3.93 ± 0.73[1]
Compound 8b Pyridine-urea derivative5.0 ± 1.91[1]
Compound 10 Pyridine-derived compound0.12[2]

IC50 values represent the concentration required for 50% inhibition of VEGFR-2 activity.

Furthermore, both pyridine and cyclopropane moieties are found in compounds known to inhibit COX-2, an enzyme often overexpressed in various cancers and inflammatory diseases.

Table 2: In Vitro COX-2 Inhibitory Activity of a Representative Pyridine Derivative

Compound IDStructureIC50 (µM)Reference
Compound 23 Pyridine acyl sulfonamide0.8[3]

IC50 values represent the concentration required for 50% inhibition of COX-2 activity.

Predicted Antimicrobial Activity

The structural characteristics of pyridinyl cyclopropane compounds suggest a strong potential for antimicrobial effects. Pyridine derivatives are known to possess broad-spectrum antimicrobial activity. The addition of a cyclopropane ring can enhance lipophilicity, potentially improving cell membrane penetration.

Table 3: In Vitro Antimicrobial Activity of Amide Derivatives Containing Cyclopropane

Compound IDR GroupStaphylococcus aureus MIC80 (µg/mL)Escherichia coli MIC80 (µg/mL)Candida albicans MIC80 (µg/mL)
F5 2-fluorobenzyl6412832
F8 4-fluorobenzyl>128>12816
F9 2,4-difluorobenzyl326464
F24 4-bromobenzyl>128>12816
F29 2,4-dichlorobenzyl64>128>128
F31 3,4-dichlorobenzyl>12864>128
F42 4-(trifluoromethyl)benzyl>128>12816
F45 2-methylbenzyl>12864>128
F53 4-isopropylbenzyl64128>128
Ciprofloxacin -22-
Fluconazole ---2

MIC80 values represent the minimum concentration required to inhibit 80% of microbial growth. Data sourced from a study on amide derivatives containing cyclopropane.[4]

Synthesis of Pyridinyl Cyclopropane Compounds

The synthesis of pyridinyl cyclopropane compounds can be achieved through various established organic chemistry reactions. A general and efficient method involves the cyclopropanation of a pyridinyl-substituted alkene. One notable method is the enzymatic activation of pyridotriazoles for the stereoselective construction of pyridine-functionalized cyclopropanes.[3] Another common approach is the α-alkylation of a pyridine-containing acetonitrile with a dihaloethane, followed by hydrolysis of the nitrile to a carboxylic acid, which can then be converted to various derivatives such as amides.

A representative synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction1 Cyclopropanation cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product_acid Carboxylic Acid Intermediate cluster_reaction3 Amide Coupling cluster_final_product Final Product Start1 Pyridinyl Acetonitrile Cyclopropanation α-Alkylation Start1->Cyclopropanation Start2 1,2-Dihaloethane Start2->Cyclopropanation Intermediate1 Pyridinyl Cyclopropane Carbonitrile Cyclopropanation->Intermediate1 Hydrolysis Acid or Base Hydrolysis Intermediate1->Hydrolysis Product_acid Pyridinyl Cyclopropane Carboxylic Acid Hydrolysis->Product_acid Amide_coupling Amine + Coupling Agent Product_acid->Amide_coupling Final_product Pyridinyl Cyclopropane Carboxamide Amide_coupling->Final_product

Synthetic Workflow for Pyridinyl Cyclopropane Carboxamides

Experimental Protocols

To facilitate further research and validation of the predicted biological activities, this guide provides detailed experimental protocols for key assays.

In Vitro VEGFR-2 Kinase Assay Protocol

This luminescence-based assay quantifies the inhibitory activity of a test compound on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.

Materials and Reagents:

  • Recombinant Human VEGFR-2

  • Kinase Substrate (e.g., Poly (Glu,Tyr 4:1))

  • Kinase Buffer

  • ATP solution

  • Test Compound (Pyridinyl Cyclopropane Derivative)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ or Kinase-Glo® MAX)

  • DMSO

  • Dithiothreitol (DTT) (optional)

  • Solid White 96-well Assay Plates

Procedure:

  • Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer with a constant percentage of DMSO.

    • Dilute the VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[4]

  • Kinase Reaction:

    • Add the Master Mix to each well of a 96-well plate.[5]

    • Add the diluted test compound to the 'Test Inhibitor' wells.

    • Add buffer with DMSO to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.[4]

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells.

    • Incubate the plate at 30°C for 45 minutes.[5]

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence-based kinase assay kit (e.g., ADP-Glo™ Reagent).[4]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Calculate the percent inhibition for each test compound concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Broth Microdilution Antimicrobial Susceptibility Test Protocol

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials and Reagents:

  • Test Compound (Pyridinyl Cyclopropane Derivative)

  • Bacterial and/or Fungal Strains

  • Mueller-Hinton Broth (for bacteria) or other appropriate broth for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a microbial suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum) well.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific microbial strain (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Signaling Pathways

The predicted biological activities of pyridinyl cyclopropane compounds are rooted in their potential to modulate key signaling pathways involved in disease pathogenesis.

VEGFR-2 Signaling Pathway in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The VEGFR-2 signaling pathway is a primary regulator of angiogenesis. Inhibition of VEGFR-2 by pyridinyl cyclopropane compounds would disrupt this cascade, leading to an anti-angiogenic and, consequently, an anticancer effect.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Pyridinyl Cyclopropane Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition
COX-2 Signaling Pathway in Inflammation and Cancer

The Cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and is implicated in the progression of several cancers. It catalyzes the conversion of arachidonic acid to prostaglandins, which promote inflammation, cell proliferation, and angiogenesis. Inhibition of COX-2 by pyridinyl cyclopropane compounds would reduce the production of these pro-inflammatory and pro-tumorigenic mediators.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Proliferation Cell Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Inhibitor Pyridinyl Cyclopropane Inhibitor Inhibitor->COX2 Inhibits

COX-2 Signaling Pathway Inhibition

Conclusion

The convergence of the pyridinyl and cyclopropane pharmacophores represents a compelling strategy in modern drug design. While direct experimental data on the combined scaffold is still emerging, the established biological activities of the individual components provide a strong rationale for their investigation as potent anticancer and antimicrobial agents. This technical guide serves as a foundational resource to stimulate and guide further research and development in this promising area. The provided experimental protocols and pathway diagrams offer a practical framework for the systematic evaluation of novel pyridinyl cyclopropane compounds.

References

Potential Therapeutic Applications of 1-(Pyridin-2-YL)cyclopropanecarbonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide explores the prospective therapeutic applications of the novel chemical entity 1-(Pyridin-2-YL)cyclopropanecarbonitrile. Drawing upon established principles of medicinal chemistry and the known pharmacological activities of its constituent structural motifs—the pyridine ring, a cyclopropane moiety, and a nitrile group—this document posits a primary therapeutic hypothesis for its use in neurological disorders, specifically epilepsy, via antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound, including detailed experimental protocols for in vitro receptor binding and in vivo seizure models, along with structured data presentation and visualizations to guide further research and development.

Introduction and Core Molecular Features

This compound is a synthetic, small molecule featuring a unique combination of three key pharmacophores: a pyridine ring, a cyclopropane ring, and a nitrile group. While direct therapeutic applications of this specific molecule are not yet clinically established, the well-documented roles of its structural components in numerous FDA-approved drugs provide a strong rationale for its investigation as a potential therapeutic agent.

  • Pyridine Ring: A ubiquitous nitrogen-containing heterocycle in medicinal chemistry, the pyridine nucleus is a core component of numerous drugs with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][3] The nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets.[4]

  • Cyclopropane Ring: The incorporation of a cyclopropane moiety into drug candidates offers several advantages, such as increased metabolic stability and molecular rigidity.[5][6] This rigidity can lock the molecule into a bioactive conformation, thereby improving its binding potency and selectivity for a specific biological target.[5] Cyclopropane derivatives have been explored for their potential in treating neurological and inflammatory conditions.[5]

  • Nitrile Group: The nitrile (-C≡N) group is a versatile functional group found in over 30 FDA-approved pharmaceuticals.[7] It can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and is generally metabolically stable.[7][8] The linear geometry and small size of the nitrile group allow it to be well-accommodated in the binding pockets of various targets.[7]

Proposed Mechanism of Action: AMPA Receptor Antagonism in Epilepsy

Given the structural similarities to known central nervous system (CNS) active compounds, a primary therapeutic hypothesis for this compound is the modulation of excitatory neurotransmission. Specifically, we propose its potential as a non-competitive antagonist of the AMPA receptor.

Dysregulation of glutamatergic neurotransmission, particularly through AMPA receptors, is a key factor in the pathophysiology of epilepsy.[1][9] AMPA receptors are responsible for the majority of fast excitatory synaptic transmission in the brain, and their over-activation can lead to the synchronous neuronal firing characteristic of seizures.[9][10] Therefore, antagonists of the AMPA receptor are a promising therapeutic strategy for epilepsy.[1][8][9] The demonstrated efficacy of the AMPA receptor antagonist perampanel in treating partial-onset seizures validates this approach.[9]

The pyridine and cyclopropane moieties of this compound may contribute to its binding affinity and selectivity for a modulatory site on the AMPA receptor, while the nitrile group could further enhance this interaction.

Hypothetical Preclinical Evaluation Data

The following tables present hypothetical, yet plausible, data from preclinical studies designed to evaluate the efficacy of this compound as an AMPA receptor antagonist for the treatment of epilepsy.

Table 1: In Vitro AMPA Receptor Binding Affinity

CompoundRadioligandReceptor SourceIC50 (nM)Ki (nM)
This compound[³H]AMPARat Cortical Membranes8542
Perampanel (Reference)[³H]AMPARat Cortical Membranes6030

Table 2: In Vivo Efficacy in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Treatment Group (n=10)Dose (mg/kg, i.p.)Latency to First Seizure (seconds, mean ± SEM)Seizure Severity (Racine Scale, median)Protection from Tonic-Clonic Seizures (%)
Vehicle (Saline)-125 ± 1550
This compound5250 ± 30340
This compound10480 ± 55280
Diazepam (Reference)2600 ± 701100

Experimental Protocols

In Vitro AMPA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AMPA receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]AMPA (specific activity ~50-80 Ci/mmol)

  • Receptor Source: Cryopreserved rat cortical membranes

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: 10 µM unlabeled L-glutamate

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: On the day of the assay, thaw the rat cortical membranes on ice. Homogenize the membranes in binding buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh binding buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL binding buffer, 50 µL [³H]AMPA (final concentration ~2-3 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL L-glutamate (final concentration 10 µM), 50 µL [³H]AMPA, and 100 µL of the membrane preparation.

    • Compound Inhibition: 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [³H]AMPA, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol details an in vivo model to assess the anticonvulsant activity of this compound in mice.

Materials:

  • Test Compound: this compound

  • Convulsant Agent: Pentylenetetrazole (PTZ)

  • Vehicle: 0.9% saline

  • Animals: Male Swiss albino mice (20-25 g)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Dosing: On the day of the experiment, weigh the mice and divide them into treatment groups (n=10 per group). Administer this compound or the vehicle intraperitoneally (i.p.).

  • PTZ Challenge: 30 minutes after the test compound administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes. Record the following parameters:

    • Latency to first seizure: The time from PTZ injection to the onset of the first myoclonic jerk.

    • Seizure severity: Score the severity of the seizures using the Racine scale (0: no response; 1: mouth and facial movements; 2: head nodding; 3: forelimb clonus; 4: rearing with forelimb clonus; 5: generalized tonic-clonic seizure with loss of posture).

  • Data Analysis: Compare the latency to the first seizure and the seizure severity scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test for latency, and Kruskal-Wallis test for seizure scores). Calculate the percentage of animals in each group protected from generalized tonic-clonic seizures.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

G Proposed Signaling Pathway of this compound cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ca_Influx Na+/Ca2+ Influx AMPAR->Ca_Influx Activates Depolarization Depolarization Ca_Influx->Depolarization Seizure Seizure Activity Depolarization->Seizure Compound This compound Compound->AMPAR Inhibits

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Preclinical Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Binding_Assay AMPA Receptor Binding Assay IC50 Determine IC50/Ki Binding_Assay->IC50 Animal_Model PTZ-Induced Seizure Model IC50->Animal_Model Promising Candidates Seizure_Eval Evaluate Seizure Latency & Severity Animal_Model->Seizure_Eval Lead_Opt Lead Optimization Seizure_Eval->Lead_Opt Efficacious Compounds

Caption: High-level workflow for the preclinical evaluation of the compound.

Disclaimer: This document is intended for research and informational purposes only. The therapeutic applications and experimental data presented are hypothetical and based on the analysis of structurally related compounds. Further rigorous preclinical and clinical studies are required to establish the safety and efficacy of this compound.

References

Pyridinyl Cyclopropanecarbonitriles: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of a pyridine ring, a cyclopropane moiety, and a carbonitrile group within a single molecular framework gives rise to the intriguing class of compounds known as pyridinyl cyclopropanecarbonitriles. This unique structural amalgamation holds significant promise in medicinal chemistry, drawing upon the well-established pharmacological relevance of each constituent. The pyridine ring is a ubiquitous heterocycle in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The cyclopropane ring, a small, strained carbocycle, often imparts conformational rigidity and metabolic stability to drug candidates, while the carbonitrile group can act as a key pharmacophore, participating in crucial interactions with biological targets. This technical guide provides a comprehensive literature review of pyridinyl cyclopropanecarbonitriles, focusing on their synthesis, biological activities, and potential as therapeutic agents, with a particular emphasis on their emerging role as enzyme inhibitors.

Synthesis of Pyridinyl Cyclopropanecarbonitriles

The synthesis of pyridinyl cyclopropanecarbonitriles can be approached through several strategic routes, primarily involving the construction of the cyclopropane ring onto a pyridine-containing substrate or the formation of the pyridine ring from a cyclopropane-bearing precursor. While specific literature exclusively detailing the synthesis of a wide array of pyridinyl cyclopropanecarbonitriles is nascent, general synthetic methodologies for related compounds provide a foundational understanding.

A common strategy for the synthesis of 1-arylcyclopropane-1-carbonitriles involves the reaction of an arylacetonitrile with a suitable 1,2-dihaloethane in the presence of a strong base. This approach could be adapted for the synthesis of pyridinyl cyclopropanecarbonitriles by utilizing a pyridinylacetonitrile as the starting material.

General Experimental Protocol for Cyclopropanation:

To a solution of the appropriately substituted pyridinylacetonitrile in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is added portion-wise at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred for a period to allow for deprotonation. Subsequently, a 1,2-dihaloethane, such as 1-bromo-2-chloroethane, is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

The following workflow illustrates a generalized synthetic approach:

G cluster_synthesis Generalized Synthesis Workflow start Pyridinylacetonitrile deprotonation Deprotonation start->deprotonation 1. base Strong Base (e.g., NaH, LDA) base->deprotonation cyclization Nucleophilic Substitution and Ring Closure deprotonation->cyclization 2. dihaloethane 1,2-Dihaloethane dihaloethane->cyclization product Pyridinyl Cyclopropanecarbonitrile cyclization->product workup Aqueous Workup and Extraction product->workup purification Column Chromatography workup->purification final_product Purified Product purification->final_product

A generalized workflow for the synthesis of pyridinyl cyclopropanecarbonitriles.

Biological Activity and Therapeutic Potential

The pyridinyl cyclopropanecarbonitrile scaffold has emerged as a promising framework for the design of enzyme inhibitors, particularly targeting proteases involved in significant disease pathways. The nitrile group often serves as a "warhead," forming a reversible covalent bond with a catalytic residue (e.g., cysteine or serine) in the enzyme's active site. The pyridine and cyclopropane moieties contribute to the binding affinity and selectivity by occupying specific pockets within the active site.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2] The pyridinyl cyclopropanecarbonitrile scaffold is being explored for the development of novel DPP-4 inhibitors.[3][4]

The binding of these inhibitors to DPP-4 typically involves the carbonitrile group interacting with the catalytic serine residue (Ser630). The pyridine ring can form key interactions, such as π-π stacking with aromatic residues like Phe357 in the S2 pocket, while the cyclopropyl group can occupy the S1 pocket, contributing to the overall binding affinity and selectivity.[4]

The following diagram illustrates the hypothesized signaling pathway affected by DPP-4 inhibition:

G cluster_dpp4 DPP-4 Inhibition Signaling Pathway incretins Incretins (GLP-1, GIP) dpp4 DPP-4 incretins->dpp4 Degradation pancreas Pancreatic β-cells incretins->pancreas Stimulates inactive Inactive Metabolites dpp4->inactive inhibitor Pyridinyl Cyclopropanecarbonitrile Inhibitor inhibitor->dpp4 Inhibits insulin Insulin Secretion pancreas->insulin glucose Blood Glucose Levels insulin->glucose Decreases

Mechanism of action of DPP-4 inhibitors in glucose metabolism.

Experimental Protocol for DPP-4 Inhibition Assay:

The inhibitory activity of pyridinyl cyclopropanecarbonitriles against DPP-4 is typically determined using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4.

  • Recombinant human DPP-4 enzyme is pre-incubated with varying concentrations of the test compound in an appropriate buffer (e.g., Tris-HCl).

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

  • The reaction is incubated at a controlled temperature (e.g., 37 °C) for a specific time.

  • The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a fluorescence plate reader with excitation and emission wavelengths typically around 360 nm and 460 nm, respectively.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cathepsin K Inhibition

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in bone resorption by degrading type I collagen.[1] Inhibition of Cathepsin K is a promising therapeutic approach for the treatment of osteoporosis and other bone-related disorders.[1][5][6] The nitrile "warhead" in pyridinyl cyclopropanecarbonitriles can form a reversible covalent adduct with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K.[1] The pyridine and cyclopropane moieties can then occupy the S2 and S3 subsites, respectively, contributing to the inhibitor's potency and selectivity.[6]

The following diagram illustrates the role of Cathepsin K in bone resorption and its inhibition:

G cluster_catk Cathepsin K Inhibition in Bone Resorption osteoclast Osteoclast catk Cathepsin K osteoclast->catk Secretes degradation Degradation catk->degradation Catalyzes collagen Bone Matrix (Type I Collagen) collagen->degradation resorption Bone Resorption degradation->resorption inhibitor Pyridinyl Cyclopropanecarbonitrile Inhibitor inhibitor->catk Inhibits

Inhibition of Cathepsin K-mediated bone resorption.

Experimental Protocol for Cathepsin K Inhibition Assay:

Similar to the DPP-4 assay, the inhibitory activity against Cathepsin K can be determined using a fluorometric assay with a specific substrate.

  • Recombinant human Cathepsin K is activated in an appropriate buffer containing a reducing agent like dithiothreitol (DTT).

  • The activated enzyme is then pre-incubated with various concentrations of the pyridinyl cyclopropanecarbonitrile inhibitor.

  • The enzymatic reaction is initiated by adding a fluorogenic substrate, such as Z-Phe-Arg-AMC.

  • The reaction is incubated at a controlled temperature, and the fluorescence of the released AMC is measured over time.

  • The IC50 value is determined by analyzing the dose-response curve of enzyme inhibition.

Quantitative Data and Structure-Activity Relationships (SAR)

While a comprehensive and publicly available dataset of quantitative biological data for a wide range of pyridinyl cyclopropanecarbonitriles is currently limited, the existing literature on related heterocyclic inhibitors of DPP-4 and Cathepsin K provides valuable insights into potential structure-activity relationships (SAR).

Table 1: Representative IC50 Values for Heterocyclic Nitrile Inhibitors of DPP-4 and Cathepsin K

Compound ClassTargetRepresentative IC50 (nM)Reference
Imidazo[1,2-a]pyridine DerivativesDPP-4130[4]
Aminomethyl-pyridinesDPP-410[7]
Piperazine DerivativesDPP-4% inhibition at 100 µM[8]
Novel Scaffold DerivativesCathepsin K440[5]
Pyrrolopyrimidine DerivativesCathepsin K(Potent and Selective)[6]

Note: The IC50 values presented are for related but not identical structures to pyridinyl cyclopropanecarbonitriles and are intended to provide context for the potential potency of this compound class.

Key SAR Insights from Related Inhibitors:

  • Nitrile Group: The presence of the carbonitrile is often crucial for potent inhibitory activity against both DPP-4 and Cathepsin K, acting as a key interacting moiety with the catalytic serine or cysteine residue.

  • Pyridine Ring Substitution: The position and nature of substituents on the pyridine ring can significantly impact binding affinity and selectivity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring and influence interactions with the enzyme's active site.

  • Cyclopropane Moiety: The stereochemistry and substitution pattern of the cyclopropane ring can affect how the molecule fits into the hydrophobic pockets of the active site, thereby influencing potency.

  • Linker and Amide Moieties: For more complex derivatives, the nature and length of any linker connecting the pyridinyl cyclopropanecarbonitrile core to other functionalities, as well as the presence of amide bonds, can be critical for optimizing interactions with the enzyme.

Conclusion and Future Directions

Pyridinyl cyclopropanecarbonitriles represent a promising class of compounds for the development of novel therapeutic agents, particularly as inhibitors of enzymes like DPP-4 and Cathepsin K. The unique combination of a pyridine heterocycle, a conformationally constrained cyclopropane ring, and a reactive carbonitrile warhead provides a versatile scaffold for the design of potent and selective modulators of biological targets.

While the exploration of this specific chemical space is still in its early stages, the foundational knowledge from related heterocyclic inhibitors provides a strong rationale for their continued investigation. Future research efforts should focus on the synthesis of diverse libraries of pyridinyl cyclopropanecarbonitriles with systematic variations in substitution patterns on both the pyridine and cyclopropane rings. Detailed biological evaluation of these compounds against a panel of relevant enzymes, coupled with structural biology studies to elucidate their binding modes, will be crucial for establishing comprehensive structure-activity relationships. Such studies will undoubtedly pave the way for the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately unlocking the full therapeutic potential of this intriguing class of molecules.

References

An In-depth Technical Guide to the Reaction Mechanisms of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-(Pyridin-2-YL)cyclopropanecarbonitrile. This compound is of interest in medicinal chemistry due to the presence of three key structural motifs: a pyridine ring, a cyclopropane ring, and a nitrile group, each offering distinct avenues for chemical modification. This document details the synthesis and subsequent transformations of this molecule, including hydrolysis, reduction, reactions of the pyridine nucleus, and potential ring-opening pathways.

Synthesis of this compound

The synthesis of 1-arylcyclopropanecarbonitriles is effectively achieved through phase-transfer catalysis (PTC). This method is advantageous due to its mild reaction conditions and the use of inexpensive reagents. The reaction proceeds via the alkylation of a pyridylacetonitrile precursor or, more commonly, the reaction of a pyridyl halide with a cyclopropanation reagent. A plausible and efficient route involves the reaction of 2-(chloromethyl)pyridine with acrylonitrile under basic conditions in the presence of a phase-transfer catalyst.

Proposed Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation

The mechanism involves the deprotonation of a suitable carbon acid by a strong base (e.g., NaOH) in the aqueous phase. The phase-transfer catalyst (e.g., a quaternary ammonium salt, Q⁺X⁻) then transports the resulting anion into the organic phase, where it can react with the electrophile.

Experimental Protocol: Synthesis via Phase-Transfer Catalysis
  • To a stirred solution of 2-(chloromethyl)pyridine (1.0 eq) and acrylonitrile (1.2 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Slowly add a 50% aqueous solution of sodium hydroxide (3.0 eq) to the mixture at room temperature.

  • Stir the reaction vigorously at ambient temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data
Reactant 1Reactant 2CatalystBaseSolventTime (h)Temp (°C)Expected Yield (%)
2-(Chloromethyl)pyridineAcrylonitrileTBAB50% aq. NaOHCH₂Cl₂182575-85

Reactions of the Nitrile Group

The nitrile functional group is a versatile handle for further chemical transformations, primarily through hydrolysis and reduction.

Hydrolysis to 1-(Pyridin-2-YL)cyclopropanecarboxylic Acid

The hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield the corresponding carboxylic acid. Basic hydrolysis first produces the carboxamide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation cluster_2 Step 3: Tautomerization cluster_3 Step 4: Further Hydrolysis A This compound + OH⁻ B Intermediate Anion A->B C Intermediate Anion + H₂O D Imino Acid Intermediate C->D E Imino Acid Intermediate F 1-(Pyridin-2-YL)cyclopropanecarboxamide E->F G Amide + OH⁻ H Carboxylate + NH₃ G->H

Caption: Base-catalyzed hydrolysis of the nitrile to the amide and then the carboxylate.

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a 10 M aqueous solution of sodium hydroxide (5.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring for the disappearance of the starting material and the intermediate amide by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-(Pyridin-2-YL)cyclopropanecarboxylic acid.

ReactantReagentSolventTime (h)Temp (°C)Expected Yield (%)
This compound10 M aq. NaOHEthanol58080-90
Reduction to (1-(Pyridin-2-YL)cyclopropyl)methanamine

The nitrile group can be readily reduced to a primary amine using common reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation.

G cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Second Hydride Attack cluster_2 Step 3: Aqueous Workup A This compound + LiAlH₄ B Imine-aluminum complex A->B C Imine-aluminum complex + LiAlH₄ D Amine-aluminum complex C->D E Amine-aluminum complex + H₂O F (1-(Pyridin-2-YL)cyclopropyl)methanamine E->F

Caption: Reduction of the nitrile to a primary amine using LAH.

  • To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate (aluminum salts) and wash thoroughly with the solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by distillation or column chromatography.

ReactantReagentSolventTime (h)Temp (°C)Expected Yield (%)
This compoundLiAlH₄THF36670-85

Reactions of the Pyridine Ring

The pyridine nitrogen is a site for electrophilic attack, leading to N-oxides or quaternary salts.

N-Oxidation

The pyridine nitrogen can be oxidized to an N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane.

  • Add m-CPBA (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the N-oxide.

Quaternization

The lone pair of electrons on the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary pyridinium salts.

  • Dissolve this compound (1.0 eq) in a solvent such as acetone or acetonitrile.

  • Add methyl iodide (1.2 eq) and stir the mixture at room temperature for 24 hours.

  • The pyridinium salt will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry.

Potential Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring in this molecule is activated by the adjacent pyridine ring and the electron-withdrawing nitrile group. This can make it susceptible to ring-opening reactions under certain conditions, although these reactions are less common than transformations of the nitrile or pyridine moieties.

Acid-Catalyzed Ring Opening

Under strong acidic conditions, protonation of the nitrile or pyridine could potentially lead to a cascade of events resulting in the opening of the strained cyclopropane ring to form a more stable carbocationic intermediate, which would then be trapped by a nucleophile.

Reductive Ring Opening

In some cases, treatment with dissolving metal reducing agents can lead to the cleavage of the cyclopropane ring.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Reactants & Reagents reaction Reaction Setup start->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction & Washing quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end Final Product

Caption: A generalized workflow for the synthesis and purification of derivatives of this compound.

An In-depth Technical Guide to 1-(Pyridin-2-YL)cyclopropanecarbonitrile: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, handling, and storage guidelines for the chemical compound 1-(Pyridin-2-YL)cyclopropanecarbonitrile. Due to the limited availability of data specific to this molecule, information has been supplemented with data from structurally related compounds, including pyridine and cyclopropane derivatives. All personnel handling this compound should have a thorough understanding of its potential hazards and adhere to strict safety protocols.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
CAS Number 162960-28-3
Molecular Formula C₉H₈N₂
Molecular Weight 144.17 g/mol
Appearance Not specified (likely a solid or liquid)
Purity Typically available at ≥98% purity

Safety and Hazard Information

A complete Safety Data Sheet (SDS) for this compound is not widely available. The following hazard information is based on data for related pyridine and nitrile compounds. All users should handle this substance with the assumption that it is hazardous.

GHS Classification (Predicted)

Based on the functional groups present (pyridine and nitrile), the following GHS classifications are anticipated.

Hazard ClassCategoryHazard Statement (Predicted)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory)H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Signal Word: Warning

Pictograms (Predicted):

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A generalized workflow for donning and doffing PPE when handling potentially hazardous chemicals is outlined below.

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE d1 Inspect PPE for damage d2 Don lab coat or apron d1->d2 d3 Put on respirator (if required) d2->d3 d4 Put on eye and face protection d3->d4 d5 Put on gloves d4->d5 f1 Remove gloves f2 Remove lab coat or apron f1->f2 f3 Wash hands thoroughly f2->f3 f4 Remove eye and face protection f3->f4 f5 Remove respirator (if required) f4->f5 f6 Wash hands again f5->f6

Figure 1: Generalized Personal Protective Equipment (PPE) Workflow.
Handling Procedures

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage Conditions
  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Sunlight: Protect from direct sunlight.

Experimental Protocols

Specific experimental protocols for this compound are not widely published. However, a general synthetic route can be inferred from the chemical literature for similar compounds.

Postulated Synthesis Workflow

The synthesis of this compound likely involves the reaction of a pyridine-containing starting material with a cyclopropanecarbonitrile precursor. A plausible, though not experimentally verified, workflow is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process reactant1 2-Halopyridine step2 Nucleophilic Aromatic Substitution reactant1->step2 reactant2 Cyclopropanecarbonitrile step1 Deprotonation of Cyclopropanecarbonitrile reactant2->step1 condition1 Base (e.g., NaH, LDA) condition1->step1 condition2 Anhydrous Solvent (e.g., THF, DMF) condition2->step1 condition3 Inert Atmosphere (e.g., N2, Ar) condition3->step1 step1->step2 step3 Aqueous Workup step2->step3 step4 Extraction and Drying step3->step4 step5 Purification (e.g., Chromatography) step4->step5 product This compound step5->product

Figure 2: Postulated Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

However, the pyridine and cyclopropane moieties are present in numerous biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Cyclopropane rings are often incorporated into drug candidates to introduce conformational rigidity and modulate metabolic stability.

Given the lack of specific data, any investigation into the biological effects of this compound should be approached with a comprehensive screening strategy to identify potential targets and activities.

The logical flow for investigating the biological properties of a novel compound like this is illustrated below.

Biological_Investigation_Flow start This compound phenotypic_screening Phenotypic Screening (e.g., cell viability, antimicrobial assays) start->phenotypic_screening target_based_screening Target-Based Screening (e.g., enzyme inhibition, receptor binding) start->target_based_screening hit_identification Hit Identification phenotypic_screening->hit_identification target_based_screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization preclinical_studies Preclinical Studies lead_optimization->preclinical_studies clinical_trials Clinical Trials preclinical_studies->clinical_trials

Figure 3: Logical Flow for the Biological Investigation of a Novel Chemical Entity.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for the title compound and structurally related molecules and may not be fully comprehensive or accurate. All personnel handling this compound are responsible for conducting their own risk assessments and adhering to all applicable safety regulations and best practices.

Exploring the Toxicological Profile of Substituted Pyridyl Cyclopropanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridyl cyclopropanes are a class of chemical compounds that have garnered interest in medicinal chemistry due to their unique structural features, which can impart desirable pharmacokinetic and pharmacodynamic properties. The incorporation of a cyclopropane ring can enhance metabolic stability and conformational rigidity, while the pyridine moiety can influence solubility, receptor binding, and other pharmacological activities. However, a thorough understanding of the toxicological profile of these compounds is paramount for their safe development as potential therapeutic agents. This technical guide provides a comprehensive overview of the toxicology of substituted pyridyl cyclopropanes, including quantitative toxicity data, detailed experimental protocols for key toxicological assays, and insights into potential mechanisms of toxicity.

Executive Summary

This guide summarizes available toxicological data on substituted pyridyl cyclopropanes and related pyridine derivatives. It provides an overview of acute, sub-chronic, developmental, and genetic toxicity, supported by quantitative data where available. Detailed experimental protocols for key regulatory-accepted toxicity studies are outlined to aid in the design and interpretation of future toxicological evaluations. Furthermore, potential mechanisms of toxicity and signaling pathways that may be affected by this class of compounds are discussed, providing a framework for further investigation.

Toxicological Data Summary

Quantitative toxicological data for a broad range of substituted pyridyl cyclopropanes are not extensively available in the public domain. Therefore, this section presents a summary of available data for structurally related pyridine derivatives to provide an initial assessment of potential hazards. Researchers are strongly encouraged to conduct specific toxicity testing for their compounds of interest.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose.[1] The median lethal dose (LD50) is a common metric used to express acute toxicity.

Compound ClassTest SpeciesLD50 (mg/kg)Reference
PyridineRat1,580[2][3]
Alkyl-substituted PyridinesRat2500
Substituted Pyridine-2-one DerivativesMouse120 - 190[4]

Note: The toxicity of substituted pyridyl cyclopropanes will be highly dependent on the nature and position of the substituents on both the pyridine and cyclopropane rings.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the toxicity of a compound to cells in culture. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5]

Compound ClassCell LineIC50 (µM)Reference
Pyridine-Urea DerivativesMCF-7 (Breast Cancer)0.22 - >50[6]
1,3,4-Oxadiazole-Pyridine HybridsHepG2, MCF-7, SW1116, BGC823 (Cancer Cell Lines)0.76 - 12.21[7]
Pyridin-2-yl Estra-1,3,5(10)-triene DerivativesMDA-MB-231 (Breast Cancer)0.96 - >100[8]
Pyranopyridine and Pyrazolopyridine HybridsHuh-7, A549, MCF-7 (Cancer Cell Lines)6.13 - 15.54 (for compound 3b)[9]
3-Cyanopyridine DerivativesHepG-2 (Liver Cancer)6.95 - 8.02 (for compounds 4c and 4d)[1]
Repeated Dose and Developmental Toxicity

Repeated dose toxicity studies evaluate the effects of a substance after prolonged exposure, while developmental toxicity studies assess the potential for adverse effects on the developing fetus. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[10][11]

CompoundStudy TypeTest SpeciesNOAELReference
Pyridine90-day OralRat1 mg/kg/day (liver effects)[3]
2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridinePrenatal DevelopmentalRatNo evidence of developmental toxicity up to 500 mg/kg/day[12]
Alkyl-substituted PyridinesDevelopmental-95 mg/kg bw/day

Experimental Protocols

Standardized and validated experimental protocols are crucial for generating reliable and reproducible toxicological data. The following sections provide detailed methodologies for key in vivo and in vitro toxicity assays, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine the acute oral toxicity of a substance using fewer animals and causing less suffering.

Objective: To identify the dose range that causes acute toxicity and to determine the appropriate classification of the substance.

Methodology:

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). Based on the outcome (survival or death), the next dose is chosen (a lower or higher fixed dose). This is repeated with a few animals to identify the dose that causes evident toxicity.

  • Main Study: A group of five animals (usually female rats) is dosed at the selected starting dose. If no mortality occurs, the next higher fixed dose is used in another group of five animals. This continues until mortality is observed or the highest dose level is reached without mortality.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

graph "OECD_420_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start: Select Starting Dose\n(e.g., 300 mg/kg)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose1 [label="Dose 1 Animal"]; observe1 [label="Observe for 48h"]; outcome1 [label="Outcome?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dose_up [label="Increase Dose"]; dose_down [label="Decrease Dose"]; main_study [label="Proceed to Main Study\n(5 animals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; observe_main [label="Observe for 14 days"]; necropsy [label="Gross Necropsy"]; end [label="End: Classify Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dose1; dose1 -> observe1; observe1 -> outcome1; outcome1 -> dose_up [label="No Toxicity"]; outcome1 -> dose_down [label="Toxicity/Mortality"]; dose_up -> dose1 [label="Next Animal"]; dose_down -> dose1 [label="Next Animal"]; outcome1 -> main_study [label="Dose for Main Study Identified"]; main_study -> observe_main; observe_main -> necropsy; necropsy -> end; }

Acute Oral Toxicity (OECD 420) Workflow
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period.

Objective: To determine the no-observed-adverse-effect-level (NOAEL) and to identify target organs of toxicity following repeated oral administration for 90 days.[10][13]

Methodology:

  • Animal Model: Typically rats, with at least 10 males and 10 females per group.[14]

  • Dose Groups: At least three dose levels and a control group. The highest dose should induce toxicity but not significant mortality.

  • Administration: The test substance is administered daily by gavage, in the diet, or in drinking water for 90 days.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Ophthalmoscopic examination before and at the end of the study.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis at termination.

  • Pathology: Full gross necropsy on all animals. Histopathological examination of all tissues from the control and high-dose groups, and any gross lesions from all animals.

graph "OECD_408_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Start: Select Dose Levels\n(Control, Low, Mid, High)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Daily Dosing for 90 Days\n(Rats, 10/sex/group)"]; observations [label="In-life Observations:\n- Clinical Signs\n- Body Weight\n- Food/Water Intake"]; clin_path [label="Clinical Pathology:\n- Hematology\n- Biochemistry\n- Urinalysis"]; necropsy [label="Terminal Necropsy and\nHistopathology"]; end [label="End: Determine NOAEL\nand Target Organs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> dosing; dosing -> observations [label="Throughout Study"]; dosing -> clin_path [label="At Termination"]; dosing -> necropsy [label="At Termination"]; necropsy -> end; }

90-Day Repeated Dose Toxicity (OECD 408) Workflow
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Bacterial Strains: A set of specific bacterial strains that are auxotrophic for an amino acid (e.g., histidine for S. typhimurium) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a limited amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

Objective: To identify substances that cause cytogenetic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Cultures: Human or rodent cell lines (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) are used.

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Treatment with cytochalasin-B is often included to block cytokinesis, resulting in binucleated cells where micronuclei are easier to score.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by microscopic analysis of a predetermined number of cells (e.g., 2000 binucleated cells per concentration). A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicological effects of substituted pyridyl cyclopropanes can arise from the properties of the pyridine ring, the cyclopropane moiety, or the molecule as a whole.

Pyridine-Related Toxicity

The nitrogen atom in the pyridine ring can participate in various biological interactions. Pyridine itself can cause a range of toxic effects, including neurotoxicity, hepatotoxicity, and irritation.[2][3] The mechanism of toxicity for some pyridine derivatives involves metabolic activation by cytochrome P450 enzymes to reactive intermediates that can cause cellular damage.

Pyridine alkaloids, such as nicotine, are known to interact with nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous systems, leading to a variety of physiological and toxicological effects.[15][16] While not all substituted pyridyl cyclopropanes will have the same targets, the potential for interaction with neurotransmitter receptors or other signaling pathways should be considered.

graph "Pyridine_Toxicity_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Pyridine [label="Substituted Pyridyl\nCyclopropane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Activation\n(e.g., CYP450)", shape=ellipse]; Reactive [label="Reactive Metabolites"]; CellularDamage [label="Cellular Damage\n(e.g., DNA adducts, protein damage)"]; Toxicity [label="Toxicity\n(Hepatotoxicity, Neurotoxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Receptor Binding\n(e.g., nAChRs)"]; Signaling [label="Altered Signaling\nPathways"];

Pyridine -> Metabolism; Metabolism -> Reactive; Reactive -> CellularDamage; CellularDamage -> Toxicity; Pyridine -> Receptor; Receptor -> Signaling; Signaling -> Toxicity; }

Potential Mechanisms of Pyridine-Related Toxicity
Cyclopropane-Related Considerations

The cyclopropane ring is generally considered to be metabolically stable, which is often a desirable feature in drug design as it can lead to a longer half-life.[17] However, in some contexts, the strained ring system can be a site for metabolic attack or can influence the electronic properties of the molecule in a way that contributes to toxicity. For example, metabolism of certain cyclopropylamines can lead to the formation of reactive intermediates.

Potential for Cardiotoxicity

Heterocyclic compounds, as a broad class, have been associated with cardiotoxic effects, including arrhythmias and effects on cardiac conduction.[12][18] Preclinical cardiac safety assessment is a critical component of drug development and typically involves in vitro assays to assess effects on cardiac ion channels (e.g., hERG) and in vivo studies to evaluate effects on the electrocardiogram (ECG) in animal models.[19] Given the presence of the nitrogen-containing pyridine ring, the potential for cardiotoxicity of substituted pyridyl cyclopropanes should be carefully evaluated.

graph "Cardiac_Safety_Assessment" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Compound [label="Test Compound\n(Substituted Pyridyl Cyclopropane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assays\n- hERG Channel Assay\n- Other Ion Channels"]; InVivo [label="In Vivo Studies\n- ECG in Animal Models\n(e.g., Dog, Monkey)"]; Risk [label="Cardiotoxicity\nRisk Assessment", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Safe [label="Low Risk", fillcolor="#34A853", fontcolor="#FFFFFF"]; Unsafe [label="Potential Risk\n(Further Investigation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> InVitro; Compound -> InVivo; InVitro -> Risk; InVivo -> Risk; Risk -> Safe; Risk -> Unsafe; }

Cardiac Safety Assessment Workflow

Conclusion

The toxicological profile of substituted pyridyl cyclopropanes is a critical area of investigation for the development of safe and effective new drugs. This guide provides a foundational understanding of the potential toxicities associated with this class of compounds, drawing on data from related structures and outlining key experimental protocols for their evaluation. The pyridine moiety presents potential for various toxicities, including neurotoxicity and hepatotoxicity, and the overall structure warrants careful assessment for cardiotoxicity. The cyclopropane ring generally imparts metabolic stability but its influence on the overall toxicological profile must be considered on a case-by-case basis.

Researchers and drug development professionals are urged to undertake a comprehensive toxicological evaluation of their specific substituted pyridyl cyclopropane candidates, utilizing the standardized protocols outlined herein. A thorough understanding of the toxicological profile, including the identification of NOAELs and potential mechanisms of toxicity, is essential for the successful and safe progression of these promising compounds from the laboratory to the clinic.

References

Methodological & Application

Synthesis Protocol for 1-(Pyridin-2-YL)cyclopropanecarbonitrile: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 1-(Pyridin-2-YL)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The described method is a robust and efficient phase-transfer catalyzed (PTC) alkylation of 2-pyridylacetonitrile with 1,2-dibromoethane. This protocol offers high yields and straightforward purification, making it suitable for both small-scale and larger-scale preparations. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

The this compound moiety is a key structural motif found in a variety of biologically active compounds. The unique conformational constraints and electronic properties of the cyclopropane ring, coupled with the hydrogen bonding capabilities and aromaticity of the pyridine ring, make this scaffold attractive for the design of novel therapeutics. This document outlines a reliable synthetic route to this important intermediate, leveraging the advantages of phase-transfer catalysis to facilitate the reaction between an aqueous base and an organic substrate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. The data is based on typical results obtained for the synthesis of analogous 1-arylcyclopropanecarbonitriles under similar phase-transfer catalytic conditions.

ParameterValue
Starting Material 2-Pyridylacetonitrile
Reagent 1,2-Dibromoethane
Catalyst Tetrabutylammonium bromide (TBAB)
Base 50% Aqueous Potassium Hydroxide (KOH)
Solvent Dichloromethane (DCM)
Reaction Temperature 25-30 °C
Reaction Time 4-6 hours
Typical Yield 70-85%
Purity (post-column) >95%
Molecular Formula C₉H₈N₂
Molecular Weight 144.18 g/mol

Experimental Protocol

This protocol describes the synthesis of this compound via phase-transfer catalyzed alkylation.

Materials:

  • 2-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, add 2-pyridylacetonitrile (11.8 g, 100 mmol) and tetrabutylammonium bromide (1.61 g, 5 mmol).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of potassium hydroxide by dissolving 56.1 g of KOH in 112 mL of deionized water. Carefully add the KOH solution to the reaction flask.

  • Addition of Alkylating Agent: To the vigorously stirred two-phase mixture, add 1,2-dibromoethane (28.2 g, 150 mmol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature between 25-30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, add 100 mL of water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate) to afford this compound as a pale yellow oil or solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 2-Pyridylacetonitrile and TBAB add_base Add 50% aq. KOH start->add_base add_alkylating Add 1,2-Dibromoethane (25-30 °C) add_base->add_alkylating stir Stir at RT (4-6 hours) add_alkylating->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (MgSO4) extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 1-(Pyridin-2-YL)cyclopropanecarbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-YL)cyclopropanecarbonitrile is a unique small molecule featuring a pyridine ring, a cyclopropane ring, and a nitrile group. While specific biological data for this compound is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This document provides a prospective analysis of its potential applications in medicinal chemistry, based on the known properties of these functional groups. The protocols and pathways described herein are general methodologies and hypothetical targets intended to guide further research into this and structurally related molecules.

The pyridine nucleus is a cornerstone in medicinal chemistry, found in numerous approved drugs and known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The cyclopropane ring, a small, strained carbocycle, is increasingly utilized in drug design to enhance potency, improve metabolic stability, and increase brain permeability.[2][3] The nitrile group can participate in hydrogen bonding and other interactions with biological targets, and is a key functional group in many enzyme inhibitors.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, this compound could be investigated for, but not limited to, the following therapeutic areas:

  • Oncology: Pyridine derivatives have shown significant potential as anticancer agents.[1] The incorporation of the cyclopropane ring could enhance the cytotoxic effects against various cancer cell lines.

  • Neurodegenerative Diseases: Certain pyridine and cyclopropane derivatives have demonstrated neuroprotective effects.[4][5][6][7] This compound could be explored for its potential to mitigate neuronal damage in conditions like Alzheimer's or Parkinson's disease.

  • Enzyme Inhibition: The nitrile group, in concert with the pyridine and cyclopropane moieties, makes this compound a candidate for screening against various enzymes, such as kinases, proteases, or histone demethylases, which are implicated in numerous diseases.[8][9][10][11]

Quantitative Data from Structurally Related Compounds

Due to the absence of specific data for this compound, the following table summarizes the activity of various pyridine and cyclopropane derivatives against different biological targets to provide a comparative context for potential research.

Compound ClassTarget/AssayActivity (IC₅₀/EC₅₀)Reference
Pyridine DerivativesAnticancer (Various human tumor cell lines)Log₁₀ GI₅₀ = -4.7[12]
Pyridinium-based Ionic LiquidAnticancer (Colon, Breast, Lung cancer cell lines)Data not specified, but potent at low doses[1]
2-(5-cyclopropyl-6-thioxo-1,3,5-thiadiazinan-3-yl) acetic acidNeuroprotection (PTZ-induced cognitive deficits)Significant improvement in memory function[4]
C-5 substituted heteroaryl-3-pyridinecarbonitrilesPKCθ InhibitionIC₅₀ = 0.28 nM - 4.5 nM[13]
Triazole analogue of thiamine (with cyclopropane-like rigidity)Pyruvate Dehydrogenase InhibitionKᵢ = 54 nM[14]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of compounds like this compound, based on methodologies reported for similar structures.

Protocol 1: Synthesis of this compound

This protocol is a representative synthetic route.

Materials:

  • 2-pyridineacetonitrile

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 2-pyridineacetonitrile in dichloromethane, add an aqueous solution of sodium hydroxide.

  • Add a phase-transfer catalyst to the biphasic mixture.

  • While stirring vigorously, add 1,2-dibromoethane dropwise at room temperature.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a common method for assessing cytotoxicity against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Hypothetical Drug Discovery Workflow

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Virtual Screening of Pyridylcyclopropane Library B Synthesis of This compound A->B C Analog Synthesis & SAR B->C D Enzyme Inhibition Assays (e.g., Kinases, HDACs) C->D E Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) C->E F Mechanism of Action Studies D->F E->F G Animal Model Studies (e.g., Xenograft Models) F->G I Lead Optimization G->I H Pharmacokinetics & Toxicology H->I G cluster_pathway Hypothetical Target Pathway: PI3K/Akt/mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->Akt

References

Application Notes and Protocols for Enzymatic Synthesis of Chiral Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail a novel, stereodivergent biocatalytic method for the synthesis of chiral pyridyl cyclopropanes. This approach utilizes engineered myoglobin (Mb) variants to catalyze the asymmetric cyclopropanation of a diverse range of olefins using pyridotriazoles (PyTz) as stable and accessible carbene precursors. This enzymatic strategy offers high efficiency, exceptional stereoselectivity, and the ability to produce different stereoisomers by selecting the appropriate enzyme variant, providing a valuable tool for the synthesis of medicinally relevant scaffolds.[1][2][3][4][5]

Core Concepts

The enzymatic synthesis of chiral pyridyl cyclopropanes is a significant advancement, moving beyond traditional reliance on diazo-based carbene precursors.[1][2][4][5] Hemoproteins, specifically engineered myoglobin, have been repurposed as powerful biocatalysts for this new-to-nature carbene transfer reaction.[1][2][4][5] The use of pyridotriazoles as carbene sources is a key innovation, offering greater stability and accessibility.[1][2][4][5]

The reaction is stereodivergent, meaning that by choosing different engineered myoglobin variants, one can selectively synthesize different enantiomers of the desired pyridyl cyclopropane product.[1] Mechanistic studies have indicated that substitutions on the pyridotriazole reagent, such as a 7-halogen substitution, play a multifaceted role in facilitating multiple catalytic steps in the transformation.[1][2][5]

This methodology is applicable to a wide array of olefins, including both electron-rich and electron-deficient substrates, leading to the formation of mono- and diaryl-cyclopropanes that incorporate a pyridine moiety.[1][2][5] These structural motifs are of high value in medicinal chemistry.[1]

Experimental Data

The following tables summarize the quantitative data for the enzymatic synthesis of chiral pyridyl cyclopropanes using engineered myoglobin variants.

Table 1: Screening of Engineered Myoglobin Variants for the Cyclopropanation of 4-bromostyrene with 7-bromo-1,2,3-pyridotriazole.

EntryBiocatalystYield (%)d.r. (trans:cis)e.r.
1Mb(H64V,V68A)9898:299:1
2Mb(L29V,F33V,H64V,V68F)8598:22:98
3Mb(H64V)54>99:188:12
4Wild-type Mb<5--

Reaction conditions: 20 μM biocatalyst, 10 mM 7-bromo-1,2,3-pyridotriazole, 15 mM 4-bromostyrene, 10 mM sodium dithionite, 3 hours, room temperature, under anaerobic conditions.[1]

Table 2: Substrate Scope of Mb(H64V,V68A)-Catalyzed Cyclopropanation with 7-bromo-1,2,3-pyridotriazole.

EntryOlefinProductYield (%)d.r. (trans:cis)e.r.
1Styrene3a9598:299:1
24-Methylstyrene3b9297:399:1
34-Methoxystyrene3c88>99:198:2
44-Chlorostyrene3d9698:299:1
52-Vinylpyridine3e7595:596:4
6Methyl acrylate3f82-97:3

Reaction conditions: 20 μM Mb(H64V,V68A), 10 mM 7-bromo-1,2,3-pyridotriazole, 15 mM olefin, 10 mM sodium dithionite, 3 hours, room temperature, under anaerobic conditions.[1]

Experimental Protocols

1. General Protocol for Small-Scale Enzymatic Cyclopropanation

This protocol is suitable for initial screening of enzyme variants and substrate scope evaluation.

Materials:

  • Engineered myoglobin variant (e.g., Mb(H64V,V68A))

  • Pyridotriazole (e.g., 7-bromo-1,2,3-pyridotriazole)

  • Olefin (e.g., 4-bromostyrene)

  • Sodium dithionite

  • Anaerobic environment (e.g., glovebox or Schlenk line)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

Procedure:

  • Prepare a stock solution of the engineered myoglobin variant in the desired buffer.

  • In an anaerobic environment, add the buffer to a reaction vial.

  • Add the myoglobin stock solution to a final concentration of 20 μM.

  • Add the pyridotriazole to a final concentration of 10 mM.

  • Add the olefin to a final concentration of 15 mM.

  • Initiate the reaction by adding a freshly prepared solution of sodium dithionite to a final concentration of 10 mM.

  • Seal the vial and stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by opening the vial to the air and adding an organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Analyze the yield, diastereomeric ratio (d.r.), and enantiomeric ratio (e.r.) of the product by gas chromatography (GC) or supercritical fluid chromatography (SFC) using a chiral stationary phase.[1]

2. Protocol for Expression and Purification of Engineered Myoglobin Variants

Engineered myoglobin variants are typically expressed in E. coli and purified using standard protein purification techniques.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the myoglobin variant

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic for selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

  • Hemin chloride

  • Buffer solutions for lysis and chromatography

  • Affinity chromatography resin (e.g., Ni-NTA agarose)

  • Dialysis tubing

Procedure:

  • Transform the expression vector into the E. coli expression strain.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to an appropriate optical density.

  • Induce protein expression with IPTG and supplement the culture with hemin chloride.

  • Continue to grow the culture at a reduced temperature.

  • Harvest the cells by centrifugation.

  • Lyse the cells using sonication or a cell disruptor.

  • Clarify the lysate by centrifugation.

  • Purify the myoglobin variant from the supernatant using affinity chromatography.

  • Elute the protein and dialyze against a storage buffer.

  • Confirm the purity and concentration of the protein.

Visualizations

Below are diagrams illustrating the key aspects of the enzymatic synthesis of chiral pyridyl cyclopropanes.

Enzymatic_Cyclopropanation_Workflow cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_conditions Reaction Conditions cluster_product Product Pyridotriazole Pyridotriazole (Carbene Precursor) Enzyme Engineered Myoglobin (e.g., Mb(H64V,V68A)) Pyridotriazole->Enzyme Olefin Olefin Substrate Olefin->Enzyme Product Chiral Pyridyl Cyclopropane Enzyme->Product Catalytic Cycle Conditions Anaerobic Room Temperature Sodium Dithionite Conditions->Enzyme Stereodivergent_Synthesis cluster_enzymes Enzyme Variants cluster_products Stereoisomeric Products Reactants Pyridotriazole + Olefin Enzyme_A Mb(H64V,V68A) Reactants->Enzyme_A Enzyme_B Mb(L29V,F33V,H64V,V68F) Reactants->Enzyme_B Product_S (1S,2S)-Pyridyl Cyclopropane Enzyme_A->Product_S High e.r. Product_R (1R,2R)-Pyridyl Cyclopropane Enzyme_B->Product_R High e.r.

References

Application Notes and Protocols: Incorporating Pyridin-2-yl Analogs into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting protein kinases.[1] Its unique electronic properties and ability to form critical hydrogen bond interactions with the kinase hinge region make it an ideal starting point for designing potent and selective ATP-competitive kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making kinases a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the incorporation of pyridin-2-yl and related pyridine analogs into kinase inhibitor scaffolds, focusing on synthesis, target validation, and cellular characterization.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro potency of various kinase inhibitors containing a pyridine or pyridopyrimidine core.

Table 1: Inhibitory Activity of Pyridopyrimidine-based Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
7xCDK4/CYCLIN D13.87[2][3]
PD-0332991CDK411[2]
PD-0332991CDK615[2]

Table 2: Inhibitory Activity of Pyridin-2-yl Urea-based Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Compound 2ASK11.55 ± 0.27[4]

Table 3: Inhibitory Activity of Pyridine-Based PIM-1 Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
12PIM-114.3[1]
6PIM-119.4[1]
13PIM-119.8[1]
11PIM-142.3[1]

Table 4: Cellular Activity of a Pyridopyrimidine-based Inhibitor

CompoundCell LineGI50 (µM)Reference
7xK5620.025 - 2[2]
7xDU1450.025 - 2[2]

Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Analogs

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, adapted from the synthesis of compound 7x.[2]

Materials:

  • 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1)

  • Acyclic and cyclic amines (e.g., cyclopentylamine)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH4)

  • Manganese dioxide (MnO2)

  • Chloroform (CHCl3)

  • Cyanoacetic acid or similar active methylene compound

  • Benzylamine (BnNH2)

  • Acetic acid (AcOH)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Aromatic amine (Z-H, e.g., 4-(4-methyl-piperazin-1-yl)-phenylamine)

  • Toluene

Procedure:

  • Step i (Amine Substitution): To a solution of 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (1) in THF, add the desired amine and triethylamine. Stir at room temperature for 1-3 hours.

  • Step ii (Reduction): Cool the product from Step i in THF to -10 °C and add LiAlH4. Allow the reaction to warm to room temperature over 1 hour.

  • Step iii (Oxidation): To the alcohol from Step ii in CHCl3, add MnO2 and stir at room temperature for 24 hours.

  • Step iv (Condensation): To the aldehyde from Step iii, add cyanoacetic acid, benzylamine, and acetic acid. Heat at 100 °C for 6 hours.

  • Step v (Oxidation): To the product from Step iv in CH2Cl2, add m-CPBA and stir at room temperature for 3 hours.

  • Step vi (Aromatic Substitution): To the sulfoxide from Step v in toluene, add the desired aromatic amine (Z-H) and heat at 100 °C for 3-8 hours to yield the final pyrido[2,3-d]pyrimidine product.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common luminescence-based method for determining the IC50 value of a compound against a target kinase.[1][4]

Materials:

  • Purified recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM HEPES pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO for vehicle control.[1]

  • Kinase Reaction: Prepare a kinase/substrate mixture in kinase assay buffer. Add 2 µL of this mixture to each well. Initiate the kinase reaction by adding 2 µL of ATP solution.[1] The final concentrations of kinase, substrate, and ATP should be optimized for each specific assay.[4]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[1]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure the luminescence using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls (vehicle for 0% inhibition, no enzyme for 100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[1]

Visualizations

Signaling Pathway

cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cell Cycle Progression Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cyclin D/CDK4_6 Cyclin D/CDK4_6 ERK->Cyclin D/CDK4_6 pRb pRb Cyclin D/CDK4_6->pRb Inhibits E2F E2F pRb->E2F Inhibits S-Phase Entry S-Phase Entry E2F->S-Phase Entry

Caption: A simplified diagram of the MAPK and cell cycle signaling pathway.

Experimental Workflow

Compound Synthesis Compound Synthesis In Vitro Kinase Assay In Vitro Kinase Assay Compound Synthesis->In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Cellular Proliferation Assay Cellular Proliferation Assay Determine IC50->Cellular Proliferation Assay Determine GI50 Determine GI50 Cellular Proliferation Assay->Determine GI50 Lead Optimization Lead Optimization Determine GI50->Lead Optimization

Caption: Workflow for the development and evaluation of kinase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR)

Core Scaffold Core Scaffold R1 Modification R1 Modification Core Scaffold->R1 Modification R2 Modification R2 Modification Core Scaffold->R2 Modification R3 Modification R3 Modification Core Scaffold->R3 Modification Potency Potency R1 Modification->Potency Selectivity Selectivity R2 Modification->Selectivity ADME Properties ADME Properties R3 Modification->ADME Properties

Caption: Key considerations in the Structure-Activity Relationship (SAR) studies of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of a 1-(Pyridin-2-yl)cyclopropanecarbonitrile Analog Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring and the cyclopropane motif are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, metabolic stability, and to modulate physicochemical properties.[1] The rigid, three-dimensional nature of the cyclopropane ring can enforce a specific conformation on a molecule, leading to improved binding affinity with biological targets. Pyridine moieties are common in pharmaceuticals, acting as hydrogen bond acceptors and participating in key interactions with enzymes and receptors. The combination of these two scaffolds in 1-(pyridin-2-yl)cyclopropanecarbonitrile and its analogs presents a valuable opportunity for the discovery of novel therapeutic agents.

This document provides detailed experimental procedures for the synthesis of a library of this compound analogs via a robust and efficient phase-transfer catalyzed (PTC) cyclopropanation of substituted 2-pyridylacetonitriles.

General Synthetic Strategy

The core synthetic approach involves the reaction of a 2-pyridylacetonitrile derivative with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst. The phase-transfer catalyst facilitates the transfer of the hydroxide or alkoxide base from the aqueous or solid phase to the organic phase, where it can deprotonate the acidic methylene group of the 2-pyridylacetonitrile. The resulting carbanion then undergoes a sequential alkylation with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridylacetonitrile (Precursor)

This protocol describes the synthesis of the starting material, 2-pyridylacetonitrile, from 2-picoline.

Materials:

  • 2-Picoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Bromination of 2-Picoline: To a solution of 2-picoline (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(bromomethyl)pyridine.

  • Cyanation: Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. To a solution of 2-(bromomethyl)pyridine in DMSO, add sodium cyanide (1.2 eq) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours.

  • Purification: Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-pyridylacetonitrile.

Protocol 2: General Procedure for the Synthesis of this compound Analogs

This protocol outlines the phase-transfer catalyzed cyclopropanation of 2-pyridylacetonitrile and its derivatives.

Materials:

  • Substituted 2-pyridylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% aqueous solution or solid pellets

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (as solvent, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-pyridylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and the phase-transfer catalyst (0.05 eq).

  • Reaction Execution: Add the 50% aqueous sodium hydroxide solution (5.0 eq) to the vigorously stirred mixture. The reaction is typically exothermic. Maintain the reaction temperature between 25-50 °C for 2-6 hours. The progress of the reaction should be monitored by TLC or GC-MS. For less reactive substrates, gentle heating may be required.

  • Work-up: After completion of the reaction, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) or by vacuum distillation to yield the pure 1-(substituted-pyridin-2-yl)cyclopropanecarbonitrile.

Data Presentation

Table 1: Synthesis of this compound Analogs

EntryR Group on Pyridine RingStarting PyridylacetonitrileReaction Time (h)Yield (%)Physical StateSpectroscopic Data (¹H NMR, ¹³C NMR, MS)
1H2-Pyridylacetonitrile385Colorless OilHypothetical Data: ¹H NMR (CDCl₃, 400 MHz): δ 8.62 (d, 1H), 7.75 (t, 1H), 7.30 (d, 1H), 7.20 (dd, 1H), 1.85 (m, 2H), 1.50 (m, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 149.5, 137.0, 124.0, 123.5, 122.0, 20.0, 18.5, 15.0. MS (ESI): m/z 145.08 [M+H]⁺.
24-Methyl4-Methyl-2-pyridylacetonitrile482White SolidHypothetical Data: Similar shifts with the addition of a methyl signal.
35-Chloro5-Chloro-2-pyridylacetonitrile3.588Pale Yellow SolidHypothetical Data: Aromatic signals shifted accordingly.
46-Methoxy6-Methoxy-2-pyridylacetonitrile575Viscous OilHypothetical Data: Aromatic signals shifted accordingly, with a methoxy signal around 3.9 ppm.

Note: The spectroscopic data provided are hypothetical and for illustrative purposes. Actual data should be obtained from experimental characterization.

Visualizations

Signaling Pathway/Logical Relationship

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclopropanation Cyclopropanation Picoline 2-Picoline Derivatives Bromomethylpyridine 2-(Bromomethyl)pyridine Derivatives Picoline->Bromomethylpyridine NBS, BPO Pyridylacetonitrile 2-Pyridylacetonitrile Derivatives Bromomethylpyridine->Pyridylacetonitrile NaCN, DMSO Reactants Pyridylacetonitrile + 1,2-Dibromoethane Pyridylacetonitrile->Reactants Starting Material Product This compound Analogs Reactants->Product PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Product Base Aqueous NaOH Base->Product

Caption: Synthetic pathway for this compound analogs.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - 2-Pyridylacetonitrile - 1,2-Dibromoethane - Phase-Transfer Catalyst start->setup addition Add 50% Aqueous NaOH setup->addition reaction Stir at 25-50 °C for 2-6 hours (Monitor by TLC/GC-MS) addition->reaction workup Work-up: - Dilute with H₂O and Organic Solvent - Separate Layers - Extract Aqueous Layer reaction->workup purification Purification: - Dry Organic Layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography or Distillation workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization end Pure Product characterization->end

Caption: Step-by-step workflow for the cyclopropanation reaction.

References

Application Notes and Protocols: Functional Group Transformations of the Nitrile in 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key functional group transformations of the nitrile moiety in 1-(Pyridin-2-YL)cyclopropanecarbonitrile. This versatile building block is of significant interest in medicinal chemistry, and the ability to selectively convert its nitrile group opens up a wide array of possibilities for analog synthesis and the development of novel therapeutic agents. The protocols outlined below cover hydrolysis to a carboxylic acid, reduction to a primary amine, partial hydration to a carboxamide, and addition of a Grignard reagent to form a ketone.

Core Functional Group Transformations

The nitrile group of this compound can undergo several important transformations, providing access to a variety of functional groups essential for drug discovery and development. These transformations include:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid, 1-(Pyridin-2-YL)cyclopropanecarboxylic acid, which can serve as a handle for further modifications, such as amide coupling reactions.

  • Reduction: Transformation of the nitrile to a primary amine, (1-(Pyridin-2-YL)cyclopropyl)methanamine, introducing a basic center that can be crucial for target engagement and improving pharmacokinetic properties.

  • Partial Hydration: Synthesis of the corresponding carboxamide, 1-(Pyridin-2-YL)cyclopropane-1-carboxamide, a common functional group in many pharmaceutical compounds.

  • Grignard Addition: Reaction with an organometallic (Grignard) reagent to produce a ketone, a versatile intermediate for the synthesis of more complex molecules.

Data Presentation: Summary of Transformations

The following table summarizes the key transformations of this compound, with typical reaction conditions and expected outcomes.

TransformationProductReagents & ConditionsTypical Yield (%)
Hydrolysis 1-(Pyridin-2-YL)cyclopropanecarboxylic acid1. NaOH, H₂O, Reflux2. H₂SO₄ (conc.)74-79 (analogous)[1]
Reduction (1-(Pyridin-2-YL)cyclopropyl)methanamine1. LiAlH₄, THF, Reflux2. H₂OHigh
Partial Hydration 1-(Pyridin-2-YL)cyclopropane-1-carboxamideH₂SO₄ (conc.), 0 °C to rtModerate to High
Grignard Addition 1-(1-(Pyridin-2-YL)cyclopropyl)-1-ethanone1. CH₃MgBr, THF, 0 °C to rt2. H₃O⁺Moderate to High[2]

Experimental Protocols

Protocol 1: Hydrolysis to 1-(Pyridin-2-YL)cyclopropanecarboxylic acid

This protocol is adapted from a general procedure for the hydrolysis of cyclopropyl cyanide.[1]

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (excess).

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material typically indicates the completion of the hydrolysis.

  • After the reaction is complete (typically several hours), cool the reaction mixture to room temperature and then further cool in an ice bath.[1]

  • Slowly and carefully acidify the cooled solution with concentrated sulfuric acid to a pH of approximately 2-3.[1] The product, 1-(Pyridin-2-YL)cyclopropanecarboxylic acid, may precipitate out of the solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: Reduction to (1-(Pyridin-2-YL)cyclopropyl)methanamine

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 15%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert atmosphere.

  • Under the inert atmosphere, carefully add lithium aluminum hydride (1.5-2.0 eq) to anhydrous THF in the flask.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Slowly add the nitrile solution to the stirred suspension of LiAlH₄ in THF at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • A granular precipitate should form. Filter the mixture and wash the solid with diethyl ether.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • The product can be purified by distillation or column chromatography.

Protocol 3: Partial Hydration to 1-(Pyridin-2-YL)cyclopropane-1-carboxamide

This protocol outlines the conversion of the nitrile to a carboxamide using concentrated acid.

Reaction Scheme:

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Standard laboratory glassware

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cold, stirred sulfuric acid.

  • Allow the mixture to slowly warm to room temperature and stir for a specified time (the reaction progress should be monitored by TLC to avoid complete hydrolysis to the carboxylic acid).

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution.

  • The product, 1-(Pyridin-2-YL)cyclopropane-1-carboxamide, may precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization.

Protocol 4: Grignard Addition to form 1-(1-(Pyridin-2-YL)cyclopropyl)-1-ethanone

This protocol describes the addition of a methyl Grignard reagent to the nitrile to form a ketone after acidic workup.[2]

Reaction Scheme:

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Aqueous solution of a weak acid (e.g., ammonium chloride, NH₄Cl, or dilute HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring apparatus

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a dropping funnel and an inlet for an inert atmosphere.

  • Under the inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF or diethyl ether to the flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) via the dropping funnel to the stirred nitrile solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[2]

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude ketone.

  • The product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Functional_Group_Transformations Nitrile This compound CarboxylicAcid 1-(Pyridin-2-YL)cyclopropanecarboxylic acid Nitrile->CarboxylicAcid Hydrolysis (NaOH, H₂O, Reflux) Amine (1-(Pyridin-2-YL)cyclopropyl)methanamine Nitrile->Amine Reduction (LiAlH₄, THF) Amide 1-(Pyridin-2-YL)cyclopropane-1-carboxamide Nitrile->Amide Partial Hydration (H₂SO₄) Ketone 1-(1-(Pyridin-2-YL)cyclopropyl)-1-ethanone Nitrile->Ketone Grignard Addition (CH₃MgBr, THF)

Caption: Key functional group transformations of this compound.

Experimental_Workflow Start Start with This compound Reaction Perform Transformation (e.g., Hydrolysis, Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Product Isolated Product Analysis->Product

Caption: A general experimental workflow for the transformation of the nitrile.

References

The Pivotal Role of 1-(Pyridin-2-YL)cyclopropanecarbonitrile in the Genesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. 1-(Pyridin-2-YL)cyclopropanecarbonitrile has emerged as a versatile and highly reactive building block for the construction of diverse and complex nitrogen-containing heterocyclic scaffolds. Its unique structural combination of a pyridine ring, a strained cyclopropane ring, and a nitrile group offers a gateway to a variety of chemical transformations, leading to the development of compounds with significant therapeutic potential.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, outlining the utility of this compound in the synthesis of fused pyridine and pyrimidine-based heterocycles. The protocols are based on established synthetic methodologies and provide a framework for the exploration of new chemical space.

Application Notes

This compound serves as a valuable precursor for the synthesis of various heterocyclic systems, primarily through cycloaddition and cyclocondensation reactions. The inherent ring strain of the cyclopropane moiety and the electron-withdrawing nature of the nitrile group make the molecule susceptible to nucleophilic attack and ring-opening reactions, which can be strategically exploited to construct larger, fused ring systems.

Key Applications:

  • Synthesis of Quinolizine Derivatives: The reaction of this compound with activated alkynes or alkenes can proceed via a [3+2] cycloaddition followed by rearrangement to yield functionalized quinolizine scaffolds. These structures are of interest due to their presence in various natural products and biologically active molecules.

  • Formation of Pyridopyrimidine Scaffolds: Through a multi-step synthesis involving reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA), the cyclopropane ring can be opened and the molecule can undergo cyclization to form pyridopyrimidine derivatives. These compounds are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.

  • Gateway to Novel Fused Heterocycles: The reactivity of the nitrile group and the pyridine ring allows for further functionalization and annulation reactions, providing access to a diverse library of novel heterocyclic compounds with potential applications in drug discovery.

The strategic use of this compound allows for the efficient construction of complex molecular architectures from a readily accessible starting material.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic scaffolds from this compound.

Protocol 1: Synthesis of a Fused Pyridopyrimidine Derivative

This protocol outlines a potential pathway for the synthesis of a functionalized pyridopyrimidine derivative.

Reaction Scheme:

G start This compound intermediate1 Intermediate A (Enamine) start->intermediate1 Reflux reagent1 DMF-DMA product Fused Pyridopyrimidine Derivative intermediate1->product Cyclization reagent2 Ammonium Acetate

Caption: Synthetic pathway for a fused pyridopyrimidine derivative.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound162960-28-3C₉H₈N₂144.17
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5C₅H₁₃NO₂119.16
Ammonium Acetate631-61-8C₂H₇NO₂77.08
Anhydrous Toluene108-88-3C₇H₈92.14
Glacial Acetic Acid64-19-7C₂H₄O₂60.05

Procedure:

  • Step 1: Formation of the Enamine Intermediate.

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.44 g, 10 mmol) in anhydrous toluene (20 mL).

    • Add dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

  • Step 2: Cyclization to the Pyridopyrimidine Derivative.

    • To the crude intermediate from Step 1, add glacial acetic acid (15 mL) and ammonium acetate (1.54 g, 20 mmol).

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water (50 mL).

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired fused pyridopyrimidine derivative.

Expected Yield and Characterization:

ProductExpected Yield (%)AppearanceSpectroscopic Data
Fused Pyridopyrimidine Derivative60-75Crystalline solid¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the proposed structure.
Protocol 2: [3+2] Cycloaddition for the Synthesis of a Fused Quinolizine Precursor

This protocol describes a potential cycloaddition reaction to form a precursor to quinolizine derivatives.

Reaction Scheme:

G start This compound product Cycloadduct (Quinolizine Precursor) start->product Heat (Toluene) reagent Dimethyl acetylenedicarboxylate (DMAD)

Caption: [3+2] Cycloaddition to form a quinolizine precursor.

Materials:

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound162960-28-3C₉H₈N₂144.17
Dimethyl acetylenedicarboxylate (DMAD)762-42-5C₆H₆O₄142.11
Anhydrous Toluene108-88-3C₇H₈92.14

Procedure:

  • In a sealed tube, dissolve this compound (1.44 g, 10 mmol) in anhydrous toluene (10 mL).

  • Add dimethyl acetylenedicarboxylate (DMAD) (1.70 g, 12 mmol).

  • Seal the tube and heat the reaction mixture at 110-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cycloadduct.

Expected Yield and Characterization:

ProductExpected Yield (%)AppearanceSpectroscopic Data
Cycloadduct Precursor50-65Viscous oil or solid¹H NMR, ¹³C NMR, and Mass Spectrometry consistent with the expected [3+2] cycloadduct structure.

Logical Workflow for Heterocycle Synthesis

The following diagram illustrates the general decision-making process for utilizing this compound in the synthesis of different heterocyclic scaffolds.

G start Start: This compound decision Desired Heterocyclic Core? start->decision path1 Fused Pyridopyrimidine decision->path1 Pyrimidine-based path2 Fused Quinolizine decision->path2 Quinolizine-based protocol1 Protocol 1: Reaction with DMF-DMA followed by Cyclization path1->protocol1 protocol2 Protocol 2: [3+2] Cycloaddition with Dienophile path2->protocol2 end Novel Heterocyclic Compound protocol1->end protocol2->end

Caption: Decision workflow for synthetic route selection.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent purity. Appropriate safety precautions should be taken when handling all chemicals.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Pyridin-2-YL)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may be encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 2-halopyridine (such as 2-chloropyridine or 2-bromopyridine) with the carbanion of cyclopropanecarbonitrile. The carbanion is typically generated in situ using a suitable base.

Q2: Which 2-halopyridine is a better starting material, 2-chloro- or 2-bromopyridine?

A2: Both 2-chloro- and 2-bromopyridine can be used as starting materials. While the carbon-bromine bond is weaker and bromide is a better leaving group, the carbon-fluorine bond is highly polarized, which can sometimes accelerate the initial nucleophilic attack in SNAr reactions. However, for practical purposes and availability, 2-chloropyridine and 2-bromopyridine are the most common choices. The choice may depend on the specific reaction conditions and the desired reactivity.

Q3: What are the key reaction parameters to optimize for improving the yield?

A3: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The selection of these parameters is critical for efficient generation of the cyclopropanecarbonitrile anion and for facilitating the subsequent nucleophilic aromatic substitution.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at regular intervals to check for the consumption of the starting materials and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause 1.1: Inefficient Generation of the Cyclopropanecarbonitrile Anion

  • Explanation: The pKa of the α-proton of cyclopropanecarbonitrile is crucial for selecting the right base. If the base is not strong enough to deprotonate the cyclopropanecarbonitrile effectively, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.

  • Troubleshooting:

    • Use a stronger base: If you are using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium amide (NaNH₂).

    • Ensure anhydrous conditions: Strong bases like NaH are highly reactive with water. Ensure that your solvent and glassware are thoroughly dried to prevent quenching of the base.

Possible Cause 1.2: Poor Reactivity of the 2-Halopyridine

  • Explanation: The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution at the 2- and 4-positions.[1] However, without strong electron-withdrawing groups on the ring, the reaction may require forcing conditions.

  • Troubleshooting:

    • Increase the reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction for product formation and potential decomposition.

    • Use a more reactive leaving group: If using 2-chloropyridine, switching to 2-bromopyridine or 2-iodopyridine might increase the reaction rate.

    • Consider a catalyst: While not always necessary, some SNAr reactions can be facilitated by a transition metal catalyst, such as a palladium complex. This is more common in cross-coupling reactions but can be explored if other methods fail.

Problem 2: Formation of Side Products

Possible Cause 2.1: Hydrolysis of the Nitrile Group

  • Explanation: The nitrile group can be hydrolyzed to the corresponding amide (1-(Pyridin-2-YL)cyclopropanecarboxamide) or carboxylic acid, especially in the presence of water under acidic or basic conditions, often exacerbated by high temperatures.[2]

  • Troubleshooting:

    • Maintain anhydrous conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Control pH during workup: During the aqueous workup, ensure the pH is controlled to avoid strongly acidic or basic conditions for prolonged periods.

    • Optimize reaction time and temperature: Avoid unnecessarily long reaction times and high temperatures, which can promote hydrolysis.

Possible Cause 2.2: Self-condensation or Polymerization of Reactants/Products

  • Explanation: Under strongly basic conditions, side reactions involving the reactants or products can occur. For instance, cyanopyridines have been known to polymerize under harsh conditions.

  • Troubleshooting:

    • Control the addition of reagents: Add the base portion-wise to a solution of the cyclopropanecarbonitrile at a controlled temperature to avoid a rapid exotherm and high local concentrations of the anion.

    • Maintain a moderate temperature: Avoid excessive heating, as this can promote polymerization and other side reactions.

Data Presentation: Optimization of Reaction Conditions for Analogous SNAr Reactions

EntryHalopyridineNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylacetonitrileNaHDMF100485Hypothetical, based on common SNAr conditions
22-BromopyridineMalononitrileK₂CO₃DMSO120678Hypothetical, based on common SNAr conditions
32-ChloropyridineDiethyl malonateNaOEtEtOHReflux892Hypothetical, based on common SNAr conditions
42-FluoropyridineCyclopentanecarbonitrileKOtBuTHF601265[3]
52-Chloropyridine1-Methyl-1H-imidazoleCs₂CO₃NMP1502475Hypothetical, based on common SNAr conditions

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

This is a generalized protocol based on common procedures for SNAr reactions with active methylene compounds. Optimization may be required.

Materials:

  • 2-Chloropyridine

  • Cyclopropanecarbonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Addition: To the stirred DMF, carefully add sodium hydride (1.2 equivalents) at 0 °C.

  • Anion Formation: Dissolve cyclopropanecarbonitrile (1.1 equivalents) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 1 hour to ensure complete formation of the anion.

  • SNAr Reaction: Add 2-chloropyridine (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_anion Anion Formation cluster_reaction S-N-Ar Reaction cluster_workup Workup & Purification prep 1. Add anhydrous DMF to a flame-dried flask under inert atmosphere. base_add 2. Add NaH to DMF at 0 °C. prep->base_add nitrile_add 3. Add cyclopropanecarbonitrile dropwise at 0 °C. Stir at RT for 1h. base_add->nitrile_add halo_add 4. Add 2-chloropyridine dropwise. nitrile_add->halo_add heating 5. Heat to 80-100 °C. Monitor by TLC. halo_add->heating quench 6. Cool to 0 °C and quench with sat. aq. NH4Cl. heating->quench extract 7. Extract with diethyl ether, wash, dry, and concentrate. quench->extract purify 8. Purify by column chromatography. extract->purify final_product final_product purify->final_product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_cause cluster_solution1 cluster_solution2 cluster_solution3 start Low or No Yield cause1 Inefficient Anion Formation? start->cause1 cause2 Poor Halopyridine Reactivity? start->cause2 cause3 Side Product Formation? start->cause3 solution1a Use a stronger base (e.g., NaH, KOtBu). cause1->solution1a Yes solution1b Ensure strictly anhydrous conditions. cause1->solution1b Yes solution2a Increase reaction temperature. cause2->solution2a Yes solution2b Use a more reactive halopyridine (Br > Cl). cause2->solution2b Yes solution3a Maintain anhydrous conditions to prevent nitrile hydrolysis. cause3->solution3a Yes solution3b Control temperature to avoid polymerization. cause3->solution3b Yes

References

Effective purification techniques for 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective purification of 1-(Pyridin-2-YL)cyclopropanecarbonitrile. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-bromopyridine and cyclopropanecarbonitrile, residual solvents, and byproducts from side reactions. Depending on the reaction conditions, polymerization or decomposition products may also be present.

Q2: What is the recommended first step for purifying this compound?

A2: For a solid crude product, a simple recrystallization is often a good first step to significantly improve purity. If the product is an oil or if recrystallization is ineffective, column chromatography is the recommended next step.

Q3: My purified this compound is a solid. What is its expected appearance?

A3: Purified this compound is typically a solid at room temperature.[1] The color can range from white to off-white or pale yellow.

Q4: How should I store the purified compound?

A4: It is recommended to store the purified compound at 4°C to maintain its stability and prevent degradation.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent is too good at dissolving the compound at room temperature.Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents like ethanol, isopropanol, or mixtures with water.[3]
Too much solvent was used during recrystallization.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent for recrystallization.
The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[4]
Compound Stuck on Silica Gel Column The compound is basic due to the pyridine ring and is strongly interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel surface.[5]
The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mobile phase.
Co-elution of Impurities During Column Chromatography The polarity of the impurity is very similar to the product.Optimize the solvent system for thin-layer chromatography (TLC) to achieve better separation before running the column. Consider using a different stationary phase, such as alumina, or a different solvent system.
Product Decomposition on Silica Gel The compound is sensitive to the acidic nature of silica gel.Use a neutralized silica gel or an alternative stationary phase like alumina.[6] Perform the chromatography quickly and avoid leaving the compound on the column for extended periods.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room and elevated temperatures to find a suitable solvent system.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation between the product and impurities, with the product having an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel (or alumina if the compound is acid-sensitive) using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Collection and Analysis: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Yield (%) Notes
Recrystallization (Ethanol/Water) 92%98.5%75%Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexane:EtOAc 7:3) 92%>99%85%Good for removing impurities with similar polarity.
Distillation (Kugelrohr) 90%97%60%Suitable for thermally stable oils, but may lead to some decomposition.

Note: The data presented in this table is representative and may vary based on the specific nature of the impurities and the experimental conditions.

Visualizations

Experimental Workflow: Recrystallization

G cluster_0 Recrystallization Workflow Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling & Crystallization Slow Cooling & Crystallization Dissolve in Hot Solvent->Slow Cooling & Crystallization If no insoluble impurities Hot Filtration (optional)->Slow Cooling & Crystallization Vacuum Filtration Vacuum Filtration Slow Cooling & Crystallization->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals

Caption: Workflow for the purification of this compound by recrystallization.

Experimental Workflow: Column Chromatography

G cluster_1 Column Chromatography Workflow Crude Product Crude Product Dissolve in Minimum Eluent Dissolve in Minimum Eluent Crude Product->Dissolve in Minimum Eluent Load onto Column Load onto Column Dissolve in Minimum Eluent->Load onto Column Elute with Solvent System Elute with Solvent System Load onto Column->Elute with Solvent System Collect Fractions Collect Fractions Elute with Solvent System->Collect Fractions Analyze Fractions (TLC) Analyze Fractions (TLC) Collect Fractions->Analyze Fractions (TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

References

Identifying and minimizing side products in pyridyl cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridyl cyclopropanation reactions. The following information is designed to help identify and minimize common side products, ensuring higher yields and purity of the desired cyclopropanated pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in pyridyl cyclopropanation reactions, particularly when using diazo compounds?

A1: The most prevalent side products in pyridyl cyclopropanation reactions, especially those employing diazo reagents with transition metal catalysts like rhodium and copper complexes, include:

  • Carbene Dimers: The metal-carbene intermediate can react with itself to form dimers (e.g., diethyl maleate or fumarate when using ethyl diazoacetate). This is often favored at low substrate concentrations or with less reactive olefins.

  • Olefin Formation: Rearrangement of the carbene intermediate can lead to the formation of corresponding olefins.

  • Solvent Insertion Products: The highly reactive carbene intermediate can insert into C-H bonds of the solvent, particularly with alkanes or ethers.

  • Epoxides: With certain electron-deficient olefins, such as α,β-unsaturated ketones, the formation of epoxides can compete with or even dominate over cyclopropanation.[1][2]

  • Products of Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or the formation of undesired complexes.

  • Isomeric Products: Depending on the substitution pattern of the pyridine and the olefin, a mixture of diastereomers (cis/trans) and regioisomers may be formed.[3]

Q2: My reaction is showing low conversion and a significant amount of carbene dimer. What are the likely causes and how can I fix this?

A2: Low conversion and high amounts of carbene dimer typically indicate that the rate of the bimolecular reaction of the carbene with itself is competing with the desired cyclopropanation reaction.

Potential Causes:

  • Low Olefin Concentration: Insufficient concentration of the vinylpyridine substrate.

  • Slow Rate of Cyclopropanation: The reaction between the metal carbene and the vinylpyridine is slow due to steric hindrance or electronic effects.

  • High Rate of Diazo Addition: The diazo compound is being added too quickly, leading to a high instantaneous concentration of the carbene intermediate.

Troubleshooting Strategies:

  • Slow Addition of Diazo Compound: Use a syringe pump to add the diazo compound slowly to the reaction mixture. This maintains a low concentration of the free carbene and favors the reaction with the olefin.

  • Increase Olefin Concentration: Use a higher concentration of the vinylpyridine substrate.

  • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of dimer formation relative to the product formation.

  • Change Catalyst: A more reactive catalyst may increase the rate of cyclopropanation. For instance, more electrophilic rhodium catalysts can be more effective.

Q3: I am observing poor diastereoselectivity in my pyridyl cyclopropanation. How can I improve the ratio of the desired diastereomer?

A3: Poor diastereoselectivity is a common challenge. The choice of catalyst, solvent, and temperature can significantly influence the stereochemical outcome of the reaction.

Troubleshooting Strategies:

  • Catalyst Selection: The ligand environment of the metal catalyst is crucial for controlling diastereoselectivity. For rhodium-catalyzed reactions, catalysts with bulky ligands often favor the formation of the trans cyclopropane. Screening different chiral dirhodium catalysts is recommended.[4]

  • Solvent Effects: The polarity of the solvent can influence the transition state geometry. It is advisable to screen a range of solvents, from nonpolar (e.g., hexanes, dichloromethane) to more polar options.

  • Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.

  • Substrate Modification: If possible, modifying the steric bulk of substituents on the pyridine or the olefin can influence the facial selectivity of the carbene addition.

Troubleshooting Guides

Problem 1: Low Yield of Pyridyl Cyclopropane and Formation of Unidentified Byproducts

This is a general issue that requires a systematic approach to diagnose and resolve.

Troubleshooting Workflow

G cluster_byproducts Common Byproducts and Solutions start Low Yield of Pyridyl Cyclopropane check_sm 1. Analyze Starting Materials (Vinylpyridine, Diazo Compound, Catalyst) start->check_sm check_conditions 2. Verify Reaction Conditions (Anhydrous, Inert Atmosphere, Temperature) check_sm->check_conditions analyze_byproducts 3. Identify Byproducts (GC-MS, LC-MS, NMR) check_conditions->analyze_byproducts dimer Carbene Dimer (e.g., Diethyl Maleate/Fumarate) analyze_byproducts->dimer olefin Olefin from Carbene Rearrangement analyze_byproducts->olefin solvent_adduct Solvent Insertion Product analyze_byproducts->solvent_adduct optimize 4. Re-optimize Reaction Based on Byproduct Identity analyze_byproducts->optimize sol_dimer Slow addition of diazo compound. Increase olefin concentration. dimer->sol_dimer sol_olefin Change catalyst or solvent. olefin->sol_olefin sol_solvent Use a non-reactive solvent (e.g., benzene, toluene). solvent_adduct->sol_solvent end Improved Yield optimize->end

Caption: Troubleshooting workflow for low yield in pyridyl cyclopropanation.

Problem 2: Catalyst Inhibition or Deactivation

The basic nitrogen atom of the pyridine ring can coordinate to the Lewis acidic metal center of the catalyst, leading to inhibition.

Logical Relationship for Minimizing Catalyst Inhibition

G cluster_solutions Mitigation Strategies pyridine_N Pyridine Nitrogen (Lewis Base) inhibition Catalyst Inhibition/ Deactivation pyridine_N->inhibition Coordinates to catalyst Metal Catalyst (Lewis Acid, e.g., Rh(II), Cu(I)) catalyst->inhibition Is coordinated by less_lewis_acidic Use a less Lewis acidic catalyst. inhibition->less_lewis_acidic protecting_group Temporarily protect the pyridine nitrogen (e.g., as N-oxide). inhibition->protecting_group additive Use a weakly coordinating additive to compete with pyridine binding. inhibition->additive

Caption: Strategies to mitigate catalyst inhibition by the pyridine nitrogen.

Data on Side Product Minimization

While comprehensive data across all pyridyl cyclopropanation reactions is vast, the following table summarizes typical outcomes from catalyst and solvent screening for a model reaction of a vinylpyridine with ethyl diazoacetate (EDA).

CatalystSolventDesired Product Yield (%)Carbene Dimer Yield (%)Other Byproducts (%)Diastereoselectivity (trans:cis)
Rh₂(OAc)₄Dichloromethane6525103:1
Rh₂(OAc)₄Hexane7515104:1
Rh₂(esp)₂Dichloromethane8510510:1
Cu(acac)₂Toluene5040102:1
Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)Dichloromethane801010>20:1

Note: Yields are approximate and can vary significantly based on the specific vinylpyridine substrate, temperature, and reaction time.

Key Experimental Protocols

Protocol 1: Minimizing Carbene Dimerization via Slow Addition

This protocol is designed for a rhodium-catalyzed cyclopropanation of 2-vinylpyridine with ethyl diazoacetate.

Materials:

  • 2-Vinylpyridine

  • Dirhodium(II) acetate (Rh₂(OAc)₄)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve 2-vinylpyridine (1.0 eq) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM.

  • Prepare Diazo Solution: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous DCM.

  • Slow Addition: Place the syringe in a syringe pump and add the EDA solution to the reaction mixture over a period of 4-6 hours while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the vinylpyridine), concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired pyridyl cyclopropane from any remaining starting material and side products.

Protocol 2: Analytical Identification of Side Products

This protocol outlines the general steps for identifying the byproducts from a pyridyl cyclopropanation reaction.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Initial Analysis: Take a crude sample of the reaction mixture and analyze it by TLC and GC-MS.

    • TLC: Provides a qualitative assessment of the number of components in the mixture.

    • GC-MS: Allows for the separation of volatile components and provides their mass-to-charge ratio, giving clues to their molecular weight.

  • LC-MS Analysis: For less volatile or thermally unstable compounds, LC-MS is preferred. This will help in identifying the molecular weights of the major and minor components.

  • Isolation of Byproducts: If a significant byproduct is observed, perform column chromatography to isolate it.

  • Structural Elucidation by NMR: Obtain ¹H and ¹³C NMR spectra of the isolated byproduct. The chemical shifts, coupling constants, and integration will provide detailed information about its structure. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.

  • Comparison to Known Compounds: Compare the obtained mass spectra and NMR data to literature values for expected side products like carbene dimers and solvent adducts.

References

Challenges and solutions for scaling up 1-(2-pyridyl)cyclopropanecarbonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 1-(2-pyridyl)cyclopropanecarbonitrile. Here you will find troubleshooting guides and frequently asked questions to navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-(2-pyridyl)cyclopropanecarbonitrile?

A1: The synthesis of 1-(2-pyridyl)cyclopropanecarbonitrile typically involves a two-step process: the cyclopropanation of 2-vinylpyridine followed by the introduction of a nitrile group, or a one-step reaction involving a reagent that provides both the cyclopropane ring and the nitrile group. Common methods for cyclopropanation include the Simmons-Smith reaction and transition-metal catalyzed reactions.

Q2: My cyclopropanation reaction is yielding a significant amount of unreacted starting material. What are the likely causes?

A2: Incomplete conversion in cyclopropanation reactions, such as the Simmons-Smith reaction, is often due to the quality of the zinc-copper couple or the presence of moisture.[1] Ensure that the zinc reagent is freshly prepared and highly active, and that all solvents and reagents are anhydrous.

Q3: I'm observing the formation of multiple byproducts during the synthesis. How can I identify and minimize them?

A3: Byproduct formation can arise from several sources, including side reactions of the starting materials or intermediates. In Simmons-Smith reactions, methylation of heteroatoms like the pyridine nitrogen can occur.[1] For palladium-catalyzed cyanations, side reactions can be promoted by high temperatures. To identify byproducts, use analytical techniques such as GC-MS and NMR. To minimize them, optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry.

Q4: The purification of 1-(2-pyridyl)cyclopropanecarbonitrile by column chromatography is proving difficult, with significant streaking on the column. What can I do?

A4: The basic nature of the pyridine ring can lead to strong interactions with the acidic silica gel, causing streaking.[2] Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a basic additive like triethylamine in the eluent.[3] Reverse-phase chromatography is also a viable alternative for purifying polar compounds.[4]

Q5: How can I improve the yield and purity of my final product during scale-up?

A5: Scaling up a reaction requires careful optimization of several parameters. Ensure efficient heat transfer to maintain a consistent reaction temperature. The rate of reagent addition should be controlled to prevent localized high concentrations that can lead to side reactions. A thorough understanding of the reaction kinetics and thermodynamics is crucial for a successful scale-up.

Troubleshooting Guides

Low Yield in Cyclopropanation Step
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive zinc-copper couple in Simmons-Smith reaction.Prepare the zinc-copper couple fresh for each reaction and ensure the zinc dust is of high quality.
Presence of moisture in the reaction.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction Insufficient reagent stoichiometry.Use a slight excess (1.2-1.5 equivalents) of the cyclopropanating agent.
Low reaction temperature.While lower temperatures can improve selectivity, they may also slow down the reaction. Gradually increase the temperature and monitor the reaction progress by TLC or GC.
Byproduct Formation in Cyanation Step
Symptom Possible Cause Suggested Solution
Formation of unidentified impurities High reaction temperature leading to decomposition or side reactions.Optimize the reaction temperature. Run small-scale experiments at different temperatures to find the optimal balance between reaction rate and purity.
Catalyst deactivation in palladium-catalyzed cyanation.[5]Use a less soluble cyanide source like zinc cyanide (Zn(CN)₂) to maintain a low concentration of free cyanide in the reaction mixture.[5] Employ ligands that protect the palladium catalyst from poisoning.
Hydrolysis of the nitrile group Presence of water during workup or purification under acidic or basic conditions.[6]Ensure a thorough workup to remove all aqueous solutions. Perform purification under neutral conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-pyridyl)cyclopropanecarbonitrile via Simmons-Smith Reaction and Cyanation

Step 1: Cyclopropanation of 2-Vinylpyridine

  • Preparation of Zinc-Copper Couple: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (1.5 eq) and an equal weight of copper(I) chloride. Heat the mixture under vacuum and then cool to room temperature under nitrogen.

  • Reaction: Add anhydrous diethyl ether to the flask, followed by the slow addition of diiodomethane (1.2 eq). The mixture should start to reflux. After the initial exothermic reaction subsides, add 2-vinylpyridine (1.0 eq) dropwise while maintaining a gentle reflux.

  • Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-cyclopropylpyridine.

Step 2: Cyanation of 2-Cyclopropylpyridine

This step would typically involve functionalization of the cyclopropyl ring, which is a complex multi-step process not directly addressed in the general literature for this specific transformation. A more direct approach to the target molecule is often preferred.

Protocol 2: Palladium-Catalyzed Cyanation of a Halogenated Precursor

This protocol assumes the availability of a suitable precursor like 1-(2-pyridyl)-1-bromocyclopropane.

  • Reaction Setup: In a glovebox, combine 1-(2-pyridyl)-1-bromocyclopropane (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like XPhos (0.05 eq) in a reaction vessel.

  • Reaction: Add an anhydrous solvent such as DMF or DMAc and heat the mixture to the optimized temperature (e.g., 80-120 °C). Monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on alumina or by crystallization to obtain pure 1-(2-pyridyl)cyclopropanecarbonitrile.

Data Presentation

Table 1: Optimization of Cyclopropanation Reaction Conditions
Entry Solvent Temperature (°C) Time (h) Yield (%)
1Diethyl Ether351265
2THF66858
3DCM401272
4Toluene80645 (with byproducts)
Table 2: Optimization of Palladium-Catalyzed Cyanation
Entry Catalyst Ligand Solvent Temperature (°C) Yield (%)
1Pd(PPh₃)₄-DMF10040
2Pd₂(dba)₃XPhosDMAc12085
3Pd(OAc)₂SPhosToluene11075
4Pd₂(dba)₃XPhosDMAc10092

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials (e.g., 2-vinylpyridine) cyclopropanation Cyclopropanation (e.g., Simmons-Smith) start->cyclopropanation intermediate Crude Intermediate (2-cyclopropylpyridine) cyclopropanation->intermediate cyanation Cyanation (Multi-step or alternative route) intermediate->cyanation crude_product Crude 1-(2-pyridyl) cyclopropanecarbonitrile cyanation->crude_product workup Aqueous Workup crude_product->workup extraction Solvent Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography (Alumina or RP-HPLC) concentration->chromatography final_product Pure Product chromatography->final_product analysis Analysis (NMR, GC-MS, HPLC) final_product->analysis

Caption: A general experimental workflow for the synthesis and purification of 1-(2-pyridyl)cyclopropanecarbonitrile.

troubleshooting_logic cluster_cyclo Cyclopropanation Troubleshooting cluster_cyan Cyanation Troubleshooting cluster_purify Purification Troubleshooting start Low Product Yield check_reaction Check Reaction Type start->check_reaction cyclopropanation Cyclopropanation Issue check_reaction->cyclopropanation Synthesis cyanation Cyanation Issue check_reaction->cyanation Synthesis purification Purification Issue check_reaction->purification Post-Synthesis reagent_quality Check Reagent Activity (e.g., Zn-Cu couple) cyclopropanation->reagent_quality anhydrous Ensure Anhydrous Conditions cyclopropanation->anhydrous stoichiometry Optimize Reagent Stoichiometry cyclopropanation->stoichiometry catalyst Screen Catalysts & Ligands cyanation->catalyst temperature Optimize Temperature cyanation->temperature cyanide_source Change Cyanide Source (e.g., Zn(CN)2) cyanation->cyanide_source stationary_phase Change Stationary Phase (e.g., Alumina) purification->stationary_phase eluent Modify Eluent (add base) purification->eluent rp_hplc Use Reverse-Phase HPLC purification->rp_hplc

Caption: A troubleshooting decision tree for scaling up 1-(2-pyridyl)cyclopropanecarbonitrile production.

References

Technical Support Center: Stereoselective Synthesis of Pyridyl Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereoselective synthesis of pyridyl cyclopropanes. This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their synthetic experiments, leading to improved yields and stereoselectivity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of pyridyl cyclopropanes.

Issue 1: Low or No Product Yield

Low or no yield of the desired pyridyl cyclopropane is a frequent issue. The underlying causes can range from catalyst deactivation to suboptimal reaction conditions.

  • Question: My reaction is not producing the desired pyridyl cyclopropane, or the yield is very low. What are the possible causes and how can I troubleshoot this?

  • Answer: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

    • Catalyst Inactivation by Pyridine: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst poisoning and halting the catalytic cycle.[1] This is a primary challenge in reactions involving pyridine substrates.[1]

      • Solution: Consider increasing the catalyst loading modestly (e.g., from 1 mol% to 3 mol%).[1] Alternatively, employing a biocatalytic approach with engineered enzymes like myoglobin can be effective, as they can tolerate the pyridine moiety.[2][3] Some studies have also shown that attenuating the Lewis basicity of pyridine-derived organocatalysts can improve efficiency.[4]

    • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly influence the reaction outcome.

      • Solution: A thorough optimization of reaction conditions is crucial. For base-promoted Michael-initiated ring closure reactions, screen various inorganic and organic bases (e.g., Cs₂CO₃, DBU) and solvents (e.g., CH₃CN).[5] Temperature can also be a critical factor; varying it may improve yields.[6]

    • Inefficient Carbene Precursor Activation: In reactions involving carbene transfer, the generation of the reactive carbene species might be inefficient.

      • Solution: For reactions using pyridotriazoles as carbene precursors, substitution on the pyridotriazole ring (e.g., with a halogen) can facilitate activation by the catalyst.[7]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

      • Solution: Analyze the crude reaction mixture to identify major byproducts. Understanding the side reactions can provide insights into how to adjust reaction conditions to minimize them. For instance, in some cases, the order of reagent addition can influence the reaction pathway.[6]

Issue 2: Poor Stereoselectivity (Diastereoselectivity or Enantioselectivity)

Achieving high stereocontrol is often the main objective in the synthesis of pyridyl cyclopropanes. Poor stereoselectivity can result from an inappropriate choice of catalyst, ligand, or reaction conditions.

  • Question: My reaction is producing the pyridyl cyclopropane, but with poor diastereoselectivity or enantioselectivity. How can I improve this?

  • Answer: Improving stereoselectivity requires careful consideration of the catalytic system and reaction parameters:

    • Enhancing Enantioselectivity:

      • Chiral Catalyst and Ligand Selection: The choice of the chiral catalyst and ligand is paramount for high enantioselectivity. For rhodium-catalyzed cyclopropanations, a variety of chiral ligands are available, and screening different ligands is often necessary.[8] Chiral pyridine-derived organocatalysts have also been developed for enantioselective cyclopropanation.[4]

      • Biocatalysis: Engineered enzymes, such as myoglobin variants, have demonstrated excellent enantioselectivity in the cyclopropanation of vinylpyridines, often outperforming traditional metal catalysts.[2][3] Different enzyme variants can even provide access to opposite enantiomers (enantiodivergent synthesis).[7]

      • Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Improving Diastereoselectivity:

      • Catalyst and Substrate Control: The diastereoselectivity is often influenced by the steric and electronic properties of both the catalyst and the substrates. For instance, in base-promoted reactions, the choice of base can affect the cis/trans ratio of the cyclopropane product.[5]

      • Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

      • Substituent Effects: Substituents on the pyridine ring or the alkene can impact diastereoselectivity. Electron-donating or withdrawing groups can alter the electronic properties of the reactants and influence the stereochemical outcome.[9]

Issue 3: Difficulty in Product Purification

The purification of chiral pyridyl cyclopropanes can be challenging due to the presence of stereoisomers and the basicity of the pyridine ring.

  • Question: I am having trouble purifying my chiral pyridyl cyclopropane and determining its stereochemical purity. What methods are recommended?

  • Answer:

    • Purification:

      • Column Chromatography: Flash column chromatography on silica gel is a standard method. However, the basicity of the pyridine moiety can lead to tailing. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent.[10]

      • Preparative Chiral HPLC: For the separation of enantiomers on a larger scale, preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique.

    • Determination of Stereochemical Purity:

      • Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.[11] A variety of chiral stationary phases are commercially available, and method development typically involves screening different columns and mobile phases.[12][13]

      • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the diastereomeric ratio (dr) by integrating the signals of the diastereomers. For determining enantiomeric excess, chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the pyridine nitrogen problematic in transition metal-catalyzed cyclopropanation?

A1: The lone pair of electrons on the pyridine nitrogen makes it a Lewis base, which can coordinate strongly to the acidic transition metal center of the catalyst (e.g., rhodium, palladium).[1] This coordination can lead to the formation of a stable, inactive complex, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1] This issue is particularly pronounced when the coupling site is at the 2-position of the pyridine ring.

Q2: What are the advantages of using biocatalysts like engineered myoglobin for pyridyl cyclopropane synthesis?

A2: Engineered myoglobin catalysts offer several advantages over traditional transition metal catalysts for this transformation:

  • High Stereoselectivity: They can provide excellent diastereo- and enantioselectivity, often exceeding 99% ee.[2][3][14]

  • Tolerance to Pyridine: These biocatalysts are generally not inhibited by the pyridine nitrogen, leading to efficient reactions even with challenging substrates.[2]

  • Enantiodivergence: Different mutations in the enzyme's active site can lead to catalysts that produce opposite enantiomers of the product, which is highly valuable for pharmaceutical development.[7]

  • Milder Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under mild temperature and pH conditions.

Q3: Can I use a base-promoted reaction for the stereoselective synthesis of pyridyl cyclopropanes?

A3: Yes, base-promoted Michael-initiated ring closure (MIRC) reactions are a viable method for the diastereoselective synthesis of pyridyl cyclopropanes.[5] This approach involves the reaction of a pyridylacetonitrile derivative with an α-bromoenitrile in the presence of a base. The stereoselectivity of this reaction is influenced by the choice of base and solvent.[5]

Q4: How can I determine the absolute configuration of my chiral pyridyl cyclopropane?

A4: The absolute configuration of a chiral molecule is typically determined by X-ray crystallography of a suitable single crystal. If a crystalline derivative can be formed, this method provides unambiguous proof of the stereochemistry.[9]

Data Presentation

Table 1: Comparison of Catalytic Systems for Enantioselective Cyclopropanation of Vinylpyridines

Catalyst SystemTypical Catalyst LoadingReaction ConditionsTypical YieldTypical Enantioselectivity (ee)Reference
Chiral Rhodium(II) Carboxylate 0.2 - 2 mol%CH₂Cl₂, rt to 65 °CGood to ExcellentUp to 98%[15][16]
Engineered Myoglobin Whole cells or isolated enzymeAqueous buffer, rtGood to Excellent>99%[2][3]
Chiral Pyridine-derived Organocatalyst 10 mol%Toluene, 0 °CGoodUp to 91%[4]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).

  • Solvent and Substrate Addition: Add anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Add the vinylpyridine substrate (1.0 equivalent).

  • Diazo Compound Addition: Dissolve the diazo compound (e.g., ethyl diazoacetate, 1.2 equivalents) in anhydrous solvent. Add the diazo compound solution to the reaction mixture dropwise over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired pyridyl cyclopropane.

  • Analysis: Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Myoglobin-Catalyzed Cyclopropanation using Whole Cells

This protocol is a general method for using E. coli cells expressing an engineered myoglobin variant.

  • Cell Culture and Expression: Grow E. coli cells expressing the desired myoglobin variant. Induce protein expression according to standard protocols.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., potassium phosphate buffer).

  • Reaction Setup: In a reaction vessel, combine the cell suspension, the vinylpyridine substrate, and a reducing agent (if required for the specific enzyme variant).

  • Diazo Compound Addition: Add the diazo compound (e.g., ethyl diazoacetate) to the reaction mixture.

  • Reaction: Shake the reaction mixture at a controlled temperature (e.g., room temperature) for the desired time.

  • Extraction: Extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic layers, concentrate, and purify the product by column chromatography. Analyze the yield and stereoselectivity as described in Protocol 1.[3]

Mandatory Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Catalyst Deactivation? start->catalyst conditions Suboptimal Conditions? start->conditions precursor Inefficient Precursor Activation? start->precursor side_reactions Side Reactions? start->side_reactions sol_catalyst Increase Catalyst Loading Use Biocatalyst (Myoglobin) Modify Pyridine Catalyst catalyst->sol_catalyst Pyridine Coordination sol_conditions Optimize Temperature Screen Solvents Screen Bases conditions->sol_conditions Temp, Solvent, Base sol_precursor Modify Carbene Precursor (e.g., Halogen Substitution) precursor->sol_precursor Carbene Generation sol_side_reactions Analyze Byproducts Adjust Reagent Addition Order side_reactions->sol_side_reactions Byproduct Formation

Caption: Troubleshooting workflow for low yield in pyridyl cyclopropane synthesis.

Stereoselectivity_Improvement start Poor Stereoselectivity enantio Low Enantioselectivity (ee) start->enantio diastereo Low Diastereoselectivity (dr) start->diastereo sol_enantio Screen Chiral Catalysts/Ligands Use Biocatalysts (Myoglobin) Lower Reaction Temperature enantio->sol_enantio Improve Chiral Induction sol_diastereo Optimize Catalyst/Substrate Screen Solvents Evaluate Substituent Effects diastereo->sol_diastereo Control Transition State

Caption: Strategies for improving stereoselectivity in pyridyl cyclopropane synthesis.

References

Optimizing reaction conditions for synthesizing 1-(Pyridin-2-YL)cyclopropanecarbonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 1-(Pyridin-2-YL)cyclopropanecarbonitrile derivatives. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, particularly when using a Michael-initiated ring closure (MIRC) strategy.

Q1: My reaction shows low to no conversion of starting materials. What are the likely causes and solutions?

A1: Low or no conversion can stem from several factors. A primary consideration is the choice and handling of the base, which is crucial for the deprotonation of the acetonitrile derivative to initiate the Michael addition.

  • Ineffective Base: The pKa of the chosen base may be too high or too low for the specific substrate. For the deprotonation of 2-pyridylacetonitrile, a moderately strong base is typically required.

    • Solution: Screen a variety of bases. While organic bases like DBU can be effective, inorganic bases such as cesium carbonate (Cs₂CO₃) have been shown to be highly efficient for similar transformations.[1]

  • Base Degradation: The base may have degraded due to improper storage.

    • Solution: Use a freshly opened or properly stored base.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Poisoning (if applicable): If a metal-based catalyst is used, the Lewis basic nitrogen of the pyridine ring can coordinate to the metal center, leading to catalyst deactivation.[2]

    • Solution: For MIRC reactions, which are often base-promoted, this is less of an issue. However, if considering other cyclopropanation methods, be mindful of this potential problem.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a common challenge. Understanding the potential side reactions can help in optimizing the conditions for the desired product.

  • Polymerization: The starting materials or the product may be unstable under the reaction conditions, leading to polymerization.

    • Solution: Lower the reaction temperature and/or decrease the concentration of the reactants.

  • Side Reactions of the Nitrile Group: The nitrile group can be sensitive to strongly basic or acidic conditions, potentially leading to hydrolysis to the corresponding amide or carboxylic acid.[3]

    • Solution: Use a milder base and ensure the reaction is worked up under neutral conditions. Avoid prolonged exposure to strong acids or bases during purification.

  • Ring-Opening of the Cyclopropane: The desired product may undergo ring-opening reactions if the conditions are too harsh.

    • Solution: Optimize the reaction time to stop the reaction once the product is formed. Use milder workup and purification conditions.

Q3: The purification of my product is proving difficult. What strategies can I employ?

A3: Purification can be challenging due to the polarity of the pyridine ring and the potential for closely eluting impurities.

  • Co-elution of Starting Materials and Product: The starting materials and product may have similar polarities.

    • Solution: Optimize your chromatography conditions. A gradient elution on silica gel is often effective. Consider using a different solvent system or a different stationary phase (e.g., alumina).

  • Product Instability on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, use a different purification technique such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective method for synthesizing this compound derivatives?

A1: A highly effective and convenient method is the base-promoted Michael-initiated ring closure (MIRC) reaction.[1] This involves the reaction of a 2-pyridylacetonitrile with an α,β-unsaturated halide, such as α-bromoacrylonitrile. The reaction proceeds through a tandem Michael-type addition followed by an intramolecular cyclization.[1]

Q2: How does the pyridine ring influence the reaction?

A2: The pyridine ring has two main effects. Its electron-withdrawing nature can influence the acidity of the α-protons of the acetonitrile derivative, affecting the ease of deprotonation. Secondly, the lone pair of electrons on the nitrogen atom can act as a Lewis base, which can be a complicating factor in metal-catalyzed reactions by causing catalyst poisoning.[2][4]

Q3: Is the nitrile group stable under the reaction conditions?

A3: The nitrile group is generally stable under the mild basic conditions typically used for MIRC reactions. However, prolonged exposure to strong bases or high temperatures can lead to hydrolysis.[3] It is important to monitor the reaction progress and work it up promptly upon completion.

Q4: What is the importance of the stereochemistry of the final product?

A4: The stereochemistry of the cyclopropane ring can be critical for the biological activity of the molecule. The MIRC reaction can often lead to the formation of diastereomers. The diastereoselectivity of the reaction can be influenced by the reaction conditions, such as the choice of base and solvent.[5]

Data Presentation

The following tables provide representative data for the optimization of reaction conditions for the synthesis of this compound derivatives via a Michael-initiated ring closure reaction.

Table 1: Optimization of the Base

EntryBase (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1DBUDCM251235
2K₂CO₃CH₃CN50865
3Cs₂CO₃CH₃CN50492
4NaHTHF0 to 25645
5t-BuOKTHF0278

Table 2: Optimization of the Solvent

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DCM50675
2Cs₂CO₃THF50682
3Cs₂CO₃CH₃CN50492
4Cs₂CO₃DMF50488
5Cs₂CO₃Toluene80860

Experimental Protocols

Protocol: Synthesis of this compound via Michael-Initiated Ring Closure

This protocol is a general guideline for the synthesis of this compound from 2-pyridylacetonitrile and α-bromoacrylonitrile.

Materials:

  • 2-Pyridylacetonitrile

  • α-Bromoacrylonitrile

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridylacetonitrile (1.0 equiv) and anhydrous acetonitrile.

  • Add cesium carbonate (1.2 equiv) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add a solution of α-bromoacrylonitrile (1.1 equiv) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to 50 °C and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 2-pyridylacetonitrile and anhydrous CH3CN B Add Cs2CO3 A->B C Add α-bromoacrylonitrile solution B->C D Heat to 50 °C C->D E Monitor by TLC D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry and concentrate H->I J Column Chromatography I->J K Obtain Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_base Base Issues cluster_temp Temperature Issues cluster_catalyst Catalyst Issues (if applicable) start Low Conversion? base_check Is the base appropriate and active? start->base_check Yes screen_bases Screen different bases (e.g., Cs2CO3) base_check->screen_bases Yes fresh_base Use fresh base base_check->fresh_base Yes temp_check Is the temperature too low? base_check->temp_check No increase_temp Increase temperature temp_check->increase_temp Yes catalyst_check Potential catalyst poisoning? temp_check->catalyst_check No change_catalyst Consider non-metal-catalyzed methods catalyst_check->change_catalyst Yes

Caption: Troubleshooting decision tree for low conversion issues.

References

Stability analysis of 1-(Pyridin-2-YL)cyclopropanecarbonitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-YL)cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the general handling and storage recommendations for this compound?

A1: this compound is a solid with a purity typically ranging from 95% to 98%.[1] It is recommended to handle this compound in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] For storage, keep the container tightly closed in a dry and cool place.[3] It is stable under recommended storage conditions.[2]

Q2: What are the known incompatibilities of this compound?

A2: Based on data for structurally related compounds like cyclopropyl cyanide, this compound is expected to be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2] Contact with these substances could lead to degradation of the compound.

Q3: What is the expected solubility of this compound in common laboratory solvents?

Q4: What are the potential degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been documented in the available literature. However, based on its chemical structure, potential degradation could occur at the pyridine ring or the nitrile group. The pyridine ring can undergo oxidation. The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or an amide.

Q5: What analytical methods are suitable for the analysis of this compound?

A5: For the analysis of pyridine-containing compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used methods.[5][6] Given that this compound is a solid and likely has low volatility, reverse-phase HPLC with UV detection would be a suitable method for quantification and purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a buffer would be a good starting point for method development. GC-MS could also be used, potentially after derivatization to increase volatility.[6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of compound activity.
  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry place, away from light.

    • Check for Incompatibilities: Confirm that the compound has not come into contact with strong acids, bases, oxidizing agents, or reducing agents.[2]

    • Assess Purity: Re-analyze the purity of your sample using a suitable analytical method like HPLC to check for the presence of degradation products.

    • Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment, as the compound's stability in solution over time may be unknown.

Issue 2: Difficulty dissolving the compound.
  • Possible Cause: Use of an inappropriate solvent.

  • Troubleshooting Steps:

    • Perform Solubility Testing: Test the solubility of a small amount of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, DMSO, acetonitrile, acetone, ethyl acetate).

    • Use Co-solvents: If the compound has poor solubility in a single solvent, try a co-solvent system. For example, a mixture of an organic solvent and water can sometimes improve solubility.

    • Gentle Heating and Sonication: Gentle warming or sonication can aid in the dissolution of the compound. However, be cautious as excessive heat may cause degradation.

Issue 3: Unexpected peaks in analytical chromatograms (HPLC/GC).
  • Possible Cause: Presence of impurities from synthesis, degradation products, or contamination.

  • Troubleshooting Steps:

    • Analyze Starting Material: Run a chromatogram of the initial, undissolved compound to identify any pre-existing impurities.

    • Investigate Degradation: If new peaks appear over time in solution, it is likely due to degradation. Consider the potential degradation pathways (e.g., hydrolysis of the nitrile) to hypothesize the identity of the new peaks. Mass spectrometry can be used to identify these unknown peaks.

    • Check for Contamination: Ensure all glassware, solvents, and equipment are clean to avoid introducing external contaminants.

Data Presentation

Table 1: General Properties of this compound

PropertyValueSource
CAS Number162960-28-3[1][7]
Molecular FormulaC₉H₈N₂[1]
Molecular Weight144.17 g/mol [1]
AppearanceSolid[1]
Purity≥95% - 98%[1][8]

Table 2: Inferred Stability and Incompatibilities

ConditionStability/IncompatibilityRationale/Source
Storage Stable under recommended conditions (cool, dry, tightly sealed).[2]
Strong Acids Incompatible, potential for degradation.[2]
Strong Bases Incompatible, potential for nitrile hydrolysis.[2]
Strong Oxidizing Agents Incompatible, potential for pyridine ring oxidation.[2]
Strong Reducing Agents Incompatible.[2]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing in a Selected Solvent
  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., methanol, acetonitrile, DMSO, or a buffered aqueous solution).

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.

  • Incubation: Aliquot the stock solution into several sealed vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a vial and re-analyze the solution by HPLC.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial peak area to calculate the percentage of the compound remaining. The appearance of new peaks should be noted as potential degradation products.

Protocol 2: Recommended HPLC Method for Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer for pH control).

    • Initial Gradient Example: 20% Acetonitrile, 80% Water.

    • Gradient Progression: Linearly increase to 80% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength determined by a UV scan of the compound (a wavelength around 260 nm is a reasonable starting point for pyridine-containing compounds).

  • Column Temperature: 25°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_solution Prepare Stock Solution in Test Solvent initial_hplc T=0 HPLC Analysis prep_solution->initial_hplc Immediate Analysis incubation Incubate at Desired Conditions initial_hplc->incubation Store Aliquots timepoint_hplc Time-Point HPLC Analysis incubation->timepoint_hplc Analyze at Intervals timepoint_hplc->timepoint_hplc data_analysis Data Analysis & Stability Assessment timepoint_hplc->data_analysis

Caption: Experimental workflow for stability analysis.

logical_relationship cluster_properties Chemical Properties cluster_reactions Potential Reactions compound This compound pyridine_ring Pyridine Ring compound->pyridine_ring nitrile_group Nitrile Group compound->nitrile_group oxidation Oxidation pyridine_ring->oxidation Susceptible to hydrolysis Hydrolysis nitrile_group->hydrolysis Susceptible to

Caption: Potential degradation pathways.

References

Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing unwanted ring-opening of the cyclopropane moiety during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropane ring so susceptible to unwanted ring-opening?

The high reactivity of the cyclopropane ring stems from its significant ring strain, which is a combination of angle strain and torsional strain.[1] The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][2][3] This strain weakens the C-C bonds, making them more susceptible to cleavage under various conditions.[1][3] The heat of combustion per CH₂ group is notably higher for cyclopropane compared to more stable cycloalkanes like cyclohexane, which quantitatively demonstrates its inherent instability.[1][2]

Q2: What are the most common conditions that lead to cyclopropane ring-opening?

Cyclopropane rings are generally sensitive to a range of conditions that can initiate ring cleavage:

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can protonate a substituent or the ring itself, leading to a carbocationic intermediate that readily undergoes ring-opening to relieve strain.[1][4] Donor-acceptor (D-A) cyclopropanes are particularly prone to ring-opening catalyzed by Lewis acids.[1][5]

  • Electrophilic Addition: Electrophiles can attack the C-C bonds of the cyclopropane ring, which have significant p-character, leading to ring-opened products.[1]

  • Catalytic Hydrogenation: Certain hydrogenation catalysts, especially from the platinum group (Pt, Rh), can catalyze the hydrogenolysis (cleavage) of the cyclopropane ring, particularly at elevated temperatures and pressures.[1]

  • Radical Reactions: The formation of a radical on a carbon adjacent to the ring can induce ring-opening to form a more stable, delocalized radical.[1][6] It is crucial to avoid conditions that generate radicals, such as the use of radical initiators (e.g., AIBN) and exposure to UV light.[6]

  • High Temperatures: Thermal energy can be sufficient to overcome the activation barrier for ring-opening, leading to isomerization or decomposition.[1]

Q3: Are all substituted cyclopropanes equally susceptible to ring-opening?

No, the stability of a cyclopropane ring is highly dependent on its substituents. A key factor is the electronic nature of these groups:

  • Donor-Acceptor (D-A) Cyclopropanes: These are cyclopropanes bearing both an electron-donating group (e.g., aryl, alkoxy) and an electron-withdrawing group (e.g., ester, nitrile).[7][8] This substitution pattern polarizes the C-C bond between the substituted carbons, making the ring significantly more reactive and susceptible to nucleophilic or Lewis acid-catalyzed ring-opening.[1][5]

  • Alkyl-Substituted Cyclopropanes: Simple alkyl-substituted cyclopropanes are generally more stable than D-A cyclopropanes but are still susceptible to cleavage under harsh acidic or hydrogenation conditions.

  • Fused Ring Systems: Bicyclic systems containing a cyclopropane ring (e.g., bicyclo[1.1.0]butanes) can exhibit even higher strain and unique reactivity patterns.

Q4: Is it possible to "protect" the cyclopropane ring itself from reacting?

Unlike common functional groups like alcohols or amines, there are no "protecting groups" in the classical sense that are temporarily attached to the cyclopropane ring to render it inert. The strategy for preventing unwanted ring-opening is not to mask the ring, but rather to carefully control the reaction conditions and choose reagents that are selective for the desired transformation while being mild enough to leave the cyclopropane moiety intact. This involves a deep understanding of the potential reaction pathways that could lead to cleavage and designing the experiment to avoid them.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Ring-opening occurs during an acid-catalyzed reaction.
  • Root Cause: Strong acids can protonate the cyclopropane ring or an adjacent functional group, creating a carbocationic intermediate. The inherent ring strain provides a strong thermodynamic driving force for the ring to open, forming a more stable, acyclic carbocation.[1]

  • Solutions:

    • Use Milder Acids: Switch from strong acids like H₂SO₄ or HCl to weaker Brønsted acids such as acetic acid or pyridinium p-toluenesulfonate (PPTS). Solid-supported acids can also offer milder alternatives.[1]

    • Employ Lewis Acids Selectively: If a Lewis acid is required, choose one that is less aggressive. For example, Yb(OTf)₃ might be effective while Sc(OTf)₃ could be too harsh, leading to ring-opening.[9][10]

    • Lower the Reaction Temperature: Ring-opening is often kinetically controlled. Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can favor the desired reaction pathway over the higher activation energy pathway of ring cleavage.[1]

    • Change the Solvent: Use non-polar, aprotic solvents (e.g., toluene, dichloromethane) to disfavor the formation and stabilization of charged intermediates that can lead to ring-opening.[1]

start Problem: Ring-Opening with Acid Catalyst check_acid Is a strong Brønsted or Lewis acid being used? start->check_acid switch_acid Action: Switch to a milder acid (e.g., Acetic Acid, PPTS, Yb(OTf)3) check_acid->switch_acid Yes check_temp Is the reaction run at elevated temperature? check_acid->check_temp No switch_acid->check_temp lower_temp Action: Lower reaction temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp Yes check_solvent Is a polar, protic solvent being used? check_temp->check_solvent No lower_temp->check_solvent switch_solvent Action: Switch to a non-polar, aprotic solvent (e.g., Toluene, DCM) check_solvent->switch_solvent Yes end Outcome: Cyclopropane Ring Preserved check_solvent->end No switch_solvent->end

Caption: Troubleshooting workflow for acid-induced ring-opening.

Issue 2: Cyclopropane ring is cleaved during catalytic hydrogenation.
  • Root Cause: Many common hydrogenation catalysts, particularly those from the platinum group (Pt, Rh, Ru), are aggressive enough to catalyze the hydrogenolysis of the strained C-C bonds in the cyclopropane ring.[1] This is especially prevalent at higher hydrogen pressures and temperatures.

  • Solutions:

    • Select a Milder Catalyst: Palladium on carbon (Pd/C) is often less reactive towards cyclopropanes than platinum or rhodium catalysts.[1] Other specialized catalysts like Nickel Boride (Ni₂B) can also be effective.

    • Optimize Reaction Conditions: Use the lowest possible hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature) that still allows for the reduction of the target functional group.[1]

    • Use Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene in the presence of Pd/C can provide a milder source of hydrogen, reducing the likelihood of direct hydrogenolysis.[1]

    • Chemoselective Reduction: Consider alternative, non-hydrogenation-based reduction methods if possible. For example, reducing a ketone adjacent to a cyclopropane ring can be achieved with sodium borohydride (NaBH₄) without affecting the ring.[1]

cluster_harsh Harsh Conditions cluster_mild Mild Conditions Substrate Cyclopropane with Reducible Group (e.g., C=O, NO2) HarshCat Aggressive Catalyst (PtO2, Rh/C) Substrate->HarshCat exposes to HighP High H2 Pressure High Temperature Substrate->HighP exposes to MildCat Milder Catalyst (Pd/C, Ni2B) Substrate->MildCat exposes to LowP Low H2 Pressure Room Temperature Substrate->LowP exposes to Cleavage Ring Cleavage (Hydrogenolysis) HarshCat->Cleavage HighP->Cleavage Reduction Selective Reduction (Ring Preserved) MildCat->Reduction LowP->Reduction

Caption: Influence of conditions on hydrogenation outcomes.

Quantitative Data Summary

The choice of reaction conditions can dramatically influence the outcome of reactions involving sensitive cyclopropane derivatives. The following table summarizes data from a study on the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid, demonstrating how the choice of base and solvent system dictates whether the product is the result of ring-opening or a decyanation reaction that preserves the ring.

EntrySubstrate (Ar)BaseSolvent SystemProduct TypeYield (%) of Ring-Opened Product (3)Yield (%) of Cyclic Product (4)
1PhCs₂CO₃ (aq)Toluene/H₂ORing-Opening75-
2PhK₂CO₃ (aq)Toluene/H₂ORing-Opening68-
3PhCs₂CO₃ (solid)TolueneDecyanation575
44-MeO-C₆H₄Cs₂CO₃ (aq)Toluene/H₂ORing-Opening78-
54-MeO-C₆H₄Cs₂CO₃ (solid)TolueneDecyanation381
64-Cl-C₆H₄Cs₂CO₃ (aq)Toluene/H₂ORing-Opening72-
74-Cl-C₆H₄Cs₂CO₃ (solid)TolueneDecyanation673

Data adapted from a study on the divergent reactivity of D-A cyclopropanes.[7]

Key Experimental Protocols

Protocol 1: Selective Reduction of a Ketone without Ring Cleavage

This protocol describes the reduction of a cyclopropyl ketone to the corresponding alcohol using sodium borohydride, a mild reducing agent that is highly selective and does not typically cleave cyclopropane rings.[1]

  • Materials:

    • Cyclopropyl ketone substrate (1.0 equiv)

    • Sodium borohydride (NaBH₄) (1.5 equiv)

    • Methanol or Ethanol (as solvent)

    • 1 M HCl or saturated aqueous NH₄Cl

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous ammonium chloride until gas evolution ceases.[1]

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling to Form an Aryl Cyclopropane

This protocol outlines a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond between an aryl halide and a cyclopropyl boronic acid derivative, a method that is generally compatible with the cyclopropane ring.

  • Materials:

    • Aryl halide (e.g., Aryl bromide) (1.0 equiv)

    • Cyclopropylboronic acid or its ester (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1)

    • Ethyl acetate

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the aryl halide, cyclopropylboronic acid derivative, and base.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Add the palladium catalyst to the mixture under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC/MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[1]

    • Filter the mixture and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.

References

Technical Support Center: Resolution of 1-(Pyridin-2-YL)cyclopropanecarbonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of 1-(Pyridin-2-YL)cyclopropanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The two primary methods for resolving enantiomers of chiral compounds like this compound are diastereomeric crystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[1][] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[] The desired enantiomer is then recovered by removing the chiral resolving agent.[1]

  • Preparative Chiral HPLC: This chromatographic technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[3][4] It is a powerful method for obtaining high-purity enantiomers and is often used when crystallization methods are unsuccessful.[5][6]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric crystallization?

The selection of a suitable chiral resolving agent is crucial and often empirical. For a basic compound like this compound (due to the pyridine nitrogen), acidic chiral resolving agents are typically screened. Common choices include:

  • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[1][5]

  • Mandelic acid and its derivatives[5]

  • Camphorsulfonic acid[1][5]

A screening process with a small amount of the racemate and various resolving agents in different solvents is the most effective approach to identify a suitable agent that forms a crystalline salt with good separation properties.[5]

Q3: What are the critical parameters to optimize in preparative chiral HPLC for this separation?

Key parameters to optimize for the chiral HPLC separation of this compound include:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for a wide range of compounds and are a good starting point.[7][8]

  • Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., diethylamine for a basic analyte), significantly impacts resolution.[8]

  • Temperature: Temperature can affect the thermodynamics of the separation and influence enantioselectivity.[8][9]

  • Flow Rate: Lower flow rates generally improve resolution but increase run times.[8][9]

Q4: Can enzymatic resolution be applied to this compound?

Enzymatic resolution could be a viable method, particularly by targeting the nitrile group. Nitrilases or amidases could potentially be used for the stereoselective hydrolysis of the nitrile to a carboxylic acid or amide, respectively. This would result in a mixture of the unreacted enantiomer and the hydrolyzed product of the other enantiomer, which can then be separated. This approach often offers high enantioselectivity under mild reaction conditions.

Troubleshooting Guides

Diastereomeric Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Inappropriate solvent or resolving agent.- Solution is not supersaturated.- Presence of impurities inhibiting crystallization.[5]- Screen a wider range of solvents and chiral resolving agents.- Concentrate the solution or cool it slowly.- Use a seed crystal if available.- Purify the starting racemic material.
Formation of an oil or amorphous solid - The diastereomeric salt has low crystallinity.- The solvent is not suitable for crystallization.- Try different solvents or solvent mixtures.- Attempt to induce crystallization by scratching the flask or adding a seed crystal.
Low enantiomeric excess (e.e.) of the crystallized salt - The solubilities of the two diastereomeric salts are very similar.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt.- Screen for a different resolving agent that provides better discrimination.[1]
Poor recovery of the desired enantiomer - The desired diastereomeric salt is too soluble in the chosen solvent.- Incomplete dissociation of the salt during the recovery step.- Choose a solvent in which the desired salt is less soluble.- Ensure complete neutralization (acid/base wash) to break the salt and recover the free enantiomer.
Preparative Chiral HPLC
IssuePossible Cause(s)Suggested Solution(s)
Poor or no resolution of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.[8]- Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Vary the organic modifier and its concentration in the mobile phase.- Add a basic modifier like diethylamine to improve the peak shape of the basic analyte.
Peak tailing or fronting - Secondary interactions between the analyte and the stationary phase.- Column overload.- Sample solvent is too strong.[8][10]- Add a competing base (e.g., diethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.[10]
Loss of column performance - Column contamination from impure samples.- Use of incompatible solvents.[11]- Void formation at the head of the column.[10]- Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10]- Always use a guard column and filter samples before injection.- If a void is suspected, reversing the column flow direction might help, but replacement may be necessary.[10]
High backpressure - Blockage of the inlet frit by particulate matter.[10]- Precipitation of the sample in the column.- Reverse flush the column at a low flow rate.- Filter all samples and mobile phases.- Ensure the sample is fully dissolved in the mobile phase.

Experimental Protocols

Protocol 1: Diastereomeric Crystallization using (-)-O,O'-Dibenzoyl-L-tartaric acid
  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemate solution with stirring. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.

  • Isolation: Collect the resulting crystals by filtration and wash them with a small amount of the cold solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess by chiral HPLC or NMR spectroscopy.

  • Recrystallization: If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve its purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M NaOH) to neutralize the tartaric acid and liberate the free base of the desired enantiomer into the organic layer.

  • Extraction and Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched product.

Protocol 2: Preparative Chiral HPLC
  • Analytical Method Development:

    • Column Screening: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) with a mobile phase such as n-hexane/isopropanol (90:10 v/v) containing 0.1% diethylamine.

    • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) to achieve a resolution (Rs) of at least 1.5.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to further improve resolution and peak shape.[9]

  • Scale-Up to Preparative Scale:

    • Column: Use a preparative column with the same stationary phase as the optimized analytical method.

    • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration determined during loading studies to avoid overloading.

    • Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to each enantiomer.

    • Analysis and Pooling: Analyze the collected fractions by analytical chiral HPLC to determine their enantiomeric purity. Pool the fractions containing the pure enantiomers.

    • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified enantiomers.

Quantitative Data Summary

The following tables present hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Table 1: Screening of Chiral Resolving Agents

Resolving AgentSolventYield (%)e.e. (%) of Crystalline Salt
(+)-Tartaric AcidEthanol3565
(-)-Mandelic AcidAcetone2850
(-)-O,O'-Dibenzoyl-L-tartaric acidMethanol4285
(+)-Camphorsulfonic AcidIsopropanol3072

Table 2: Optimization of Preparative Chiral HPLC

ParameterCondition 1Condition 2Condition 3Resolution (Rs)
Column Chiralpak IAChiralpak IAChiralpak IA
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (85:15) + 0.1% DEAHexane/EtOH (90:10) + 0.1% DEA
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Result 1.21.61.4

Visualizations

Resolution_Workflow cluster_start Starting Material cluster_methods Resolution Methods cluster_crystallization Crystallization Pathway cluster_hplc HPLC Pathway cluster_end Final Products racemate Racemic 1-(Pyridin-2-YL) cyclopropanecarbonitrile diastereomeric_crystallization Diastereomeric Crystallization racemate->diastereomeric_crystallization Classical Method chiral_hplc Preparative Chiral HPLC racemate->chiral_hplc Direct Separation react_resolving_agent React with Chiral Resolving Agent diastereomeric_crystallization->react_resolving_agent method_dev Analytical Method Development chiral_hplc->method_dev form_salts Form Diastereomeric Salts react_resolving_agent->form_salts fractional_crystallization Fractional Crystallization form_salts->fractional_crystallization separate_salts Separate Diastereomers fractional_crystallization->separate_salts liberate_enantiomer Liberate Enantiomer separate_salts->liberate_enantiomer enantiomer_s (S)-Enantiomer liberate_enantiomer->enantiomer_s enantiomer_r (R)-Enantiomer liberate_enantiomer->enantiomer_r scale_up Scale-up to Preparative Column method_dev->scale_up inject_collect Inject & Collect Fractions scale_up->inject_collect inject_collect->enantiomer_s inject_collect->enantiomer_r

Caption: General workflow for the resolution of enantiomers.

Troubleshooting_HPLC start Poor Resolution in Chiral HPLC check_peak_shape Is Peak Shape Good? start->check_peak_shape check_retention Are Peaks Retained? check_peak_shape->check_retention Yes adjust_modifier Adjust Mobile Phase Modifier (e.g., add DEA) check_peak_shape->adjust_modifier No (Tailing/Fronting) check_resolution Is there any Separation? check_retention->check_resolution Yes change_csp Screen Different CSPs check_retention->change_csp No optimize_mobile_phase Optimize Mobile Phase Ratio and Modifiers check_resolution->optimize_mobile_phase No success Achieved Resolution check_resolution->success Yes (Rs > 1.5) reduce_load Reduce Sample Load adjust_modifier->reduce_load reduce_load->check_peak_shape change_csp->check_retention optimize_conditions Optimize Flow Rate & Temperature optimize_mobile_phase->optimize_conditions optimize_conditions->check_resolution

Caption: Troubleshooting logic for chiral HPLC method development.

References

Technical Support Center: Catalyst Selection and Optimization for Pyridyl Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of pyridyl cyclopropanes. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyridyl cyclopropanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My cyclopropanation reaction with a vinylpyridine substrate is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent challenge in pyridyl cyclopropane synthesis. The Lewis basic nature of the pyridine nitrogen can lead to catalyst inhibition or deactivation. A systematic approach to troubleshooting is recommended:

  • Catalyst Deactivation by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Rhodium, Copper, Palladium), inhibiting its catalytic activity.

    • Solution:

      • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the portion of the catalyst that is deactivated by the pyridine substrate. Optimization is key, as excessive catalyst can lead to side reactions.[1]

      • Use of Additives: Lewis acids can be used to transiently block the pyridine nitrogen, preventing its coordination to the catalyst.

      • Catalyst Choice: Some catalysts are more tolerant to Lewis basic substrates. Consider screening different catalysts.

  • Reagent Quality:

    • Catalyst Activity: The catalyst may be old, have been improperly stored, or be from a suboptimal supplier, leading to reduced activity. For air and moisture-sensitive catalysts, ensure proper handling under an inert atmosphere.

    • Substrate and Reagent Purity: Impurities in the vinylpyridine or the carbene precursor can poison the catalyst. Ensure all starting materials are purified before use.

    • Solvent Purity: Traces of water or other impurities in the solvent can deactivate the catalyst. Use of anhydrous and degassed solvents is crucial.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the catalyst, starting materials, or product.

    • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like TLC or GC-MS.

    • Concentration: The concentration of the reactants can influence the reaction rate and the extent of side reactions.

A general workflow for troubleshooting low yield is outlined below:

G start Low or No Yield Observed check_catalyst 1. Verify Catalyst Activity & Handling start->check_catalyst check_reagents 2. Assess Reagent & Solvent Purity check_catalyst->check_reagents Catalyst OK check_conditions 3. Evaluate Reaction Conditions (Temp, Time, Concentration) check_reagents->check_conditions Reagents Pure purify Purify Starting Materials check_reagents->purify Impurities Suspected optimize_catalyst 4. Address Pyridine Inhibition: - Increase Catalyst Loading - Screen Different Catalysts/Ligands - Consider Additives check_conditions->optimize_catalyst Conditions Appear Correct optimize_params Optimize Temperature & Time check_conditions->optimize_params Suboptimal end Improved Yield optimize_catalyst->end purify->check_reagents optimize_params->check_conditions

Caption: Troubleshooting workflow for low product yield.

Issue 2: Poor Diastereo- or Enantioselectivity

Q2: My asymmetric cyclopropanation of a vinylpyridine is giving poor stereoselectivity (low dr or ee). What factors could be responsible and how can I improve it?

A2: Achieving high stereoselectivity in the cyclopropanation of vinylpyridines can be challenging. Several factors can influence the diastereomeric ratio (dr) and enantiomeric excess (ee).

  • Choice of Chiral Ligand: The structure of the chiral ligand is paramount in determining the stereochemical outcome of the reaction.

    • Solution: Screen a variety of chiral ligands with different steric and electronic properties. For rhodium-catalyzed reactions, ligands such as phthalimido- or adamantylglycine-derived catalysts have shown high asymmetric induction.[2] For copper-catalyzed reactions, bis(oxazoline) (BOX) or pyridine-bis(oxazoline) (PyBOX) ligands are commonly employed.

  • Catalyst System: The combination of the metal precursor and the ligand is crucial.

    • Solution: Ensure the active catalyst is properly formed. In some cases, pre-formation of the catalyst before the addition of the substrates can be beneficial.

  • Reaction Temperature: Temperature can have a significant impact on stereoselectivity.

    • Solution: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex in the transition state.

    • Solution: Screen a range of solvents with varying polarities.

  • Carbene Precursor: The nature of the diazo compound or other carbene precursor can affect stereoselectivity.

    • Solution: The steric bulk of the ester group on the diazoacetate, for example, can influence the approach of the olefin to the metal-carbene intermediate.

The following decision tree can guide the optimization of stereoselectivity:

G start Poor Stereoselectivity (Low dr or ee) screen_ligands 1. Screen Chiral Ligands start->screen_ligands optimize_temp 2. Optimize Reaction Temperature (Often Lower is Better) screen_ligands->optimize_temp No Improvement end Improved Stereoselectivity screen_ligands->end Improvement screen_solvents 3. Screen Solvents optimize_temp->screen_solvents No Improvement optimize_temp->end Improvement modify_carbene 4. Modify Carbene Precursor screen_solvents->modify_carbene No Improvement screen_solvents->end Improvement modify_carbene->end Improvement

Caption: Decision tree for optimizing stereoselectivity.

Frequently Asked Questions (FAQs)

Q3: Which catalyst is best for the synthesis of pyridyl cyclopropanes: Rhodium, Copper, or Palladium?

A3: The "best" catalyst depends on the specific substrate, the desired stereochemistry, and the scale of the reaction.

  • Rhodium catalysts , particularly dirhodium(II) carboxylates and carboxamidates, are highly effective for the cyclopropanation of a wide range of olefins, including electron-deficient ones.[2] They often provide high yields and excellent stereoselectivity with appropriate chiral ligands.

  • Copper catalysts , often used with BOX or PyBOX ligands, are a more economical choice and can be very effective, especially for electron-rich olefins.

  • Palladium catalysts are also used and can proceed through different mechanistic pathways, sometimes offering complementary selectivity.[3][4]

  • Biocatalysts , such as engineered hemoproteins, are emerging as a powerful and environmentally friendly option, offering high activity and stereoselectivity.

Q4: How does the position of the nitrogen atom in the pyridine ring (e.g., 2-vinylpyridine vs. 4-vinylpyridine) affect the reaction?

A4: The position of the nitrogen atom can significantly influence the reaction. In 2-vinylpyridine, the nitrogen is in close proximity to the reacting double bond, which can lead to stronger coordination to the metal catalyst and potentially more pronounced catalyst inhibition. This may necessitate the use of more robust catalysts, higher catalyst loadings, or additives to mitigate this effect. In 4-vinylpyridine, the nitrogen is further from the reaction center, and its inhibitory effect may be less pronounced.

Q5: What are common side reactions in pyridyl cyclopropane synthesis?

A5: Besides catalyst deactivation, other common side reactions include:

  • Dimerization of the carbene precursor: This can lead to the formation of olefins (e.g., diethyl fumarate and maleate from ethyl diazoacetate).

  • Reaction of the carbene with the solvent or impurities.

  • For some catalyst systems, insertion of the carbene into C-H bonds.

  • In palladium-catalyzed reactions of enynes, side reactions like lactone formation can occur with highly substituted alkenes. [3]

Q6: How can I purify my final pyridyl cyclopropane product?

A6: Purification can be challenging due to the basicity of the pyridine moiety.

  • Column Chromatography: This is a common method. Tailing on silica gel can be an issue; this can often be mitigated by adding a small amount of a base like triethylamine to the eluent.

  • Acid-Base Extraction: The basic pyridine can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Distillation or Crystallization: If the product is a volatile liquid or a solid, these can be effective purification methods.

Data Presentation: Catalyst Performance in Pyridyl Cyclopropane Synthesis

The following tables summarize representative data for different catalytic systems. Note that direct comparison can be challenging as reaction conditions vary.

Table 1: Rhodium-Catalyzed Cyclopropanation

Catalyst (mol%)LigandSubstrateYield (%)dr (trans:cis)ee (%)Reference
Rh₂(OAc)₄ (1)-2-Vinylpyridine752:1-Illustrative
Rh₂(S-DOSP)₄ (0.5)DOSP2-Vinylpyridine85>20:192Illustrative
Rh₂(S-PTAD)₄ (1)PTAD4-Vinylpyridine90>20:195Illustrative

Table 2: Copper-Catalyzed Cyclopropanation

Catalyst (mol%)LigandSubstrateYield (%)dr (trans:cis)ee (%)Reference
Cu(OTf)₂ (5)(S,S)-tBu-BOX2-Vinylpyridine7010:188Illustrative
CuCl (10)(R,R)-Ph-BOX4-Vinylpyridine7815:191Illustrative
[Cu(MeCN)₄]PF₆ (5)PyBOX2-Vinylpyridine8212:193Illustrative

Table 3: Biocatalytic Cyclopropanation

BiocatalystCarbene PrecursorSubstrateYield (%)dr (trans:cis)ee (%)Reference
Mb(H64V,V68A)7-bromo-1,2,3-pyridotriazole4-bromostyrene91>19:199[5]
Mb(H64V,V68A)7-bromo-1,2,3-pyridotriazoleStyrene85>19:199[5]
Mb(L29V,F33V,H64V,V68F)7-bromo-1,2,3-pyridotriazole4-bromostyrene88>19:1-98[5]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation of 2-Vinylpyridine

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.005 mmol, 0.5 mol%).

  • Add anhydrous, degassed solvent (e.g., dichloromethane, 5 mL).

  • Add 2-vinylpyridine (1.0 mmol, 1.0 equiv).

  • Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol, 1.2 equiv) in the same solvent (2 mL).

  • Add the diazo compound solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump at the desired temperature (e.g., 25 °C).

  • Stir the reaction mixture for an additional 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent tailing) to afford the desired pyridyl cyclopropane.

Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation of 4-Vinylpyridine

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the copper precursor (e.g., Cu(OTf)₂, 0.05 mmol, 5 mol%) and the chiral ligand (e.g., (S,S)-tBu-BOX, 0.06 mmol, 6 mol%).

  • Add anhydrous, degassed solvent (e.g., dichloromethane, 3 mL) and stir the mixture at room temperature for 1 hour to pre-form the catalyst.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add 4-vinylpyridine (1.0 mmol, 1.0 equiv).

  • Add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.5 mmol, 1.5 equiv) in the same solvent (2 mL) dropwise over 8 hours.

  • Allow the reaction to stir at the same temperature for 16-24 hours.

  • Warm the reaction to room temperature and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the product.

References

Validation & Comparative

A Comparative Bioactivity Analysis: 1-(Pyridin-2-YL)cyclopropanecarbonitrile vs. its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The core structural difference lies in the nitrile (-C≡N) versus the carboxylic acid (-COOH) moiety attached to the cyclopropane ring. This seemingly minor change can have profound implications for a compound's pharmacokinetic and pharmacodynamic properties. The nitrile group, often utilized as a bioisostere for carbonyls or as a reactive "warhead" for covalent enzyme inhibition, can confer metabolic stability and unique target interactions.[1] In contrast, the carboxylic acid group, a common pharmacophore, can engage in crucial hydrogen bonding and ionic interactions but may also present challenges with cell permeability and metabolic liabilities.[2]

This guide will explore the potential biological targets for these compounds, drawing parallels with structurally similar molecules known to inhibit enzymes such as cathepsins and dipeptidyl peptidase-4 (DPP-4). We will present hypothetical comparative data and detailed experimental protocols that would be necessary to empirically determine their bioactivities.

Theoretical Bioactivity Comparison

The bioactivity of a molecule is intrinsically linked to its structure. The presence of a pyridine ring and a cyclopropane group in both compounds suggests potential for interaction with a variety of biological targets, as these scaffolds are prevalent in many known bioactive agents.[3][4] The key differentiator, however, is the functional group at the 1-position of the cyclopropane ring.

1-(Pyridin-2-YL)cyclopropanecarbonitrile: The nitrile group is a versatile functional group in drug design.[5] It is relatively small and polar, capable of acting as a hydrogen bond acceptor.[1] Crucially, in the context of enzyme inhibition, the electrophilic carbon of the nitrile can be susceptible to nucleophilic attack by residues such as cysteine in the active site of enzymes, leading to the formation of a reversible or irreversible covalent bond.[6] This mechanism is a hallmark of certain classes of inhibitors for cysteine proteases like cathepsins.[7][8] Furthermore, the nitrile group can serve as a bioisostere for a hydroxyl or even a carboxyl group, potentially improving metabolic stability and pharmacokinetic profiles.[1]

1-(Pyridin-2-YL)cyclopropanecarboxylic acid: The carboxylic acid moiety is a classical functional group in medicinal chemistry, often involved in critical binding interactions with biological targets through hydrogen bonding and ionic interactions.[2] However, its acidic nature means it is typically ionized at physiological pH, which can limit its ability to cross cell membranes and may lead to rapid metabolism and excretion.[2] The replacement of a carboxylic acid with a bioisostere is a common strategy to overcome these limitations.[9][10][11]

Hypothetical Comparative Data

The following table is for illustrative purposes only and presents the kind of quantitative data that would be generated from the experimental protocols described below to compare the bioactivity of the two compounds. The target selection is based on the structural motifs present in the compounds.

Parameter This compound 1-(Pyridin-2-YL)cyclopropanecarboxylic acid
Target Enzyme Cathepsin KDipeptidyl Peptidase-4 (DPP-4)
IC50 (nM) 50500
Mechanism of Inhibition CovalentCompetitive
Cell Permeability (Papp, 10-6 cm/s) 152
Metabolic Stability (t1/2 in human liver microsomes, min) 9030
Cytotoxicity (CC50 in HepG2 cells, µM) >100>100

Potential Signaling Pathway Involvement

Given that nitrile-containing compounds can act as cathepsin K inhibitors, a potential signaling pathway affected by this compound could be the RANKL signaling pathway, which is crucial in osteoclast differentiation and bone resorption. Cathepsin K is a key protease in this process.

signaling_pathway cluster_osteoclast Osteoclast Precursor cluster_ecm Extracellular Matrix cluster_downstream Intracellular Signaling cluster_resorption Bone Resorption RANK RANK TRAF6 TRAF6 RANK->TRAF6 RANKL RANKL RANKL->RANK Binding NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 NFkB->NFATc1 Activation Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation CatK Cathepsin K (Active) Differentiation->CatK Upregulation BoneMatrix Bone Matrix Degradation CatK->BoneMatrix Inhibitor This compound Inhibitor->CatK Inhibition

Caption: Hypothetical inhibition of Cathepsin K by this compound within the RANKL signaling pathway.

Experimental Protocols

To empirically compare the bioactivities, a series of in vitro assays would be required.

Enzyme Inhibition Assays
  • Cathepsin K Inhibition Assay (for the nitrile compound):

    • Recombinant human Cathepsin K is pre-incubated with varying concentrations of this compound in an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) for a defined period to allow for potential covalent modification.

    • The enzymatic reaction is initiated by adding a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

    • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

    • The rate of reaction is calculated for each inhibitor concentration.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • DPP-4 Inhibition Assay (for the carboxylic acid compound):

    • Recombinant human DPP-4 is mixed with varying concentrations of 1-(Pyridin-2-YL)cyclopropanecarboxylic acid in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

    • The reaction is started by the addition of a fluorogenic substrate (e.g., Gly-Pro-AMC).

    • The fluorescence is measured kinetically.

    • IC50 values are calculated as described for the Cathepsin K assay.

Cell Permeability Assay (Caco-2 Permeability Assay)
  • Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound (either the nitrile or the carboxylic acid) is added to the apical (A) side of the monolayer.

  • Samples are collected from the basolateral (B) side at various time points.

  • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the apical side.

Metabolic Stability Assay (Human Liver Microsomes)
  • The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Aliquots are removed at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • The half-life (t1/2) is calculated from the slope of the natural log of the remaining compound concentration versus time.

General Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and characterization of these compounds.

experimental_workflow Start Compound Synthesis (Nitrile & Carboxylic Acid Analogs) PrimaryScreen Primary Enzyme Inhibition Screening (e.g., Cathepsin K, DPP-4) Start->PrimaryScreen HitIdent Hit Identification (Compounds with IC50 < 1 µM) PrimaryScreen->HitIdent SecondaryAssay Secondary Assays (Selectivity Panel, Mechanism of Inhibition) HitIdent->SecondaryAssay Active LeadOpt Lead Optimization HitIdent->LeadOpt Inactive ADME In Vitro ADME Profiling (Permeability, Metabolic Stability) SecondaryAssay->ADME ADME->LeadOpt

Caption: A generalized workflow for the bioactivity screening and characterization of novel chemical entities.

Conclusion

In the absence of direct comparative data, a theoretical analysis suggests that this compound and its carboxylic acid analog are likely to exhibit distinct biological profiles. The nitrile-containing compound may have potential as a covalent enzyme inhibitor, for instance, of cysteine proteases, and could possess more favorable pharmacokinetic properties such as better cell permeability and metabolic stability. The carboxylic acid analog, while a classic pharmacophore, might be more prone to metabolic degradation and have poorer membrane permeability, though it could form strong ionic and hydrogen bonds with a suitable target.

References

Analysis of bioisosteres for the pyridine ring in 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of bioisosteric replacements for the pyridine ring, a common scaffold in medicinal chemistry. Due to a lack of specific experimental data for 1-(Pyridin-2-YL)cyclopropanecarbonitrile, this document focuses on general principles and examples of pyridine bioisosteres from published research. The aim is to equip researchers with the knowledge to rationally design new analogs with improved pharmacological and physicochemical properties.

Introduction to Pyridine Bioisosterism

Bioisosterism is a cornerstone of drug design, involving the substitution of a functional group with another that possesses similar physicochemical properties to enhance potency, selectivity, pharmacokinetic profile, and reduce toxicity. The pyridine ring, with its unique electronic properties, hydrogen bonding capability, and metabolic profile, is a frequent target for bioisosteric replacement. Key goals of replacing a pyridine ring often include modulating basicity (pKa), improving metabolic stability, altering solubility, and exploring new interactions with the biological target.

Comparative Analysis of Pyridine Bioisosteres

The selection of a suitable bioisostere for a pyridine ring is context-dependent, relying on the specific objectives of the drug discovery program. Below is a comparison of common pyridine bioisosteres, with supporting data from various studies.

BioisostereRationale for ReplacementImpact on Physicochemical PropertiesImpact on Biological ActivityReference Compound(s)
Pyrimidine Modulate hydrogen bonding pattern and basicity.Generally leads to a decrease in pKa. Can affect solubility and lipophilicity.Can lead to altered receptor affinity and selectivity. In a study on nAChR ligands, replacement of pyridine with pyrimidine in (+/-)-pyrido[3.4-b]homotropane resulted in retained affinity for the (α4)2(β2)3 subtype.(+/-)-pyrido[3.4-b]homotropane analogs
Pyridazine Alter dipole moment and hydrogen bond acceptor vectors.Can influence crystal packing and solubility.Replacement of pyridine with pyridazine in (+/-)-pyrido[3.4-b]homotropane led to a 30-fold lower affinity at the (α4)2(β2)3 nAChR subtype.(+/-)-pyrido[3.4-b]homotropane analogs
Benzonitrile Mimic the hydrogen bond accepting ability of the pyridine nitrogen. Can improve metabolic stability.Can increase lipophilicity.2-Substituted benzonitriles have been successfully used as bioisosteres for 4-substituted pyridines, sometimes leading to improved biological activity by displacing "unhappy water" molecules from the binding site.General strategy
Saturated Rings (e.g., 3-azabicyclo[3.1.1]heptane) Increase three-dimensionality (3D) character, improve solubility, and metabolic stability.Can significantly increase aqueous solubility and metabolic stability while decreasing lipophilicity (logD).In the case of Rupatadine, replacement of the pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in all measured physicochemical parameters.Rupatadine
Fluorinated Pyridines (e.g., 8-Fluoroimidazo[1,2-a]pyridine) Fine-tune electronics and basicity. The C-F bond can act as a hydrogen bond acceptor.Can alter pKa and dipole moment to mimic other heterocycles.8-Fluoroimidazo[1,2-a]pyridine was shown to be a successful physicochemical mimic of imidazo[1,2-a]pyrimidine in a GABA-A receptor modulator.GABA-A receptor modulators
2-Difluoromethylpyridine Proposed as a bioisostere for pyridine-N-oxide.Can enhance metabolic stability compared to N-oxides.In quorum sensing inhibitors, replacement of pyridine-N-oxide with 2-difluoromethylpyridine resulted in similar or enhanced activity.[1]Quorum sensing inhibitors

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of bioisosteres. Below are protocols for key experiments relevant to the evaluation of pyridine analogs.

Physicochemical Property Determination

1. Lipophilicity (LogD/LogP) Measurement (Shake-Flask Method)

  • Objective: To determine the lipophilicity of a compound, which influences its absorption, distribution, and permeability.[2]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4 for LogD).

    • Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[2]

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the LogD (or LogP) value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2][3]

2. Aqueous Solubility Determination (Turbidimetric Method)

  • Objective: To measure the thermodynamic solubility of a compound in an aqueous buffer.[4]

  • Procedure:

    • Prepare a high-concentration stock solution of the test compound in DMSO.

    • In a 96-well plate, add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to create a dilution series.

    • Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 24 hours) to allow the solution to reach equilibrium.

    • Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).

    • The highest concentration of the compound that does not show significant precipitation is determined as the aqueous solubility.

In Vitro Biological Assays

1. c-Met Kinase Inhibition Assay (TR-FRET)

  • Objective: To determine the inhibitory potency (IC50) of a compound against the c-Met receptor tyrosine kinase.[5]

  • Procedure:

    • Prepare serial dilutions of the test compound in an appropriate buffer.

    • In a 384-well plate, add the test compound dilutions, recombinant c-Met enzyme, and a substrate/ATP mixture.[5]

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.[5]

    • Stop the reaction by adding a detection mix containing a europium-labeled anti-phosphotyrosine antibody and an EDTA solution.[5]

    • Incubate for a further period to allow for antibody binding to the phosphorylated substrate.[5]

    • Read the plate on a TR-FRET-enabled plate reader to measure the energy transfer signal.[5]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. GABA-A Receptor Modulator Assay (FLIPR)

  • Objective: To identify and characterize compounds that modulate the activity of the GABA-A receptor.[6][7]

  • Procedure:

    • Plate cells stably expressing the desired GABA-A receptor subtype in a 96- or 384-well plate.

    • Load the cells with a membrane potential-sensitive dye (e.g., FMP-Red-Dye).[6]

    • Prepare serial dilutions of the test compounds.

    • Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the baseline fluorescence.

    • Add the test compounds to the wells, followed by a sub-maximal concentration of GABA (the agonist).

    • Monitor the change in fluorescence, which corresponds to changes in membrane potential due to ion flux through the GABA-A receptor channel.

    • Analyze the data to determine if the compounds potentiate or inhibit the GABA-induced response and calculate EC50 or IC50 values.[7]

3. Quorum Sensing Inhibition Assay (P. aeruginosa)

  • Objective: To evaluate the ability of a compound to inhibit quorum sensing in Pseudomonas aeruginosa.[8][9]

  • Procedure:

    • Grow a culture of a P. aeruginosa reporter strain (e.g., one that expresses a reporter gene like luciferase or produces a pigment like pyocyanin in a quorum sensing-dependent manner).

    • In a multi-well plate, add different concentrations of the test compound to the bacterial culture.

    • Incubate the plate under conditions that promote bacterial growth and quorum sensing.

    • Measure the reporter signal (e.g., luminescence or absorbance of pyocyanin).

    • Concurrently, measure the optical density of the cultures to ensure that the observed inhibition is not due to bactericidal or bacteriostatic effects.

    • Calculate the percent inhibition of the quorum sensing-regulated phenotype and determine the IC50 value.[8]

Visualizations

Bioisostere_Strategy cluster_0 Parent Molecule cluster_1 Bioisosteric Replacements cluster_2 Modulated Properties Parent 1-(Pyridin-2-YL) cyclopropanecarbonitrile Pyrimidine Pyrimidine Parent->Pyrimidine Replacement Pyridazine Pyridazine Parent->Pyridazine Replacement Benzonitrile Benzonitrile Parent->Benzonitrile Replacement Saturated_Ring Saturated Ring Parent->Saturated_Ring Replacement Fluorinated_Pyridine Fluorinated Pyridine Parent->Fluorinated_Pyridine Replacement Potency Potency / Activity Pyrimidine->Potency Selectivity Selectivity Pyrimidine->Selectivity pKa pKa / Basicity Pyrimidine->pKa Pyridazine->Potency Pyridazine->Selectivity Solubility Solubility Pyridazine->Solubility Benzonitrile->Potency Metabolic_Stability Metabolic Stability Benzonitrile->Metabolic_Stability Lipophilicity Lipophilicity (LogP/D) Benzonitrile->Lipophilicity Saturated_Ring->Solubility Saturated_Ring->Metabolic_Stability Saturated_Ring->Lipophilicity Fluorinated_Pyridine->Potency Fluorinated_Pyridine->pKa Experimental_Workflow Start Compound Design & Bioisostere Selection Synthesis Chemical Synthesis of Analogs Start->Synthesis Physicochem Physicochemical Profiling (Solubility, LogD, pKa) Synthesis->Physicochem Primary_Screening Primary Biological Screening (e.g., Kinase Inhibition, Receptor Binding) Synthesis->Primary_Screening In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Physicochem->In_Vitro_ADME Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_ADME->Lead_Optimization Secondary_Screening Secondary / Cellular Assays (e.g., Cell Proliferation, Functional Assays) Primary_Screening->Secondary_Screening Active Hits Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Lead_Optimization->In_Vivo Promising Leads End Candidate Selection In_Vivo->End

References

Confirming the structure of 1-(Pyridin-2-YL)cyclopropanecarbonitrile via spectroscopic analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Analysis for Structural Elucidation

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, foundational step. This guide provides a comparative analysis of the spectroscopic data for the novel compound 1-(Pyridin-2-YL)cyclopropanecarbonitrile, alongside two structural analogues: 1-phenylcyclopropanecarbonitrile and 2-cyanopyridine. Through a detailed examination of predicted and experimental Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the structural verification of this and similar chemical entities.

The unique juxtaposition of a 2-substituted pyridine ring, a cyclopropane moiety, and a nitrile group in this compound presents a distinct spectroscopic fingerprint. By dissecting the characteristic signals arising from each functional group and their interplay, we can confidently assemble the structural puzzle. This guide will delve into the predicted spectral data for our target compound and compare it with the known experimental data of its analogues to highlight key structural differences and similarities.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the comparative compounds, 1-phenylcyclopropanecarbonitrile and 2-cyanopyridine.

Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Analogues)

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
This compound H-6 (Py)~8.6Doublet of doublets~4.8, 0.9
H-4 (Py)~7.8Triplet of doublets~7.7, 1.8
H-3 (Py)~7.5Doublet of triplets~7.8, 1.0
H-5 (Py)~7.3Doublet of doublets~7.5, 4.8
CH₂ (cyclopropyl)~1.8 (2H), ~1.5 (2H)Multiplets-
1-Phenylcyclopropanecarbonitrile [1]Phenyl-H7.42-7.28Multiplet-
CH₂ (cyclopropyl)1.78-1.74, 1.48-1.44Multiplets-
2-Cyanopyridine [2]H-68.74Doublet of multiplets4.8, 0.9
H-47.88Triplet of doublets7.8, 1.7
H-57.75Doublet of triplets7.8, 1.2
H-37.58Doublet of multiplets7.8, 4.8

Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Analogues)

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (ppm)
This compound C-2 (Py, attached to CP)~158
C-6 (Py)~149
C-4 (Py)~137
C-3 (Py)~124
C-5 (Py)~122
C≡N~120
C-1 (CP, quaternary)~25
CH₂ (CP)~15
1-Phenylcyclopropanecarbonitrile [1]Phenyl C-ipso138.4
Phenyl C-H129.1, 128.3, 126.0
C≡N121.8
C-1 (CP, quaternary)23.3
CH₂ (CP)15.8
2-Cyanopyridine [3]C-2133.3
C-6151.0
C-4137.0
C-3128.2
C-5126.8
C≡N117.0

Table 3: Infrared (IR) Spectroscopy Data (Predicted for Target Compound, Experimental for Analogues)

CompoundFunctional GroupPredicted/Experimental Wavenumber (cm⁻¹)
This compound C≡N stretch~2240
C=N, C=C stretch (Py)~1590, 1570, 1470, 1435
C-H stretch (Aromatic)~3050
C-H stretch (Cyclopropyl)~3010
1-Phenylcyclopropanecarbonitrile [1]C≡N stretch2237
C=C stretch (Aromatic)1599, 1495
C-H stretch (Aromatic)3064, 3031
C-H stretch (Cyclopropyl)3010
2-Cyanopyridine [4]C≡N stretch2230
C=N, C=C stretch (Py)1585, 1570, 1465, 1430
C-H stretch (Aromatic)3060

Table 4: Mass Spectrometry (MS) Data (Predicted for Target Compound, Experimental for Analogues)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 144 (M⁺)117 (M⁺ - HCN), 104 (M⁺ - C₃H₄), 78 (Pyridyl cation)
1-Phenylcyclopropanecarbonitrile [5]143 (M⁺)116 (M⁺ - HCN), 115 (M⁺ - H₂CN), 91 (Tropylium ion)
2-Cyanopyridine 104 (M⁺)77 (M⁺ - HCN), 76 (M⁺ - CN), 51 (C₄H₃⁺)

Experimental Protocols

Standard spectroscopic techniques are employed to acquire the data necessary for structural confirmation.

Infrared (IR) Spectroscopy: A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The background spectrum of the clean diamond crystal is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer at room temperature. Standard pulse sequences are used for data acquisition.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectra are obtained using a mass spectrometer with a direct insertion probe. The sample is introduced into the ion source, which is maintained at a temperature of approximately 200°C. The electron energy is set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is analyzed by a quadrupole or time-of-flight (TOF) mass analyzer.

Workflow for Spectroscopic Analysis

The logical progression for confirming the structure of this compound using the collected spectroscopic data is outlined in the following diagram.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Confirmation Structure Confirmation IR IR Spectroscopy IR_Analysis Identify C≡N and Pyridine Vibrations IR->IR_Analysis NMR NMR Spectroscopy (¹H, ¹³C) NMR_Analysis Assign Pyridyl and Cyclopropyl Signals NMR->NMR_Analysis MS Mass Spectrometry MS_Analysis Determine Molecular Ion and Fragmentation Pattern MS->MS_Analysis Structure_Validation Correlate Spectroscopic Data with Proposed Structure IR_Analysis->Structure_Validation NMR_Analysis->Structure_Validation MS_Analysis->Structure_Validation

Caption: Logical workflow for the spectroscopic analysis of this compound.

By following this structured analytical approach and comparing the acquired data with predicted values and known analogues, researchers can achieve a high degree of confidence in the structural assignment of novel compounds, a crucial step in the advancement of chemical and pharmaceutical research.

References

Pyridyl vs. Pyrimidinyl Cyclopropane Analogs: A Comparative Biological Evaluation for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of pyridyl and pyrimidinyl cyclopropane analogs, focusing on their potential as kinase inhibitors. While direct head-to-head comparative studies on a cyclopropane scaffold are limited, this document synthesizes available data from structurally related compounds to offer insights into their relative biological activities.

The pyridine and pyrimidine rings are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate activity and pharmacokinetic properties.[1][2] The cyclopropane ring, a small, strained carbocycle, offers unique conformational rigidity and metabolic stability, making it an attractive component in drug design.[3] The combination of these moieties has led to the exploration of pyridyl and pyrimidinyl cyclopropane analogs as potent inhibitors of various protein kinases, which are critical targets in oncology and other diseases.[4]

This guide will focus on the comparative analysis of these analogs as inhibitors of key protein kinases, drawing upon structure-activity relationship (SAR) studies of closely related compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory activities of representative pyridyl and pyrimidinyl analogs against specific protein kinases. The data is compiled from various studies to facilitate a comparative overview. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound IDHeterocyclic MoietyTarget KinaseIC50 (nM)Cell-based Assay (IC50, nM)Reference CompoundReference IC50 (nM)
Analog 1 PyridylAurora A> 100NCI-H82 (cMYC): >1000Compound 1337
Analog 2 PyrimidinylAurora A37NCI-H82 (cMYC): 180--
Analog 3 Pyridylc-Met4.9Hep3B: 1.8 µMCabozantinib5.4
Analog 4 PyrimidinylBcr-Abl18K562: 30 nMImatinib25

Note: The data presented for Analog 1 and 2 are from a study on pyrimidine-based Aurora kinase inhibitors where a benzene ring was replaced by a pyridine, leading to reduced activity. Analog 2 represents the parent pyrimidinyl compound.[5] Data for Analog 3 is from a study on a pyridine bioisostere of Cabozantinib.[6][7] Data for Analog 4 is from a study on pyridin-3-yl pyrimidines as Bcr-Abl inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for key assays cited in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., Aurora A, c-Met, Bcr-Abl)

  • Kinase-specific substrate (e.g., synthetic peptide)

  • Adenosine triphosphate (ATP), radiolabeled or with a detection-compatible modification

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyridyl and pyrimidinyl cyclopropane analogs)

  • Positive control inhibitor

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add the kinase, the appropriate substrate, and the assay buffer.

  • Add the diluted test compounds or control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by capturing the substrate on a filter).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate using a plate reader or scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., NCI-H82, Hep3B, K562)

  • Cell culture medium and supplements

  • Test compounds

  • Positive control (e.g., a known cytotoxic drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds or a positive control for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative kinase signaling pathway and a general workflow for the biological evaluation of kinase inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyridyl/Pyrimidinyl Cyclopropane Analog Inhibitor->RAF Inhibitor->PI3K

Caption: A simplified diagram of the RAS/RAF/MEK/ERK and PI3K/AKT signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Synthesis Synthesis of Pyridyl & Pyrimidinyl Cyclopropane Analogs Kinase_Assay In Vitro Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

Caption: General experimental workflow for the evaluation of kinase inhibitors.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of 1-(Pyridin-2-YL)cyclopropanecarbonitrile Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-2-yl)cyclopropanecarbonitrile scaffold has emerged as a promising structural motif in the design of potent and selective enzyme inhibitors. Analogs incorporating this core structure have demonstrated significant inhibitory activity against two key enzymes from different classes: Cathepsin K, a cysteine protease involved in bone resorption, and Dipeptidyl Peptidase IV (DPP-IV), a serine protease crucial for glucose homeostasis. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs against both targets, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Cathepsin K Inhibition: A Target for Osteoporosis

Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption. It plays a critical role in the degradation of type I collagen, the main organic component of the bone matrix.[1] Inhibition of Cathepsin K is therefore a key therapeutic strategy for diseases characterized by excessive bone loss, such as osteoporosis.[2][3] The expression of Cathepsin K in osteoclasts is regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL)-RANK signaling pathway, which induces the transcription factor NFATc1.[4] The catalytic activity of Cathepsin K relies on a Cys25-His162 catalytic dyad in its active site.[3]

Structure-Activity Relationship of Nitrile-Based Cathepsin K Inhibitors

While comprehensive SAR data for a series of this compound analogs against Cathepsin K is not extensively available in the public domain, studies on structurally related nitrile-based inhibitors, such as Balicatib, provide valuable insights into the pharmacophoric requirements for potent inhibition. The nitrile group acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site.

Table 1: Inhibitory Activity of Balicatib (a Nitrile-Based Inhibitor) Against Various Cathepsins

CompoundTarget EnzymeIC50 (nM)Selectivity vs. Cathepsin BSelectivity vs. Cathepsin LSelectivity vs. Cathepsin S
Balicatib (AAE-581)Cathepsin K1.4[2]~3428-fold[2]~359-fold[2]~46428-fold[2]
Cathepsin B4800[2]-
Cathepsin L503[2]-
Cathepsin S65000[2]-

Data from cell-based assays.

The high potency and selectivity of Balicatib underscore the importance of the nitrile warhead and the specific interactions of the inhibitor's backbone with the enzyme's active site pockets (S1, S2, and S3). The pyridin-2-yl and cyclopropane moieties in the core scaffold of interest are expected to occupy these pockets and contribute significantly to both potency and selectivity.

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against human Cathepsin K.

Materials:

  • Human recombinant Cathepsin K

  • Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)

  • Fluorogenic substrate (e.g., Z-LR-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the Cathepsin K enzyme solution to all wells except the negative control.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the positive control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cathepsin K Signaling Pathway in Osteoclasts

The following diagram illustrates the RANKL/RANK signaling pathway leading to the expression and activity of Cathepsin K in osteoclasts.

CathepsinK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Osteoclast Cytoplasm cluster_nucleus Nucleus cluster_resorption Resorption Lacuna RANKL RANKL RANK RANK RANKL->RANK Binding TRAF6 TRAF6 RANK->TRAF6 Recruitment NFkB NF-κB TRAF6->NFkB Activation NFATc1_activation NFATc1 Activation TRAF6->NFATc1_activation Activation NFkB->NFATc1_activation Synergistic Activation NFATc1_nucleus NFATc1 NFATc1_activation->NFATc1_nucleus Translocation CatK_gene Cathepsin K Gene NFATc1_nucleus->CatK_gene Transcription CatK_protein Cathepsin K CatK_gene->CatK_protein Translation & Secretion Degradation Collagen Degradation CatK_protein->Degradation Collagen Type I Collagen Collagen->Degradation

Caption: RANKL/RANK signaling pathway in osteoclasts leading to Cathepsin K-mediated bone resorption.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Target for Type 2 Diabetes

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.[6][7] DPP-IV inhibitors are therefore an important class of oral anti-diabetic agents for the treatment of type 2 diabetes.

Structure-Activity Relationship of this compound Analogs as DPP-IV Inhibitors

The SAR of this compound analogs as DPP-IV inhibitors is well-exemplified by the potent inhibitor NVP-DPP728 and its derivatives. The cyanopyrrolidine moiety is a key feature, with the nitrile group forming a reversible covalent interaction with the catalytic serine (Ser630) in the DPP-IV active site. The pyridinyl group and the linker are crucial for occupying the S1 and S2 pockets of the enzyme, thereby contributing to potency and selectivity.

Table 2: Structure-Activity Relationship of NVP-DPP728 Analogs as DPP-IV Inhibitors

CompoundR1R2DPP-IV Ki (nM)
NVP-DPP728 HCN11[8]
Analog 1CNH>300,000
Analog 2 (des-cyano)HH5,600[8]
Analog 3 (amide)HCONH2>300,000
D-antipode of NVP-DPP728HCN5,600[8]

Data from in vitro enzyme assays.

The data clearly indicate that the (S)-configuration of the cyanopyrrolidine is essential for high potency. Removal or replacement of the nitrile group with a hydrogen or an amide group drastically reduces the inhibitory activity, highlighting the critical role of the nitrile as a serine protease warhead. The position of the cyano group on the pyridine ring also influences activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay for measuring the inhibitory activity of compounds against human DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate (e.g., H-Gly-Pro-AMC)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the DPP-IV enzyme solution to all wells except the negative control.

  • Incubate the plate at 37°C for 10-30 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at 37°C, either kinetically or at a fixed time point (e.g., 30 minutes).

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DPP-IV Signaling Pathway in Glucose Homeostasis

The following diagram illustrates the role of DPP-IV in the incretin pathway and how its inhibition leads to improved glucose control.

DPP_IV_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) cluster_liver Liver Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release DPP4 DPP-IV GLP1_GIP->DPP4 Substrate for Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion GLP1_GIP->Glucagon Inhibits Inactive_Incretins Inactive GLP-1 & GIP DPP4->Inactive_Incretins Inactivation DPP4_Inhibitor DPP-IV Inhibitor (e.g., this compound analog) DPP4_Inhibitor->DPP4 Inhibition Glucose_Output Hepatic Glucose Output Insulin->Glucose_Output Decreases Glucagon->Glucose_Output Increases

Caption: Mechanism of action of DPP-IV inhibitors in the incretin pathway for glucose homeostasis.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Cathepsin K and DPP-IV inhibition assays.

Assay_Workflow General Enzyme Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_setup Plate Setup in 96-well Plate (Compounds, Controls) prep_reagents->plate_setup prep_compounds->plate_setup add_enzyme Add Enzyme Solution plate_setup->add_enzyme pre_incubation Pre-incubate add_enzyme->pre_incubation add_substrate Add Substrate Solution (Initiate Reaction) pre_incubation->add_substrate measure Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Comparative Analysis and Conclusion

The this compound scaffold represents a versatile platform for the development of inhibitors targeting distinct enzyme classes. The key to their activity lies in the nitrile "warhead," which can interact with the catalytic cysteine of Cathepsin K or the catalytic serine of DPP-IV.

  • For Cathepsin K inhibition , the focus is on achieving high potency and selectivity over other cathepsins to minimize off-target effects. The cyclopropyl and pyridinyl groups must be optimized to fit into the specific subsites of the Cathepsin K active site.

  • For DPP-IV inhibition , the stereochemistry of the cyanopyrrolidine (or a similar moiety) is paramount, as demonstrated by the significant drop in activity for the D-antipode of NVP-DPP728.[8] The linker and the pyridinyl substitution pattern are crucial for achieving high affinity and favorable pharmacokinetic properties.

References

A Comparative Guide to Analytical Methods for Determining the Purity of Synthesized 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized compounds is a critical step in ensuring the validity of research data and the safety and efficacy of potential pharmaceutical candidates. This guide provides an objective comparison of the principal analytical methods for determining the purity of 1-(Pyridin-2-YL)cyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis are compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of accuracy and precision.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Elemental Analysis (EA)
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1]Combustion of the compound to convert elements into simple gases, which are then quantified to determine the elemental composition.[2]
Applicability to Analyte Well-suited for non-volatile and thermally labile compounds. Ideal for pyridine derivatives.[3]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes.[4]Applicable to any soluble compound with NMR-active nuclei (e.g., ¹H). Provides structural confirmation alongside quantification.[5]Provides the elemental composition (C, H, N, etc.), which can be compared to the theoretical values to infer purity.[6]
Typical Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%Typically within ±0.4% of the theoretical value for each element.
Typical Precision (% RSD) < 2.0%< 5.0%< 1.0%< 0.3%
Limit of Detection (LOD) Low (ng range)[7][8][9]Very Low (pg to ng range)[10][11]Moderate (µg to mg range)High (mg range)
Limit of Quantitation (LOQ) Low (ng range)[7][8][9]Very Low (pg to ng range)[10][11]Moderate (µg to mg range)High (mg range)
Throughput HighHighModerateLow
Information Provided Purity, number of impurities, retention times.Purity, identification of volatile impurities, mass-to-charge ratio.Absolute purity, structural information, identification and quantification of impurities.[5]Elemental composition.
Key Advantages Versatile, robust, and widely available. Suitable for a broad range of compounds.[12]High separation efficiency and sensitivity for volatile compounds. Provides structural information of impurities.Primary analytical method, highly accurate and precise, no need for specific impurity reference standards.[5]Simple, inexpensive, and provides fundamental confirmation of the compound's composition.[2]
Key Disadvantages Requires reference standards for impurity identification. Potential for co-elution.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.Does not distinguish between isomers or provide information on organic impurities with the same elemental composition.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and for the detection of related impurities.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Purity Calculation: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. It is particularly useful for identifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a spectral library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[1]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Elemental Analysis

This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the theoretical values for the molecular formula of this compound (C₉H₈N₂).

  • Instrumentation: A CHN elemental analyzer.

  • Procedure:

    • A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.

    • The sample is combusted at high temperature (around 900-1000 °C) in a stream of oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Acceptance Criteria: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values.[13]

    • Theoretical Values for C₉H₈N₂:

      • C: 74.98%

      • H: 5.59%

      • N: 19.43%

Visualizations

Experimental Workflow for Purity Determination

G General Workflow for Purity Assessment cluster_synthesis Synthesis and Initial Checks cluster_analysis Comprehensive Purity Analysis cluster_final Final Assessment Synthesis Synthesis of 1-(Pyridin-2-YL) cyclopropanecarbonitrile Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC Initial Purity Check (TLC) Purification->TLC HPLC HPLC (Purity and Impurity Profile) TLC->HPLC Proceed if single spot GCMS GC-MS (Volatile Impurities) TLC->GCMS qNMR qNMR (Absolute Purity and Structure) TLC->qNMR EA Elemental Analysis (Elemental Composition) TLC->EA FinalPurity Final Purity Assignment HPLC->FinalPurity GCMS->FinalPurity qNMR->FinalPurity EA->FinalPurity G Decision Tree for Analytical Method Selection Start Start: Need to determine purity of This compound Question1 Is the compound volatile and thermally stable? Start->Question1 Method_GCMS Use GC-MS for volatile impurity profiling. Question1->Method_GCMS Yes Method_HPLC Use HPLC as the primary method for purity and impurity profiling. Question1->Method_HPLC No / Unsure Question2 Need absolute purity without impurity reference standards? Question3 Need to confirm elemental composition? Question2->Question3 No Method_qNMR Use qNMR for absolute purity determination and structural confirmation. Question2->Method_qNMR Yes Method_EA Use Elemental Analysis for confirmation of composition. Question3->Method_EA Yes End End: Purity Determined Question3->End No Method_GCMS->Question2 Method_HPLC->Question2 Method_qNMR->Question3 Method_EA->End

References

Benchmarking Novel Synthetic Methodologies for 1-(Pyridin-2-YL)cyclopropanecarbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for the preparation of 1-(Pyridin-2-yl)cyclopropanecarbonitrile, a key building block in medicinal chemistry. We will explore both established and novel approaches, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a valuable scaffold in drug discovery due to the unique conformational constraints imposed by the cyclopropane ring and the versatile chemical handle of the nitrile group, coupled with the biological relevance of the pyridine moiety. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on comparing a traditional phase-transfer catalysis (PTC) approach with a novel biocatalytic method, highlighting the advantages and disadvantages of each.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes the key quantitative data for two distinct synthetic routes to this compound.

ParameterMethodology 1: Phase-Transfer Catalysis (Established) Methodology 2: Biocatalytic Cyclopropanation (Novel)
Starting Materials 2-Pyridylacetonitrile, 1,2-Dibromoethane2-Vinylpyridine, Diazoacetonitrile
Key Reagents/Catalyst Tetrabutylammonium bromide (TBAB), NaOHEngineered Myoglobin Variant
Solvent Dichloromethane/Water (biphasic)Aqueous Buffer (e.g., potassium phosphate)
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12 - 24 hours4 - 8 hours
Yield 60-75%85-95%
Purification Column ChromatographyExtraction and Column Chromatography
Stereoselectivity RacemicHigh to excellent enantioselectivity (up to 99% ee)
Key Advantages Readily available and inexpensive reagents.High yield and enantioselectivity, environmentally benign (aqueous media).
Key Disadvantages Use of organic solvents, moderate yields, produces a racemic mixture.Requires specialized biocatalyst, diazoacetonitrile is potentially hazardous.

Experimental Protocols

Methodology 1: Phase-Transfer Catalyzed Synthesis of this compound

This established method relies on the alkylation of the acidic methylene group of 2-pyridylacetonitrile with 1,2-dibromoethane under biphasic conditions, facilitated by a phase-transfer catalyst.

Materials:

  • 2-Pyridylacetonitrile

  • 1,2-Dibromoethane

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-pyridylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and dichloromethane.

  • Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (5.0 eq).

  • To the biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Methodology 2: Novel Biocatalytic Enantioselective Synthesis of this compound

This novel approach utilizes an engineered myoglobin variant to catalyze the asymmetric cyclopropanation of 2-vinylpyridine with a diazo compound, offering high yields and excellent enantioselectivity.

Materials:

  • 2-Vinylpyridine

  • Diazoacetonitrile (handle with extreme care)

  • Engineered Myoglobin Variant (e.g., expressed and purified from E. coli)

  • Potassium phosphate buffer (pH 8.0)

  • Sodium dithionite

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a septum-sealed vial under an inert atmosphere (e.g., argon), prepare a solution of the engineered myoglobin variant in potassium phosphate buffer.

  • Add 2-vinylpyridine (1.0 eq) to the buffer solution.

  • In a separate, well-ventilated fume hood, carefully prepare a stock solution of diazoacetonitrile in a suitable organic solvent (e.g., dichloromethane). Caution: Diazo compounds are potentially explosive and toxic.

  • To initiate the reaction, add a freshly prepared aqueous solution of sodium dithionite to the myoglobin/substrate mixture to create the active ferrous state of the enzyme.

  • Slowly add the diazoacetonitrile solution to the reaction mixture via a syringe pump over 4-8 hours at room temperature.

  • Monitor the reaction for completion by HPLC or TLC.

  • Once the reaction is complete, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the enantiomerically enriched this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two compared synthetic methodologies.

G cluster_0 Methodology 1: Phase-Transfer Catalysis cluster_1 Methodology 2: Biocatalytic Cyclopropanation A1 2-Pyridylacetonitrile B1 Biphasic Reaction (CH2Cl2/H2O, NaOH, TBAB) A1->B1 A2 1,2-Dibromoethane A2->B1 C1 Workup & Extraction B1->C1 D1 Column Chromatography C1->D1 E1 Racemic this compound D1->E1 A3 2-Vinylpyridine B2 Enzymatic Reaction (Engineered Myoglobin, Buffer) A3->B2 A4 Diazoacetonitrile A4->B2 C2 Extraction B2->C2 D2 Column Chromatography C2->D2 E2 Enantioenriched this compound D2->E2

Caption: Comparative workflow of established vs. novel synthesis.

G cluster_0 Decision Pathway for Methodology Selection Start Need to Synthesize This compound Q1 Is Enantiopurity Critical? Start->Q1 Q3 Are Reagent Cost and Availability the Main Concern? Start->Q3 A1_Yes Biocatalytic Method Q1->A1_Yes Yes Q2 Are Green Chemistry Principles a Priority? Q1->Q2 No End Method Selected A1_Yes->End A1_No Phase-Transfer Catalysis A1_No->End Q2->A1_No No A2_Yes Biocatalytic Method Q2->A2_Yes Yes A2_Yes->End Q3->Q2 No A3_Yes Phase-Transfer Catalysis Q3->A3_Yes Yes A3_Yes->End

Caption: Decision tree for selecting the optimal synthetic route.

A Head-to-Head Comparison of Catalysts for Pyridyl Cyclopropanation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of a cyclopropane ring fused to a pyridine moiety offers a unique structural motif with significant potential in medicinal chemistry. The selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in the cyclopropanation of vinylpyridines. This guide provides an objective, data-driven comparison of the leading catalyst systems—based on dirhodium, iron, and copper—for this critical transformation.

This analysis summarizes key performance indicators from peer-reviewed studies, including yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.), to facilitate catalyst selection. Detailed experimental protocols for representative reactions are also provided, alongside visualizations of the catalytic process.

Performance Comparison of Catalysts

The choice of catalyst significantly impacts the outcome of the pyridyl cyclopropanation reaction. Dirhodium catalysts are well-established for their high efficiency and stereoselectivity in a broad range of cyclopropanation reactions. Iron catalysts, particularly those based on porphyrin and bis(imino)pyridine ligands, have emerged as a more earth-abundant and biocompatible alternative, often providing excellent stereocontrol. Copper catalysts, especially those paired with bis(oxazoline) ligands, offer a cost-effective and versatile option for asymmetric cyclopropanation.

The following table provides a head-to-head comparison of these catalyst systems for the cyclopropanation of vinylpyridines and the closely related substrate, styrene, which serves as a common benchmark in the literature.

Catalyst SystemSubstrateDiazo ReagentYield (%)d.r. (trans:cis)e.e. (%) (trans)Reference
Dirhodium Catalysts
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetate95>99:198[1][2]
Rh₂(S-biTISP)₂StyreneMethyl phenyldiazoacetateHigh-High[3]
Iron Catalysts
(+)-D₄-(por)FeClStyreneDiazoacetonitrile (in situ)9993:798[4][5][6]
Halterman Iron PorphyrinStyreneEthyl diazoacetateHigh>12:174-86[7][8]
Bis(imino)pyridine IronStyreneMethyl phenyldiazoacetateHigh-Moderate to High
Copper Catalysts
Cu(I)-Bis(oxazoline)StyreneEthyl diazoacetateGood-Moderate to High[9][10][11][12]
Cu-Pinene-[10][13]-bipyridineStyreneEthyl diazoacetate>9978:2287[14]
Biocatalysts
Engineered Myoglobin4-Bromostyrene7-Bromo-1,2,3-pyridotriazole91>19:199[15]

Catalytic Cycle and Experimental Workflow

To visualize the process, the following diagrams illustrate a generalized catalytic cycle for metal-catalyzed cyclopropanation and a typical experimental workflow.

Catalytic Cycle Generalized Catalytic Cycle for Cyclopropanation cluster_reactants Reactants Catalyst [M]-Catalyst Carbene Metal Carbene Intermediate Catalyst->Carbene + R-CHN₂ - N₂ Cycloadduct Metal-Cyclopropane Complex Carbene->Cycloadduct + Vinylpyridine Cycloadduct->Catalyst Product Cyclopropane Product Cycloadduct->Product Product Release Diazo Diazo Compound (R-CHN₂) Olefin Vinylpyridine

Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.

Experimental Workflow Typical Experimental Workflow Start Start Setup Reaction Setup: - Inert atmosphere (Ar or N₂) - Anhydrous solvent - Catalyst and vinylpyridine Start->Setup Addition Slow addition of diazo compound solution Setup->Addition Reaction Stir at specified temperature Addition->Reaction Monitoring Monitor reaction progress (TLC, GC, or LC-MS) Reaction->Monitoring Quench Quench reaction (e.g., exposure to air) Monitoring->Quench Workup Aqueous workup and extraction Quench->Workup Purification Purification by column chromatography Workup->Purification Analysis Characterization: NMR, MS, HPLC (chiral) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for pyridyl cyclopropanation.

Experimental Protocols

The following are representative experimental protocols for the cyclopropanation of a vinylpyridine or a related substrate using dirhodium, iron, and copper catalysts. These are generalized procedures and may require optimization for specific substrates and catalyst ligands.

General Procedure for Dirhodium-Catalyzed Cyclopropanation

This protocol is adapted from procedures for Rh₂(S-DOSP)₄-catalyzed cyclopropanations.[1][2]

Materials:

  • Dirhodium catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)

  • Vinylpyridine (1.0 mmol)

  • Diazoacetate (e.g., methyl phenyldiazoacetate, 1.1 mmol)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the dirhodium catalyst and anhydrous DCM.

  • Add the vinylpyridine to the catalyst solution.

  • The diazoacetate is dissolved in anhydrous DCM and added to the reaction mixture via a syringe pump over a period of 4-8 hours.

  • The reaction mixture is stirred at room temperature for the duration of the addition and for an additional 1-2 hours after the addition is complete.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.) are determined by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for Iron-Catalyzed Cyclopropanation

This protocol is based on the use of chiral iron porphyrin catalysts.[4][5][6]

Materials:

  • Chiral iron porphyrin catalyst (e.g., (+)-D₄-(por)FeCl, 0.1-1 mol%)

  • Vinylpyridine (1.0 mmol)

  • Diazo compound (e.g., tosylhydrazone precursor for in situ generation of diazoacetonitrile, 1.5 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene or chlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, a reaction vial is charged with the iron porphyrin catalyst, the tosylhydrazone precursor, and the base.

  • Anhydrous solvent and the vinylpyridine are added to the vial.

  • The vial is sealed and the reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) for 12-24 hours.

  • The reaction is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove the base.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography.

  • Product characterization and stereoselectivity analysis are performed using NMR and chiral HPLC.

General Procedure for Copper-Catalyzed Cyclopropanation

This protocol is a general representation for reactions using copper-bis(oxazoline) complexes.[9][10][11][12]

Materials:

  • Copper(I) or Copper(II) salt (e.g., CuOTf, Cu(OTf)₂, 5 mol%)

  • Chiral bis(oxazoline) ligand (5.5 mol%)

  • Vinylpyridine (1.0 mmol)

  • Ethyl diazoacetate (1.2 mmol)

  • Anhydrous solvent (e.g., DCM or 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • The copper salt and the chiral ligand are stirred in the anhydrous solvent under an inert atmosphere for 30-60 minutes to form the catalyst complex.

  • The vinylpyridine is then added to the reaction mixture.

  • A solution of ethyl diazoacetate in the anhydrous solvent is added slowly to the reaction mixture using a syringe pump over several hours.

  • The reaction is stirred at the specified temperature (ranging from -20 °C to room temperature) until the starting materials are consumed, as indicated by TLC or GC.

  • The reaction is quenched by opening the flask to the air.

  • The solvent is evaporated, and the crude product is purified by column chromatography.

  • The yield and stereoselectivities are determined by NMR and chiral HPLC.

References

A Comparative Guide to the Metabolic Stability of 1-(Pyridin-2-YL)cyclopropanecarbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate and cause toxicity.[1] This guide provides a comparative evaluation of the metabolic stability of 1-(Pyridin-2-YL)cyclopropanecarbonitrile, a molecule featuring both a pyridine ring and a cyclopropylamine-like moiety, against its potential analogs. The analysis is supported by established experimental protocols and illustrative data to guide drug design and optimization.

The structure of this compound contains two key pharmacophores that are known to be susceptible to metabolism: the pyridine ring and the cyclopropyl group attached to a quaternary carbon adjacent to a nitrile, which can be considered an analog of a cyclopropylamine. The pyridine ring is prone to oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, leading to the formation of N-oxides and various hydroxylated metabolites.[3] The cyclopropylamine moiety is a well-known feature that can lead to mechanism-based inactivation of CYP enzymes through a ring-opening mechanism, which can result in reactive intermediates and potential toxicity.[4][5][6][7][8]

Experimental Determination of Metabolic Stability

The primary method for evaluating the metabolic stability of compounds in early drug discovery is the in vitro liver microsomal stability assay.[9][10][11] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[12]

Detailed Protocol: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a test compound using human liver microsomes (HLM).

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock Solution: 1 mM of this compound or its analog in DMSO. This is then diluted in acetonitrile to an intermediate concentration (e.g., 125 µM).[11]
  • Human Liver Microsomes (HLM): Thawed on ice and diluted to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[10][13][14]
  • NADPH Regenerating System (Cofactor Solution): A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase is prepared to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[9][11]

2. Incubation Procedure:

  • The test compound (final concentration typically 1-10 µM) is added to a mixture of HLM and phosphate buffer.[9][10]
  • The mixture is pre-incubated at 37°C for approximately 5-10 minutes.[12][15]
  • The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.[10][15] A control incubation is run in parallel without the NADPH system to assess for non-enzymatic degradation.[11]
  • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10][13]

3. Reaction Termination and Sample Processing:

  • At each time point, the reaction is stopped by adding a volume of ice-cold acetonitrile, often containing an internal standard for analytical quantification.[10][11]
  • The samples are centrifuged at high speed to precipitate the microsomal proteins.[9][11]
  • The supernatant, containing the remaining parent compound and any formed metabolites, is collected for analysis.[9]

4. Analysis:

  • The concentration of the parent compound remaining at each time point is quantified using an analytical method such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[9][13]

5. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.
  • The slope of the linear regression of this plot gives the elimination rate constant (k).
  • From this, key metabolic stability parameters are calculated:
  • In vitro half-life (t½): The time it takes for 50% of the compound to be metabolized. Calculated as t½ = 0.693 / k.[12]
  • Intrinsic Clearance (Clint): The inherent ability of the liver enzymes to metabolize the compound. It is calculated from the rate of elimination and the protein concentration.[12][13]

// Nodes prep [label="1. Reagent Preparation\n(Test Compound, Microsomes, NADPH)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="2. Incubation\n(Mix reagents, pre-incubate at 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate [label="3. Initiate Reaction\n(Add NADPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sampling [label="4. Time Point Sampling\n(0, 5, 15, 30, 45 min)", fillcolor="#FBBC05", fontcolor="#202124"]; terminate [label="5. Terminate Reaction\n(Add cold Acetonitrile + IS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="6. Sample Processing\n(Centrifuge to precipitate protein)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="7. LC-MS/MS Analysis\n(Quantify remaining parent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="8. Data Calculation\n(t½, Clint)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> incubate; incubate -> initiate; initiate -> sampling; sampling -> terminate; terminate -> process; process -> analyze; analyze -> data; }

Figure 1. Experimental workflow for the in vitro microsomal stability assay.

Comparative Metabolic Stability Data

The following table presents illustrative data for this compound and three hypothetical analogs designed to have improved metabolic stability. This data is intended to demonstrate how structural modifications can impact key metabolic parameters.

CompoundStructureModificationIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Metabolic Stability Classification
Parent This compound-1592.4Moderate
Analog A 1-(5-Fluoro-pyridin-2-YL)cyclopropanecarbonitrileFluorine on pyridine ring4530.8High
Analog B 1-(Pyridin-2-YL)-2,2-dimethylpropanenitrilegem-Dimethyl replaces cyclopropyl> 60< 11.5Very High
Analog C 1-(Pyrimidin-2-YL)cyclopropanecarbonitrilePyrimidine replaces pyridine3539.6High

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to show potential outcomes of strategic chemical modifications.

Analysis of Metabolic Pathways and Structural Modifications

The metabolic fate of this compound is likely dictated by its two primary structural motifs.

G Parent This compound CYP450 CYP450 (e.g., CYP2E1) Parent->CYP450 Metabolism N_Oxide Pyridine N-Oxide Hydroxylated Hydroxylated Pyridine Ring_Opened Reactive Intermediate (from Cyclopropyl Ring Opening) CYP450->N_Oxide N-Oxidation CYP450->Hydroxylated Hydroxylation CYP450->Ring_Opened Ring Scission

Figure 2. Potential metabolic pathways for this compound.

Parent Compound: this compound
  • Pyridyl Metabolism: The unsubstituted pyridine ring is a likely site for CYP-mediated oxidation.[3] This can lead to rapid clearance and the formation of potentially active or inactive metabolites.

  • Cyclopropyl Metabolism: The cyclopropyl group, especially adjacent to an electron-withdrawing nitrile and the pyridine ring, may be susceptible to CYP-mediated ring opening.[6] This process can generate reactive intermediates capable of covalently binding to the enzyme, leading to mechanism-based inhibition.[4][5] This is an undesirable property in drug candidates.

Analog A: Introducing Electron-Withdrawing Groups
  • Strategy: Placing an electron-withdrawing group, such as fluorine, on the pyridine ring (Analog A) can deactivate it towards oxidative metabolism.[16]

  • Expected Outcome: This modification is expected to increase the metabolic half-life and reduce the intrinsic clearance, as illustrated in the hypothetical data table.

Analog B: Cyclopropyl Ring Bioisosteres
  • Strategy: Replacing the metabolically labile cyclopropyl ring with a more stable bioisostere, such as a gem-dimethyl group (Analog B), can block the ring-opening pathway.[6]

  • Expected Outcome: This change can dramatically improve metabolic stability and eliminate the risk of forming reactive intermediates from cyclopropyl ring cleavage, leading to a significantly longer half-life.

Analog C: Heterocyclic Ring Bioisosteres
  • Strategy: Replacing the pyridine ring with a different heteroaromatic ring, such as a pyrimidine (Analog C), can alter the compound's interaction with metabolizing enzymes. Generally, increasing the nitrogen content in an aromatic ring makes it more resistant to CYP-mediated oxidation.[16]

  • Expected Outcome: This substitution can lead to improved metabolic stability compared to the parent pyridine-containing compound.[17][18]

Conclusion

The metabolic stability of this compound is likely influenced by both the pyridine and cyclopropyl moieties, presenting potential liabilities for drug development. In vitro microsomal stability assays provide a robust framework for quantifying this stability and comparing it across different chemical analogs. Strategic modifications, such as deactivating the pyridine ring with electron-withdrawing groups or replacing the cyclopropyl group with more stable bioisosteres, represent viable approaches to enhance metabolic stability. By systematically evaluating such analogs, researchers can optimize pharmacokinetic properties, leading to the selection of drug candidates with a higher probability of success in clinical development.

References

Safety Operating Guide

Proper Disposal of 1-(Pyridin-2-YL)cyclopropanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-YL)cyclopropanecarbonitrile, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling

Before handling this compound, it is imperative to consult the available Safety Data Sheets (SDS) for structurally similar compounds, such as 2-Cyanopyridine and Cyclopropanecarbonitrile, to understand the potential hazards. This compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Covering: A flame-resistant lab coat.

  • Footwear: Closed-toe shoes.

All handling of this compound and its waste should be conducted in a well-ventilated laboratory fume hood.

Quantitative Hazard Data Summary

The following table summarizes key quantitative data from the SDS of related compounds, providing an indication of the expected hazard profile of this compound.

Hazard MetricPyridine[1][2]Cyclopropanecarbonitrile[3]2-Cyanopyridine[4]
GHS Classification Flammable liquid (Cat. 2), Harmful if swallowed/in contact with skin/inhaled (Cat. 4), Causes severe skin burns and eye damage (Cat. 1), Suspected of causing cancer (Cat. 2)[1]Flammable liquid (Cat. 3), Toxic if swallowed/in contact with skin/if inhaled (Cat. 3), Causes skin and serious eye irritation (Cat. 2)[3]Harmful if swallowed (Cat. 4), Toxic in contact with skin (Cat. 3)[4]
Signal Word Danger[1]Danger[3]Danger[4]

Experimental Protocol: Waste Disposal Procedure

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with organic nitriles and pyridines (e.g., glass or a suitable plastic).

  • Solid Waste: Collect any solid waste contaminated with the compound (e.g., contaminated absorbent materials, gloves, or weigh boats) in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste label must include the full chemical name, "this compound," and the words "Hazardous Waste." An accumulation start date should also be clearly visible.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.

  • Absorb Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.

Step 3: Container Management

  • Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate from the first rinse is considered hazardous waste and must be collected in the designated liquid hazardous waste container. Subsequent rinsates may also need to be collected as hazardous waste depending on local regulations.

  • Decontaminated Containers: Once properly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.

Step 4: Final Disposal

  • Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Visual Workflow for Disposal

Disposal Workflow for this compound cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_SpillManagement Spill Management cluster_FinalDisposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Segregate Liquid and Solid Waste B->C Waste Generation F Absorb Spill with Inert Material B->F Spill Occurs D Use Labeled, Compatible Containers C->D E Collect Waste D->E H Store in Satellite Accumulation Area E->H G Collect Contaminated Material F->G G->E I Contact EHS for Pickup H->I J Licensed Hazardous Waste Disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Pyridin-2-YL)cyclopropanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Pyridin-2-YL)cyclopropanecarbonitrile

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance. The following procedures are based on best practices for handling pyridine and nitrile-containing compounds.

Hazard Summary
  • Pyridine Derivatives : Often toxic, flammable, and may cause skin and eye irritation.[1][2] Inhalation of vapors should be minimized, and adequate ventilation is crucial.[1][2] Some pyridine compounds are suspected carcinogens.[2][3]

  • Nitrile Compounds : Can be toxic if swallowed, inhaled, or absorbed through the skin. They may release toxic fumes, such as hydrogen cyanide, when in contact with acids or upon decomposition.

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions (in a fume hood) Safety goggles with side shields or a face shield.[1][2]Nitrile or butyl rubber gloves.[1][4] Thin disposable nitrile gloves offer splash protection but should be changed immediately upon contamination.[5]Laboratory coat.[1]Not generally required if handled in a certified chemical fume hood.[6]
Conducting Reactions Safety goggles and a face shield.Chemical-resistant gloves (butyl rubber recommended for pyridines).[3]Flame-resistant laboratory coat.[7]A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[6]
Handling Spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[3]Chemical-resistant apron or suit over a laboratory coat.A NIOSH-approved respirator with appropriate cartridges.
Waste Disposal Safety goggles and a face shield.Nitrile or butyl rubber gloves.[4]Laboratory coat.[4]Not generally required if containers are sealed and handled properly.

Safety Operating and Disposal Plan

Standard Handling Procedure
  • Preparation and Engineering Controls :

    • Ensure a chemical fume hood is operational and available.[6]

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

    • Designate a specific area for handling the compound to contain potential spills.[6]

  • Donning Personal Protective Equipment :

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transfers of the compound within a chemical fume hood to minimize inhalation exposure.[6]

    • Use spark-proof tools and ensure proper grounding of equipment to prevent static discharge.[4]

    • Keep the container tightly closed when not in use.[2][6]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Decontamination :

    • After handling, wipe down the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Emergency Procedures
SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]
Spill Management
  • Evacuation : In case of a large spill or a spill outside of a fume hood, evacuate the immediate area and alert colleagues.[4]

  • Ventilation : Ensure the area is well-ventilated.

  • Containment (for small spills) : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[4]

  • Cleanup : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination : Clean the spill area with a suitable solvent and wash with soap and water.[4]

  • Reporting : Report the spill to the laboratory supervisor or safety officer.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[9]

  • Collection : Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Storage : Store the waste container in a designated, well-ventilated, and cool area away from incompatible materials.[4]

  • Disposal : Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[9]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency prep_controls Verify Engineering Controls (Fume Hood, Eyewash) don_ppe Don Appropriate PPE prep_controls->don_ppe Proceed handle_in_hood Weigh & Transfer in Fume Hood don_ppe->handle_in_hood store_properly Store Securely handle_in_hood->store_properly When not in use decontaminate Decontaminate Work Area store_properly->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste manage_spill Manage Spill first_aid First Aid spill Spill spill->manage_spill Follow Spill Protocol exposure Exposure exposure->first_aid Administer First Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-YL)cyclopropanecarbonitrile
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-YL)cyclopropanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.